molecular formula C7H7N3O B172653 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile CAS No. 118431-92-8

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Número de catálogo: B172653
Número CAS: 118431-92-8
Peso molecular: 149.15 g/mol
Clave InChI: AFFSAWQIHUVQLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a promising chemical synthon designed for incorporation into diverse molecular frameworks in medicinal chemistry and drug discovery. The compound features a 1-methyl-1H-imidazole moiety, a structure of significant importance in biological systems. Mono-N-methylated imidazole derivatives are commonly found as metabolites in mammalian tissues and serve as key building blocks in the development of compounds with a range of pharmacological activities . The presence of both the imidazole ring and the β-ketonitrile group in its structure makes it a valuable precursor for various synthetic transformations. Researchers can utilize this compound in reactions such as Knoevenagel condensations or other nucleophilic additions, leveraging the reactivity of the oxopropanenitrile group to construct more complex heterocyclic systems. These functionalities are often exploited in the synthesis of molecules with potential biological activity. The 1-methylimidazole component is a featured structural element in several drugs and drug candidates, such as pilocarpine and tipifarnib, and has been associated with anticancer, antimalarial, and antibacterial properties in research compounds . The inherent reactivity of this scaffold makes it a valuable starting point for generating novel compounds for structure-activity relationship (SAR) studies and for the exploration of new therapeutic agents. This product is intended for research purposes only and is not for human or personal use. Researchers should consult the relevant safety data sheets before handling.

Propiedades

IUPAC Name

3-(1-methylimidazol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-5-4-9-7(10)6(11)2-3-8/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFSAWQIHUVQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551372
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-92-8
Record name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a Privileged Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a highly versatile β -keto nitrile building block utilized extensively in medicinal chemistry and drug discovery. Characterized by a highly acidic active methylene group flanked by an electron-withdrawing carbonyl and a cyano group, this scaffold serves as a critical linchpin for the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and highly conjugated acrylonitriles.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing field-proven insights into its mechanistic reactivity, self-validating experimental protocols, and downstream applications in advanced therapeutics.

Molecular Architecture & Physicochemical Profile

The utility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile stems from its highly polarized molecular architecture. The 1-methylimidazole ring provides a strong hydrogen-bond acceptor and modulates the electronic density of the adjacent carbonyl. Meanwhile, the β -keto nitrile backbone undergoes rapid keto-enol tautomerization, heavily favoring the enol form in non-polar solvents due to intramolecular hydrogen bonding.

Quantitative Data Summary

To ensure reproducibility in analytical characterization and storage, the core physicochemical properties are summarized below[1],[2]:

PropertyValue / Specification
IUPAC Name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
CAS Registry Number 118431-92-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES String CN1C=CN=C1C(=O)CC#N
Key Functional Groups Ketone, Nitrile, 1-Methylimidazole ring
Commercial Purity 98% (Typical for synthesis-grade)
Optimal Storage Sealed in a dry environment, 2-8°C

Synthetic Methodologies (Self-Validating Protocols)

The synthesis and derivatization of this compound rely on exploiting the acidity of its active methylene protons (pKa 10–11). Below are detailed, step-by-step methodologies engineered with built-in causality and self-validation cues.

De Novo Synthesis via Claisen-Type Condensation

The core scaffold is typically synthesized via a nucleophilic acyl substitution between acetonitrile and an imidazole ester.

Synthesis A Acetonitrile (Nucleophile) C Cyanomethyl Anion A->C Deprotonation B NaH / THF (Base) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Ethyl 1-methylimidazole- 2-carboxylate D->E F Beta-Keto Nitrile Product E->F Elimination (-EtOH)

Fig 1: Claisen-type condensation workflow for beta-keto nitrile synthesis.

Step-by-Step Protocol:

  • Base Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere at 0°C.

    • Causality: Argon prevents the violent reaction of NaH with atmospheric moisture. 0°C controls the thermodynamics of the highly exothermic deprotonation step.

  • Nitrile Activation: Add anhydrous acetonitrile (1.2 eq) dropwise. Stir for 30 minutes.

    • Self-Validating Cue: The steady evolution of hydrogen gas ( H2​ ) bubbles confirms the successful formation of the highly nucleophilic cyanomethyl anion.

  • Electrophile Addition: Slowly introduce ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) dissolved in THF.

    • Causality: Slow addition ensures the ester undergoes cross-condensation rather than self-condensation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Warming provides the activation energy necessary to collapse the tetrahedral intermediate and eliminate ethoxide.

  • Quenching & Isolation: Quench carefully at 0°C with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc).

    • Causality: NH4​Cl (pH ~5.5) is a mild proton source. It safely neutralizes unreacted NaH and protonates the product enolate without risking the acid-catalyzed hydrolysis of the sensitive nitrile group (which would occur if HCl was used).

Derivatization via Knoevenagel Condensation

The active methylene readily reacts with aryl aldehydes to form highly conjugated acrylonitriles, a critical pharmacophore in metabolic disease targeting[3].

Step-by-Step Protocol:

  • Reagent Mixing: Combine 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (1.0 eq) and an aryl aldehyde (e.g., indole-3-carboxaldehyde) (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: Piperidine acts as a mild base to deprotonate the active methylene. Acetic acid serves a dual role: it protonates the aldehyde oxygen to increase its electrophilicity and facilitates the elimination of water in the final dehydration step to yield the thermodynamic (E/Z) alkene product.

  • Heating: Reflux the mixture for 3-5 hours. Monitor via TLC (typically 1:1 Hexanes:EtOAc).

  • Isolation: Cool to room temperature.

    • Self-Validating Cue: Ethanol solubilizes the starting materials but is a poor solvent for the highly conjugated, planar acrylonitrile product. The spontaneous precipitation of the product drives the equilibrium forward (Le Chatelier's principle) and allows for isolation via simple vacuum filtration.

Mechanistic Reactivity & Drug Discovery Applications

The β -keto nitrile core is not a final therapeutic entity but a "spring-loaded" intermediate. Depending on the reaction conditions, it can be driven down multiple divergent pathways to yield distinct classes of therapeutic agents.

Reactivity Core 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Knoevenagel Knoevenagel Condensation (Aldehydes + Piperidine) Core->Knoevenagel Hydrazine Annulation (Hydrazines + EtOH/Δ) Core->Hydrazine Amidine Cyclocondensation (Amidines/Ureas) Core->Amidine Acrylonitrile Acrylonitrile Derivatives (Anti-hyperglycemics) Knoevenagel->Acrylonitrile Pyrazole Aminopyrazole Derivatives (Antituberculars) Hydrazine->Pyrazole Pyrimidine Pyrimidine Derivatives (RORγt Modulators) Amidine->Pyrimidine

Fig 2: Divergent synthetic pathways of the beta-keto nitrile core.
Anti-Hyperglycemic Agents (Metabolic Disorders)

Through the Knoevenagel condensation described in Protocol 2.2, the scaffold is converted into indole acrylonitrile derivatives. Recent in-vitro and in-silico evaluations have demonstrated that these molecules act as potent α -glucosidase inhibitors. By mimicking the transition state of carbohydrate cleavage in the gut, these compounds effectively blunt postprandial glucose spikes, offering a highly economical and potent alternative to standard therapies like acarbose[3].

Antitubercular Therapeutics (Infectious Disease)

The β -keto nitrile undergoes rapid annulation when exposed to hydrazines, yielding 5-amino-3-(1-methylimidazol-2-yl)pyrazoles. These aminopyrazoles are critical precursors to 2-pyrazolylpyrimidinones. Phenotypic screening against Mycobacterium tuberculosis (Mtb) has identified these pyrazolylpyrimidinones as pan-active, bactericidal agents capable of retaining high potency against clinical, drug-resistant isolates of Mtb[4]. The essentiality of the pyrazole NH bond in these structures suggests critical hydrogen bond donor-acceptor interactions with the target enzyme[4].

References

[3] Title: Indole acrylonitriles as potential anti-hyperglycemic agents: Synthesis, α-glucosidase inhibitory activity and molecular docking studies Source: Bioorganic & Medicinal Chemistry / ResearchGate URL:[Link]

[4] Title: Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) for Researchers and Drug Development Professionals

Introduction

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a specialized β-ketonitrile, stands as a compound of significant interest for professionals in chemical research and pharmaceutical development. Its molecular architecture, which integrates a ketone, a nitrile, and a 1-methyl-1H-imidazole ring, renders it a versatile synthetic building block. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The β-ketonitrile functional group is also a highly valued precursor for a wide array of biologically active heterocyclic compounds.[3] This guide offers a comprehensive overview of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, detailing its physicochemical characteristics, synthetic pathways, chemical reactivity, and potential applications in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is presented in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 118431-92-8[4]
Molecular Formula C₇H₇N₃O[4]
Molecular Weight 149.15 g/mol [4]
Topological Polar Surface Area (TPSA) 58.68 Ų[4]
LogP 0.51648[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]
Storage Sealed in dry, 2-8°C[4]

Synthesis and Mechanistic Insights

The synthesis of β-ketonitriles, such as 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, is a cornerstone of synthetic organic chemistry due to their utility as intermediates.[5][6] A prevalent and effective method involves the acylation of a nitrile anion with an ester.[3]

A plausible and efficient synthetic route to 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile involves the condensation of a 1-methyl-1H-imidazole-2-carboxylic acid ester with acetonitrile in the presence of a strong base. This approach leverages the acidity of the α-protons of acetonitrile to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester.

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation Ester 1-Methyl-1H-imidazole-2-carboxylic acid ester Product 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Ester->Product Acylation Acetonitrile Acetonitrile (CH3CN) Acetonitrile->Product Nucleophilic Attack Base Strong Base (e.g., NaH, KOt-Bu) Base->Product Deprotonation Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Product Reaction Medium

A proposed synthetic workflow for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of acetonitrile without competing reactions. The reaction is typically conducted under anhydrous conditions to prevent quenching of the nitrile anion.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is dictated by its three primary functional groups: the imidazole ring, the ketone, and the nitrile. This trifunctional nature makes it a highly versatile intermediate for the synthesis of complex heterocyclic systems.[5][7]

The imidazole ring can be further functionalized, while the ketone and nitrile groups can participate in a variety of cyclization and condensation reactions. For instance, β-ketonitriles are well-known precursors for the synthesis of pyrazoles, isoxazoles, and pyridones.[3]

In the context of drug discovery, imidazole derivatives have demonstrated a wide range of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties.[2][8] The 3-oxopropanenitrile moiety is also found in various pharmaceutical agents, including selective Janus kinase (JAK) inhibitors.[9][10] The combination of these two pharmacologically relevant scaffolds in a single molecule makes 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile a valuable starting material for the development of novel therapeutics.

Synthetic_Intermediate cluster_derivatives Potential Heterocyclic Derivatives Intermediate 3-(1-Methyl-1H-imidazol-2-yl)- 3-oxopropanenitrile Pyrazoles Pyrazoles Intermediate->Pyrazoles + Hydrazine Isoxazoles Isoxazoles Intermediate->Isoxazoles + Hydroxylamine Pyridones Pyridones Intermediate->Pyridones + Active Methylene Compounds Thiophenes Aminothiophenes Intermediate->Thiophenes + Sulfur/Amine (Gewald Reaction)

The role of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a versatile synthetic intermediate.

Generalized Experimental Protocol for Synthesis

The following is a generalized, step-by-step protocol for the laboratory-scale synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. This protocol is based on established methods for the synthesis of β-ketonitriles and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid ethyl ester

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the strong base (e.g., sodium hydride, 1.2 equivalents) under a nitrogen atmosphere.

  • Solvent Addition: Anhydrous THF is added to the flask, and the suspension is cooled to 0°C in an ice bath.

  • Nitrile Addition: A solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of the base. The mixture is stirred at 0°C for 30 minutes to allow for the formation of the nitrile anion.

  • Ester Addition: A solution of 1-methyl-1H-imidazole-2-carboxylic acid ethyl ester (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0°C until the pH is neutral. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Information

Conclusion

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive β-ketonitrile functionality and a biologically relevant imidazole scaffold makes it an attractive starting material for the construction of diverse and complex heterocyclic molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and scientists engaged in the design and development of novel chemical entities.

References

  • Beilstein Journal of Organic Chemistry. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • Organic Chemistry Portal. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • ACS Publications. A High-Yielding Preparation of β-Ketonitriles. [Link]

  • ACS Publications. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • ResearchGate. Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]

  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

  • Pharmaffiliates. Tofacitinib Citrate-impurities. [Link]

  • ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives... [Link]

  • The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • EPA. 3-(1H-Imidazol-1-yl)propanenitrile Properties. [Link]

  • MDPI. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. [Link]

  • Chemsrc. 3-Oxopropanenitrile | CAS#:6162-76-1. [Link]

  • Scientific & Academic Publishing. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][4][11]benzothiazole Derivatives of Potential Biosignificant Interest. [Link]

  • PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. [Link]

  • PubMed. In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. [Link]

  • Journal of Chemical Reviews. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • PubChem. 3-(1H-imidazol-1-yl)benzonitrile. [Link]

  • Veeprho. 3-((3R,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. [Link]

Sources

The Strategic Utility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the rapid assembly of multi-heterocyclic scaffolds is paramount. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) has emerged as a highly versatile, bifunctional C3-synthon. Characterized by its molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol , this compound seamlessly integrates an electron-rich 1-methylimidazole core with a highly reactive β -keto nitrile moiety [1].

As a Senior Application Scientist, I frequently advocate for the use of this specific building block over its non-methylated analogs. The causality is rooted in structural control: the N-methyl group effectively locks the imidazole ring's tautomeric state and prevents it from acting as a competing nucleophile. This directs all subsequent condensation and cyclization reactions strictly toward the β -keto nitrile backbone, ensuring high regioselectivity in the synthesis of pyrazoles, pyrimidines, and dihydropyridines [2].

Physicochemical Profiling & Analytical Markers

To ensure reproducibility across drug development workflows, establishing a robust analytical profile for your starting materials is critical. The table below summarizes the key quantitative data and the self-validating analytical markers used to confirm the integrity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile before deploying it in complex syntheses[3].

Table 1: Physicochemical Properties & Validation Markers
Property / FeatureValue / CharacteristicAnalytical Significance & Causality
Molecular Weight 149.15 g/mol Confirmed via ESI-MS showing [M+H]+ at m/z 150.1.
Purity Standard 98% (HPLC)Essential to prevent side-reactions from unreacted esters or nitriles.
IR Spectroscopy (Nitrile) ~2250 cm⁻¹ (Sharp)The disappearance of this peak is the primary visual validation that cyclization (e.g., to an aminopyrazole) has occurred.
¹H-NMR (Active Methylene) ~4.2 - 4.5 ppm (Singlet)Integration of these 2 protons confirms the ketone form; shifts to alkene regions indicate enolization depending on the solvent ( DMSO−d6​ vs CDCl3​ ).
¹H-NMR (N-Methyl) ~3.9 ppm (Singlet)Confirms the presence of the protecting/directing methyl group.

Mechanistic Pathways and Synthetic Logic

The synthetic value of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile lies in its orthogonal electrophilic centers (the ketone and the nitrile) and its acidic α -carbon.

  • Nucleophilic Attack at the Ketone: Primary amines and hydrazines readily form imines/hydrazones at the C3 ketone.

  • Intramolecular Cyclization: Once the hydrazone or amidine intermediate is formed, the adjacent nitrile group acts as a secondary electrophile. The intermediate nucleophile attacks the nitrile carbon, driving a thermodynamically favorable cyclization to form stable aromatic systems (pyrazoles or pyrimidines).

G A 1-Methylimidazole Ester C 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile A->C Claisen Condensation B Acetonitrile + Base (NaH) B->C D Hydrazines (Pyrazole Synthesis) C->D Cyclocondensation E Amidines (Pyrimidine Synthesis) C->E Cyclocondensation

Caption: Synthetic workflow and divergent heterocyclic applications of the title compound.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . This means each critical step contains an observable checkpoint, preventing the progression of failed reactions and saving valuable research time.

Protocol A: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Objective: Generate the β -keto nitrile via a Claisen-type condensation.

  • Preparation: Under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Activation: Add anhydrous acetonitrile (1.5 eq) dropwise over 15 minutes.

    • Causality: Slow addition prevents uncontrolled exothermic deprotonation.

    • Validation Checkpoint 1: Gentle effervescence ( H2​ gas evolution) must be observed. If no gas evolves, the NaH has degraded to NaOH and the reaction must be aborted.

  • Coupling: Dropwise add ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) dissolved in THF.

  • Propagation: Reflux the mixture for 4-6 hours.

  • Quenching & Isolation: Cool to 0 °C and carefully quench with saturated aqueous NH4​Cl until pH reaches ~6. Extract with Ethyl Acetate (3x).

    • Validation Checkpoint 2: TLC (Dichloromethane:Methanol 9:1) should show complete consumption of the starting ester ( Rf​ ~0.6) and the appearance of a new, highly polar spot ( Rf​ ~0.3) that stains intensely with KMnO4​ due to the enolizable active methylene.

Protocol B: Synthesis of 5-Amino-3-(1-methyl-1H-imidazol-2-yl)pyrazole

Objective: Utilize the β -keto nitrile to form an aminopyrazole, a common pharmacophore in kinase inhibitors.

  • Condensation: Dissolve 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Intermediate Formation: Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Aliquot 10 μ L for LC-MS. The mass spectrum must show the intermediate hydrazone ( [M+H]+ = 164.1). Do not proceed to heating until the starting material mass (150.1) is depleted.

  • Cyclization: Elevate the temperature to 80 °C (reflux) for 6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the hydrazone nitrogen onto the nitrile carbon.

  • Purification: Cool to room temperature, concentrate in vacuo, and recrystallize from ethanol/water.

    • Validation Checkpoint 2: Perform FT-IR on the isolated solid. The sharp nitrile peak at ~2250 cm⁻¹ must be completely absent, replaced by a broad double peak around 3300-3400 cm⁻¹ corresponding to the primary amine ( NH2​ ) of the newly formed pyrazole ring.

Mechanism N1 Beta-Keto Nitrile (Electrophile) N3 Hydrazone Intermediate (Validation: LC-MS) N1->N3 Condensation (-H2O) N2 Hydrazine (Nucleophile) N2->N3 N4 Intramolecular Cyclization (Nitrile Attack) N3->N4 Heat / Acid Catalysis N5 Aminopyrazole Derivative (Final Product) N4->N5 Tautomerization

Caption: Stepwise mechanistic pathway for aminopyrazole synthesis via hydrazone cyclization.

Conclusion

The architectural elegance of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile lies in its predictable reactivity. By understanding the causality behind its structural features—specifically the N-methyl directed regioselectivity and the orthogonal reactivity of the ketone and nitrile groups—medicinal chemists can deploy this reagent as a foundational pillar for complex heterocyclic libraries. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in drug discovery pipelines.

References

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Abstract

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a functionalized β-ketonitrile containing a 1-methyl-1H-imidazole moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to the versatile reactivity of the β-ketonitrile group, which serves as a precursor for a wide array of biologically active heterocyclic compounds.[1] The imidazole core is a well-established pharmacophore present in numerous therapeutic agents. This guide provides a comprehensive, field-proven pathway for the synthesis of this target molecule. We will detail a robust two-step synthetic sequence, beginning with the preparation of the key intermediate, 1-methyl-1H-imidazole-2-carbonitrile, followed by a high-yield base-mediated acylation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Imidazole-Based β-Ketonitriles

β-Ketonitriles are highly valuable synthetic intermediates, primarily because the vicinal keto and nitrile groups can participate in a variety of cyclization reactions to form diverse heterocyclic systems like aminopyrazoles, aminoisoxazoles, and pyridones.[1] Their utility as building blocks in the synthesis of complex molecules is well-documented.[2][3]

The incorporation of an imidazole ring, specifically the 1-methyl-1H-imidazol-2-yl group, introduces a structural motif frequently associated with a range of biological activities. Imidazole derivatives are known to act as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[4] Therefore, the efficient and scalable synthesis of molecules like 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a critical step in the exploration of novel chemical entities for pharmaceutical applications.

This guide presents a scientifically grounded, plausible synthetic route, synthesized from established methodologies in heterocyclic chemistry and the formation of β-ketonitriles.[1][5]

Proposed Synthetic Pathway: A Two-Step Approach

A retrosynthetic analysis of the target compound suggests a logical disconnection at the C-C bond between the carbonyl carbon and the methylene carbon. This points to a Claisen-type condensation, a classic and highly effective method for forming β-ketonitriles.[5] The reaction involves the acylation of a nitrile anion with an ester.[1] This leads to the proposed two-step synthesis outlined below.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: β-Ketonitrile Formation 1_methyl_imidazole 1-Methyl-1H-imidazole precursor 1-Methyl-1H-imidazole-2-carbonitrile 1_methyl_imidazole->precursor Cyanation precursor_2 1-Methyl-1H-imidazole-2-carbonitrile target 3-(1-Methyl-1H-imidazol-2-yl)- 3-oxopropanenitrile precursor_2->target Base-mediated Condensation ethyl_acetate Ethyl Acetate ethyl_acetate->target Base-mediated Condensation

Figure 1: Proposed two-step synthesis pathway.

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

The synthesis of the key precursor, 1-methyl-1H-imidazole-2-carbonitrile, is the foundational step. While various methods for the synthesis of imidazole carbonitriles exist[6], a reliable approach involves the N-methylation of a pre-existing imidazole-4(or 5)-carbonitrile or direct functionalization of 1-methyl-1H-imidazole. For the purpose of this guide, we will adapt a procedure based on the N-methylation of 1H-imidazole-4-carbonitrile, which is commercially available or can be synthesized. The tautomeric nature of the starting material can lead to a mixture of N1 and N3 methylated isomers, but specific conditions can favor the desired N1 product.[7]

Rationale and Mechanistic Considerations

The N-methylation of 1H-imidazole-4-carbonitrile is typically achieved using a methylating agent in the presence of a base. The base deprotonates the imidazole nitrogen, forming an imidazolide anion, which then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a standard SN2 reaction. The choice of base and solvent is critical for achieving good yield and regioselectivity. Sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF) is highly effective as it irreversibly deprotonates the imidazole, driving the reaction to completion.[7][8]

Detailed Experimental Protocol

Materials:

  • 1H-Imidazole-4-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with 1H-imidazole-4-carbonitrile (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Gas evolution (H₂) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-methyl-1H-imidazole-2-carbonitrile.

Step 2: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

This step is a base-mediated acylation, a variant of the Claisen condensation, which is a powerful method for C-C bond formation and the synthesis of β-keto compounds.[1][5]

The Chemistry of β-Ketonitrile Formation: A Mechanistic Overview

The reaction proceeds via the formation of a nitrile-stabilized carbanion. A strong, non-nucleophilic base is required to deprotonate the carbon of the acetonitrile moiety, which is not present in our precursor. Therefore, this reaction is more accurately described as the acylation of a carbanion formed from an external acetonitrile source by an imidazole-2-carboxylic acid ester, or more practically, the acylation of acetonitrile with an ester of 1-methyl-1H-imidazole-2-carboxylic acid.

However, a more direct and convergent approach, based on the general synthesis of β-ketonitriles, involves the reaction of an acyl imidazole (formed in situ or pre-formed) with the anion of acetonitrile. A more common and often higher-yielding method involves the direct reaction of a suitable imidazole derivative with a cyanoacetic acid derivative.

For this guide, we will focus on a highly effective and general procedure: the direct acylation of a nitrile anion with an ester.[1] This will involve the reaction of 1-methyl-1H-imidazole-2-carbonyl chloride (or a suitable ester like ethyl 1-methyl-1H-imidazole-2-carboxylate) with the anion of acetonitrile. Let's adapt the procedure for the reaction between an ester and a nitrile.

The mechanism involves three key stages:

  • Deprotonation: A strong base removes a proton from the carbon alpha to the nitrile group of a suitable precursor, creating a nucleophilic carbanion.

  • Nucleophilic Acyl Substitution: The carbanion attacks the electrophilic carbonyl carbon of the ester (ethyl 1-methyl-1H-imidazole-2-carboxylate). The tetrahedral intermediate then collapses, eliminating an alkoxide (ethoxide) leaving group.

  • Final Deprotonation: The resulting β-ketonitrile is more acidic than the starting nitrile. A second equivalent of base deprotonates it, driving the reaction to completion. An acidic workup is required to protonate the enolate and yield the final product.

Mechanism cluster_step1 1. Anion Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination & Product Formation Acetonitrile H₃C-C≡N Base B:⁻ Anion ⁻H₂C-C≡N Ester R-CO-OEt (R = 1-Me-Imidazol-2-yl) Intermediate Tetrahedral Intermediate Ester->Intermediate ⁻H₂C-C≡N attacks Product R-CO-CH₂-C≡N Intermediate->Product - ⁻OEt Enolate Enolate (trapped by base) Product->Enolate Base

Figure 2: Generalized mechanism for β-ketonitrile formation.
Detailed Experimental Protocol

Prerequisite: This protocol requires ethyl 1-methyl-1H-imidazole-2-carboxylate as a starting material, which can be prepared from 1-methyl-1H-imidazole via lithiation followed by quenching with ethyl chloroformate.

Materials:

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide (KOt-Bu) or Sodium Amide (NaNH₂)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer.

  • Charge the flask with anhydrous THF and acetonitrile (2.5 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base like potassium tert-butoxide (2.2 eq) to the solution. Stir at -78 °C for 1 hour to ensure complete formation of the acetonitrile anion.

  • In a separate flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the ester solution dropwise to the cold acetonitrile anion suspension over 30 minutes, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.[9]

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the pH is acidic (~pH 5-6). Caution: If using sodium amide, quenching produces ammonia gas.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Data Summary

The following tables summarize the key reagents and reaction conditions for the proposed synthesis.

Table 1: Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile

Parameter Value Rationale / Reference
Starting Material 1H-Imidazole-4-carbonitrile Commercially available precursor.
Reagents NaH (1.1 eq), CH₃I (1.1 eq) Standard base and methylating agent for N-alkylation of imidazoles.[7]
Solvent Anhydrous DMF Aprotic polar solvent, effectively solvates the imidazolide anion.[8]
Temperature 0 °C to Room Temp. Controlled addition at low temp, followed by reaction at RT for completion.[7]
Reaction Time 3-5 hours Typical for SN2 reactions of this type; monitor by TLC.

| Workup | Aqueous Quench, Extraction | Standard procedure to remove DMF and isolate the product. |

Table 2: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Parameter Value Rationale / Reference
Starting Material Ethyl 1-methyl-1H-imidazole-2-carboxylate Activated acyl source for the condensation.
Reagents Acetonitrile (2.5 eq), KOt-Bu (2.2 eq) Acetonitrile provides the nucleophile; strong, bulky base minimizes side reactions.[1][5]
Solvent Anhydrous THF Aprotic, ethereal solvent suitable for low-temperature organometallic reactions.[9]
Temperature -78 °C to Room Temp. Low temperature for controlled anion formation and addition.
Reaction Time ~12-16 hours Allows the reaction to proceed to completion after initial low-temp addition.

| Workup | Acidic Quench, Extraction | Neutralizes the base and protonates the product enolate for isolation.[9] |

Conclusion

This technical guide outlines a robust and high-yielding two-step synthesis for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a valuable building block for pharmaceutical research. The pathway leverages well-established, reliable chemical transformations: the N-methylation of an imidazole precursor followed by a base-mediated acylation to construct the β-ketonitrile functionality. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this guide serves as a practical resource for researchers and scientists in the field of drug discovery and organic synthesis, enabling the reproducible and efficient preparation of this key intermediate.

References

  • Scientific & Academic Publishing. A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][10][11]benzothiazole Derivatives of Potential Biosignificant Interest. Available at:

  • Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
  • Organic Syntheses. (23.0 mL, 40% w/v aq., 8.8 M, 0.20 mol) is added via syringe over 5 min resulting in the suspension becoming pale yellow in color.
  • PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.
  • ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.
  • ACS Publications. A High-Yielding Preparation of β-Ketonitriles | Organic Letters.
  • NIH. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
  • PubMed. The Synthesis of 8-(6-aminohexyl)-amino-GMP and Its Applications as a General Ligand in Affinity Chromatography.
  • MilliporeSigma. 3-(1H-Imidazol-1-yl)propanenitrile | 23996-53-4.
  • Benchchem. Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazole-4-carbonitrile.
  • ResearchGate. Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.
  • PMC. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
  • Benchchem. Application Notes and Protocols for N-Methylation of 1H-Imidazole-4-carbonitrile.
  • Google Patents. WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds.
  • PubMed. Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones.
  • ResearchGate. (PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.
  • NIH PubChem. 1H-imidazole-2-carbonitrile | C4H3N3 | CID 564456.
  • Sigma-Aldrich. 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7.
  • Google Patents. EP0183492A1 - Substituted imidazole derivatives and their preparation and use.
  • Google Patents. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • Organic Chemistry Portal. Imidazole synthesis.
  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF.
  • MDPI. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters.
  • Beilstein Journal of Organic Chemistry. Synthesis of mesomeric betaine compounds with imidazolium-enolate structure.
  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Chemsrc. CAS#:23996-12-5 | 3-(2-Phenyl-1H-imidazol-1-yl)propanenitrile.
  • Asian Journal of Green Chemistry. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
  • Pharmaffiliates. Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.

Sources

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile biological activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Abstract

This technical guide provides a comprehensive analysis of the anticipated biological activities of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from extensive research on structurally related imidazole-containing compounds to project its potential as a pharmacologically active agent. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds. We will delve into its potential anticancer, enzyme inhibitory, and antimicrobial properties, supported by mechanistic insights and proposed experimental validation protocols.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, make it a versatile building block for designing molecules that can interact with a wide range of biological targets.[4] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[1][3][5]

The subject of this guide, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, possesses key structural features that suggest a high potential for biological activity. These include the 1-methyl-1H-imidazole moiety, a ketone group, and a reactive cyano group. This combination of functional groups provides multiple points for interaction with biological macromolecules and for further chemical modification.

Chemical Structure:

  • IUPAC Name: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

  • CAS Number: 118431-92-8[6]

  • Molecular Formula: C₇H₇N₃O[6]

  • Molecular Weight: 149.15 g/mol [6]

Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile and its Derivatives

While specific synthesis routes for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile are not extensively detailed in the provided search results, the synthesis of related imidazole derivatives is well-documented. A plausible synthetic approach would involve the acylation of a suitable imidazole precursor with a cyano-containing acylating agent. The synthesis of various imidazole derivatives often involves multi-step reactions, starting from commercially available precursors.[1][7]

General Synthetic Workflow for Imidazole Derivatives:

Start Commercially Available Starting Materials Step1 Synthesis of 1-Methyl-1H-imidazole Precursor Start->Step1 Various multi-step reactions Step2 Acylation with a Cyano-containing Reagent Step1->Step2 Introduction of the -C(=O)CH2CN moiety Product 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Step2->Product Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Product->Purification

Caption: A generalized workflow for the synthesis of the target compound.

Anticipated Biological Activities

Based on the extensive literature on imidazole derivatives, we can anticipate several key biological activities for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Anticancer Activity

The imidazole scaffold is a cornerstone in the development of anticancer agents.[3][5][8][9] Numerous imidazole-containing compounds have shown potent activity against a variety of cancer cell lines through diverse mechanisms of action.

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: A significant number of kinase inhibitors incorporate an imidazole ring, which often serves as a hinge-binding motif.[4] For instance, derivatives of 1-methyl-1H-imidazole have been developed as potent inhibitors of Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[4][10] The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[4]

  • Tubulin Polymerization Inhibition: Some imidazole derivatives exert their anticancer effects by disrupting the microtubule dynamics through inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Imidazole-based compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[11]

Proposed Experimental Validation:

To assess the anticancer potential of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a tiered screening approach is recommended.

Start Initial Screening: MTT/MTS Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Active Identification of Active Compound (IC50 determination) Start->Active Mechanism Mechanism of Action Studies Active->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Active->InVivo If potent in vitro activity is observed Apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Kinase Kinase Inhibition Assays (e.g., JAK2, EGFR) Mechanism->Kinase Tubulin Tubulin Polymerization Assay Mechanism->Tubulin

Sources

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile literature review

Author: BenchChem Technical Support Team. Date: March 2026

Title : 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: A Comprehensive Technical Review of Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a highly versatile bifunctional building block utilized extensively in organic synthesis and drug discovery[1]. By combining the privileged 1-methylimidazole pharmacophore—known for its basicity, metal-coordinating ability, and hydrogen-bonding potential[2]—with a highly reactive beta-keto nitrile moiety, this compound serves as a premier 1,3-dielectrophilic equivalent. This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic methodologies, and downstream applications in generating complex heterocyclic scaffolds.

Structural and Physicochemical Profiling

The reactivity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is fundamentally governed by its structural features. The active methylene group, flanked by a strongly electron-withdrawing carbonyl and a cyano group, is highly acidic. This facilitates facile keto-enol tautomerization, which is critical for its subsequent nucleophilic and electrophilic reactions.

Table 1: Physicochemical and Structural Properties

PropertyQuantitative Value / Descriptor
Chemical Name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
CAS Registry Number 118431-92-8[1]
Molecular Formula C7H7N3O[3]
Molecular Weight 149.15 g/mol [1]
Monoisotopic Mass 149.0589 Da[3]
SMILES String CN1C=CN=C1C(=O)CC#N[3]
Recommended Storage Sealed in dry, 2-8 °C[1]

Upstream Synthesis: The Claisen-Type Condensation

The synthesis of beta-keto nitriles is typically achieved via a Claisen-type condensation between an ester and a nitrile[4]. For this specific compound, ethyl 1-methyl-1H-imidazole-2-carboxylate is condensed with acetonitrile in the presence of a strong base.

Mechanistic Causality : Acetonitrile possesses a relatively high pKa (~25), necessitating a strong base such as Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) for efficient deprotonation. The resulting cyanomethyl anion attacks the ester carbonyl, forming a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group. Crucially, the ethoxide immediately deprotonates the newly formed, highly acidic beta-keto nitrile (pKa ~11) to form a resonance-stabilized enolate. This irreversible deprotonation step provides the thermodynamic driving force that pushes the equilibrium to completion[5].

Upstream Ester Ethyl 1-methyl-1H-imidazole -2-carboxylate Enolate Beta-Keto Nitrile Enolate Intermediate Ester->Enolate Claisen Condensation Nitrile Acetonitrile (CH3CN) Nitrile->Enolate Claisen Condensation Base Strong Base (NaH or t-BuOK) Base->Enolate Claisen Condensation Workup Aqueous Acid Quench (NH4Cl) Enolate->Workup Neutralization Product 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Workup->Product Isolation

Upstream Claisen condensation workflow for synthesizing the beta-keto nitrile core.

Protocol: Step-by-Step Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Self-Validating System: This protocol is designed to provide visual feedback. The successful formation of the enolate is indicated by the evolution of hydrogen gas and the eventual formation of a thick, stir-resistant precipitate.

  • Preparation of the Base Suspension : In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous Tetrahydrofuran (THF) under a continuous Argon atmosphere. Causality: Absolute anhydrous conditions are critical. Trace water will irreversibly react with NaH to form NaOH, which will hydrolyze the ester starting material rather than promoting the desired carbon-carbon bond formation.

  • Addition of Reagents : Prepare a solution of ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) and anhydrous acetonitrile (1.5 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C over 30 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic deprotonation of acetonitrile and minimizes the competing self-condensation of the ester.

  • Thermal Activation : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 4-6 hours. Monitor the reaction via LC-MS. Causality: Heating provides the necessary activation energy for the nucleophilic acyl substitution. The reaction mixture will thicken as the sodium enolate of the product precipitates out of the THF solution.

  • Quenching and Isolation : Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of Ammonium Chloride (NH4Cl). Extract the aqueous layer with Ethyl Acetate (EtOAc). Causality: NH4Cl provides a mild, buffered acidic quench (pH ~5-6). Using a strong mineral acid (like HCl) could lead to premature hydrolysis of the nitrile group into an amide, or protonate the basic imidazole ring, pulling the desired product into the aqueous waste layer.

Downstream Applications: Heterocyclic Scaffold Generation

The true value of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile lies in its downstream utility. As a 1,3-dielectrophile, it readily undergoes cyclocondensation reactions with various binucleophiles to generate diverse, pharmacologically relevant heterocycles.

  • Pyrazoles : Reaction with substituted hydrazines (R-NHNH2) yields 3-amino-5-(1-methyl-1H-imidazol-2-yl)pyrazoles. Causality: The more nucleophilic terminal nitrogen of the hydrazine attacks the highly electrophilic ketone carbonyl. Subsequent dehydration forms a hydrazone intermediate, followed by the intramolecular attack of the secondary nitrogen onto the nitrile carbon, yielding an exocyclic primary amine.

  • Pyrimidines : Condensation with amidines or guanidines yields 4-(1-methyl-1H-imidazol-2-yl)pyrimidines, a common hinge-binding motif in kinase inhibitors.

  • Isoxazoles : Reaction with hydroxylamine (NH2OH) yields 3-amino-5-(1-methyl-1H-imidazol-2-yl)isoxazoles.

Pathway cluster_0 cluster_1 Core 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile (Core Scaffold) Hydrazines Hydrazines Core->Hydrazines + R-NHNH2 Amidines Amidines Core->Amidines + R-C(=NH)NH2 Hydroxylamines Hydroxylamines Core->Hydroxylamines + NH2OH Pyrazoles 3-Amino-5-(imidazol-2-yl) pyrazoles Hydrazines->Pyrazoles Cyclocondensation Pyrimidines 4-(Imidazol-2-yl) pyrimidines Amidines->Pyrimidines Cyclocondensation Isoxazoles 3-Amino-5-(imidazol-2-yl) isoxazoles Hydroxylamines->Isoxazoles Cyclocondensation

Divergent synthetic pathways for heterocyclic scaffold generation from the beta-keto nitrile core.

Medicinal Chemistry & Pharmacological Grounding

The incorporation of the 1-methylimidazole ring into drug candidates is a strategic choice in medicinal chemistry. It acts as a potent hydrogen bond acceptor and a metal-binding pharmacophore[2]. For instance, in the design of Cytochrome P450 (CYP) inhibitors or metalloproteinase inhibitors, the unhindered nitrogen of the imidazole ring coordinates directly with the active-site heme iron or zinc ion. Furthermore, N-heterocyclic carbene-palladium complexes utilizing 1-methylimidazole have shown high efficiency in catalyzing C-H bond arylation, demonstrating the robust coordinating power of this moiety[6]. By utilizing 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, medicinal chemists can rapidly append this privileged pharmacophore onto diverse, novel heterocyclic cores during lead optimization.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, rigorous analytical characterization is required:

  • LC-MS : Electrospray ionization (ESI+) should reveal the protonated molecular ion [M+H]+ at m/z 150.06[3].

  • 1H NMR (CDCl3) : The spectrum is highly dependent on the keto-enol equilibrium. The N-methyl group will appear as a sharp singlet at approximately 3.8 ppm. The active methylene protons of the keto tautomer typically present as a singlet around 4.0–4.5 ppm. If the enol form predominates, a downfield vinylic proton and an exchangeable enol OH proton will be observed.

References

  • PubChemLite - 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanenitrile (C7H7N3O). Source: uni.lu. URL:[Link]

  • Struktur dan Reaksi Senyawa Karbonil (Claisen Condensation Mechanisms). Source: scribd.com. URL:[Link]

  • Need help recovering alpha-phenylacetoacetonitrile (Beta-Keto Nitrile Synthesis). Source: sciencemadness.org. URL:[Link]

  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Direct C–H Bond Arylation. Source: acs.org. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a highly versatile β -ketonitrile building block. It is frequently utilized in the synthesis of complex nitrogen-containing heterocycles, including metal β -lactamase inhibitors and kinase-targeting pharmacophores . Because the molecule features a highly active methylene group flanked by an electron-withdrawing carbonyl and a nitrile group, it exhibits unique spectroscopic behaviors, most notably solvent-dependent keto-enol tautomerism.

This technical guide provides a rigorous, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data required to unambiguously characterize this molecule.

Structural & Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the baseline physicochemical parameters of the molecule. The presence of the N-methylimidazole ring imparts basicity, while the β -ketonitrile moiety introduces significant acidity at the α -carbon.

ParameterValueCausality / Analytical Implication
Chemical Formula C 7​ H 7​ N 3​ ODictates the exact mass and isotopic distribution in MS.
Molecular Weight 149.15 g/mol Used for standard molarity calculations during sample prep.
Exact Mass 149.0589 DaTarget for High-Resolution Mass Spectrometry (HRMS).
CAS Number 118431-92-8Primary identifier for literature and regulatory cross-referencing.
SMILES CN1C=CN=C1C(=O)CC#NStructural input for in silico chemical shift predictions.
Nuclear Magnetic Resonance (NMR) Analysis

The NMR characterization of β -ketonitriles requires careful solvent selection. In highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ , the keto form is generally stabilized, though trace amounts of the enol tautomer may be detectable . Protic solvents (e.g., Methanol- d4​ ) must be strictly avoided, as the acidic methylene protons will rapidly undergo deuterium exchange, causing the disappearance of the -CH 2​

  • signal.
1 H NMR Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
~4.35 Singlet2H-CH 2​
  • (Methylene)
Highly deshielded due to the combined anisotropic effect of the adjacent carbonyl and the inductive electron-withdrawing effect of the nitrile group.
~4.02 Singlet3HN-CH 3​ Shifted downfield relative to standard aliphatic methyls due to direct attachment to the electronegative imidazole nitrogen.
~7.15 Doublet ( J≈1.0 Hz)1HImidazole H-4Exhibits fine coupling with H-5. Less deshielded than H-5 as it is further from the C-2 carbonyl.
~7.45 Doublet ( J≈1.0 Hz)1HImidazole H-5Strongly deshielded by the conjugated C-2 carbonyl group.
13 C NMR Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Mechanistic Rationale
~178.5 QuaternaryC=O (Carbonyl)Characteristic ketone shift, slightly shielded compared to aliphatic ketones due to conjugation with the imidazole ring.
~142.0 QuaternaryImidazole C-2Strongly deshielded due to dual attachment to two nitrogens and the carbonyl carbon.
~129.5 Methine (CH)Imidazole C-4Standard aromatic imidazole carbon shift.
~127.0 Methine (CH)Imidazole C-5Standard aromatic imidazole carbon shift.
~115.2 QuaternaryC N (Nitrile)Classic sp-hybridized nitrile carbon region.
~36.5 Primary (CH 3​ )N-CH 3​ Typical shift for an N-methyl group on an aromatic heterocycle.
~31.0 Secondary (CH 2​ )-CH 2​
  • (Methylene)
Resonates in the active methylene region, pulled downfield by the flanking C=O and C N groups.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory or a KBr pellet to assess the solid-state structure, which predominantly exists in the keto form.

Wavenumber (cm −1 )IntensityVibrational ModeDiagnostic Significance
~2260 Sharp, StrongC N StretchUnambiguous marker for the cyano group. β -ketonitriles typically exhibit this stretch between 2250–2270 cm −1 .
~1695 StrongC=O StretchConfirms the presence of the ketone. The frequency is slightly lowered due to conjugation with the imidazole ring.
~1510 - 1450 MediumC=C / C=N StretchConfirms the aromatic integrity of the imidazole ring.
~3120 Weaksp 2 C-H StretchAromatic protons on the imidazole ring.
~2950 Weaksp 3 C-H StretchAliphatic protons from the N-methyl and methylene groups.
Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

Electrospray Ionization (ESI) in positive mode is the optimal choice for this molecule due to the highly basic nature of the N-methylimidazole ring, which readily accepts a proton to form the [M+H]+ pseudo-molecular ion at m/z 150.06.

Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable, step-wise fragmentation driven by the stability of the resulting acylium and imidazolium cations.

MS_Pathway M Parent Ion [M+H]+ m/z 150.06 F1 Acylium Ion m/z 109.05 M->F1 α-Cleavage Loss of •CH2CN (- 40 Da) F2 Imidazolium Ion m/z 81.05 F1->F2 Decarbonylation Loss of CO (- 28 Da)

Diagram 1: ESI-MS/MS CID fragmentation pathway of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Mechanistic Rationale:

  • α -Cleavage: The weakest bond is the C-C bond between the carbonyl and the active methylene. Cleavage here expels a cyanomethyl radical (or neutral molecule depending on charge localization), leaving a highly stable 1-methylimidazole-2-acylium cation (m/z 109.05).

  • Decarbonylation: The acylium ion subsequently loses carbon monoxide (CO, 28 Da) to form the aromatic 1-methylimidazolium cation (m/z 81.05).

Standardized Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocols must be strictly adhered to.

Workflow Prep Sample Preparation (Solubilization in DMSO-d6) NMR NMR Spectroscopy (400 MHz 1H, 100 MHz 13C) Prep->NMR 15 mg/mL IR FT-IR Spectroscopy (ATR Crystal, 4000-400 cm⁻¹) Prep->IR Solid State MS LC-MS/MS (ESI+ Ionization, CID) Prep->MS 1 µg/mL in MeCN/H2O Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Diagram 2: Analytical workflow for the comprehensive spectroscopic validation of the compound.
Protocol A: NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality Check: Ensure the DMSO- d6​ ampoule is freshly opened. Moisture will introduce a broad water peak at ~3.3 ppm and can catalyze keto-enol tautomerism, complicating the integration of the methylene protons.

  • Acquisition:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.

    • 13 C NMR: 100 MHz, 1024 scans, power-gated decoupling.

  • Validation Checkpoint: The integral ratio of the N-CH 3​ peak to the -CH 2​

    • peak must be exactly 3:2. Any deviation indicates enolization or degradation.
Protocol B: FT-IR (ATR) Acquisition
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Loading: Place 2–3 mg of the neat solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 (32 scans).

  • Validation Checkpoint: The baseline must be flat. If a broad peak appears >3200 cm −1 , the sample has absorbed atmospheric moisture (hygroscopic behavior), and must be dried in a vacuum oven at 40°C before re-analysis.

Protocol C: LC-MS/MS Acquisition
  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Causality Check: Formic acid is critical; it forces the basic imidazole nitrogen into its protonated state, ensuring maximum ionization efficiency in ESI+.

  • Acquisition: Inject 2 µL into the LC-MS system. Use a short C18 column gradient (5% to 95% MeCN over 5 minutes). Set the mass spectrometer to Positive ESI mode, scanning m/z 50 to 300.

  • Validation Checkpoint: Isolate the m/z 150 parent ion and apply 15-25 eV collision energy. The appearance of the m/z 109 and m/z 81 product ions confirms the structural connectivity of the molecule.

References
  • -lactamase inhibitor (Patent CN111187218A)
  • Title: Solvent effects on tautomeric equilibria in several β -ketonitriles: NMR and theoretical studies Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL: [Link]

  • Title: Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives Source: ACS Omega URL: [Link]

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: A Comprehensive Guide to Solubility, Stability, and Physicochemical Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and heterocyclic synthesis, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) serves as a highly versatile, bifunctional building block. Featuring a 1-methylimidazole core conjugated to a β-keto nitrile moiety, this compound is frequently utilized as a Michael donor[1] and a precursor for the synthesis of complex fused heterocycles such as pyrazoles and pyrimidines.

However, the very functional groups that make it synthetically valuable—the active methylene, the electrophilic carbonyl, and the basic imidazole nitrogen—also introduce complex solubility behaviors and distinct degradation liabilities. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, offering researchers self-validating protocols for accurate solubility and stability profiling.

Structural Dynamics and Tautomerism

Understanding the behavior of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile requires a deep dive into its structural dynamics, specifically its keto-enol tautomerism and acid-base chemistry.

The Active Methylene and Tautomeric Equilibrium

The methylene bridge (-CH₂-) is flanked by a carbonyl group and a nitrile group, rendering its protons highly acidic. In standard β-keto nitriles, the keto tautomer predominantly exists because the linear geometry of the cyano group prevents the formation of the classic 6-membered intramolecular hydrogen bond seen in β-diketones[2].

However, the unique architecture of this molecule alters this paradigm. The N3 nitrogen of the 1-methylimidazole ring serves as a potent hydrogen bond acceptor. When enolization occurs toward the imidazole ring, the resulting enol hydroxyl group can form a stable 5-membered chelate ring via an intramolecular hydrogen bond with the N3 nitrogen.

  • In non-polar solvents: This intramolecular hydrogen bonding stabilizes the enol tautomer, making it significantly more prominent[2].

  • In aqueous/protic solvents: Intermolecular hydrogen bonding with the solvent outcompetes the intramolecular chelation, driving the equilibrium back toward the keto form[2].

Solubility Profile and Thermodynamic Behavior

The solubility of this compound is governed by the high polarity of the β-keto nitrile system and the ionizable imidazole ring. The N-methylimidazole moiety typically exhibits a pKa in the range of 5.0–6.0 (lowered slightly from unsubstituted imidazole due to the electron-withdrawing carbonyl). Consequently, its aqueous solubility is highly pH-dependent.

Quantitative Solubility Estimates

The following table summarizes the thermodynamic solubility profile across standard solvent systems used in early-stage drug development.

Solvent SystemEstimated Solubility (mg/mL)Mechanistic Rationale
DMSO / DMF > 50.0The high dielectric constant of aprotic solvents stabilizes the strong dipoles of the nitrile and carbonyl groups without disrupting tautomeric equilibria.
Methanol / Ethanol 10.0 - 25.0Protic solvents provide robust hydrogen-bond donation to the imidazole nitrogens and the carbonyl oxygen, facilitating dissolution.
Aqueous Buffer (pH 2.0) 5.0 - 15.0Protonation of the imidazole N3 yields a highly soluble cationic species, overcoming the crystal lattice energy.
Aqueous Buffer (pH 7.4) < 1.0The neutral, un-ionized species predominates; strong intermolecular dipole-dipole interactions limit aqueous solvation.

Stability Profiling and Degradation Pathways

To maintain scientific integrity during assays, researchers must account for the compound's intrinsic degradation pathways. The manufacturer recommends storage at 2-8°C in sealed, dry conditions[3], which mitigates the two primary vectors of degradation: hydrolysis and oxidation.

  • Hydrolytic Degradation: Under basic or strongly acidic conditions, the nitrile group undergoes hydration to form a β-keto amide, which further hydrolyzes to a β-keto acid. Because β-keto acids are thermodynamically unstable, the intermediate undergoes rapid, spontaneous decarboxylation to yield 1-(1-methyl-1H-imidazol-2-yl)ethanone and CO₂.

  • Oxidative Susceptibility: The active methylene is highly susceptible to reactive oxygen species (ROS) and photolytic cleavage, leading to complex N-oxide formation and C-C bond cleavage.

Degradation Parent 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Hydrolysis Hydrolytic Stress (H2O, OH-/H+) Parent->Hydrolysis Aqueous Oxidation Oxidative Stress (ROS, Light) Parent->Oxidation O2 / UV BetaKetoAmide β-Keto Amide Intermediate Hydrolysis->BetaKetoAmide Partial Cleavage N-Oxides & Cleavage Products Oxidation->Cleavage Degradation BetaKetoAcid β-Keto Acid Intermediate BetaKetoAmide->BetaKetoAcid Full Decarboxylation 1-(1-Methyl-1H-imidazol -2-yl)ethanone + CO2 BetaKetoAcid->Decarboxylation -CO2

Fig 1. Primary degradation pathways of the β-keto nitrile under hydrolytic and oxidative stress.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality dictates our choices: we avoid gravimetric solubility analysis because it cannot differentiate between the intact parent molecule and its decarboxylated degradants. Instead, we utilize HPLC-UV.

Protocol 1: Kinetic Solubility Determination via HPLC-UV

Causality Check: Centrifugation is chosen over filtration to separate phases. β-keto nitriles can non-specifically bind to nylon or PVDF filter membranes via hydrogen bonding, which would artificially lower the measured solubility.

Step-by-Step Methodology:

  • Preparation: Add 5 mg of the compound to a 1.5 mL Eppendorf tube. Add 500 µL of the target solvent (e.g., pH 7.4 Phosphate Buffer) to ensure an excess of solid (supersaturation).

  • Equilibration: Agitate the suspension at 300 RPM at exactly 25°C for 24 hours.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid. Do not filter.

  • Dilution: Carefully aspirate 50 µL of the supernatant and dilute it 1:10 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) containing an internal standard (e.g., caffeine) to prevent precipitation in the column.

  • Quantification: Inject onto a C18 HPLC column. Monitor at the λmax (approx. 254 nm). Quantify the parent peak against a pre-established calibration curve.

Workflow Prep Sample Preparation (Excess Solid) Equil Equilibration (24h, 25°C) Prep->Equil Sep Phase Separation (Centrifugation) Equil->Sep Quant Quantification (HPLC-UV) Sep->Quant Data Data Analysis (Mass Balance) Quant->Data

Fig 2. Self-validating kinetic solubility workflow utilizing HPLC-UV for degradant separation.

Protocol 2: Forced Degradation (Stability-Indicating Assay)

Causality Check: A mass balance calculation is integrated to validate that all degradation products are UV-active and successfully eluted from the column, ensuring no "invisible" degradation is occurring[4].

Step-by-Step Methodology:

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Aliquot 500 µL of the stock into three separate vials for stress testing:

    • Acidic Stress: Add 500 µL of 0.1 N HCl.

    • Basic Stress: Add 500 µL of 0.1 N NaOH.

    • Oxidative Stress: Add 500 µL of 3% H₂O₂.

  • Incubate all vials at 40°C for exactly 24 hours.

  • Quenching: Neutralize the acidic and basic samples with equivalent volumes of base/acid. Quench the oxidative sample with 100 µL of 1M Sodium Thiosulfate.

  • Analysis: Run the samples via HPLC-UV.

  • Validation (Mass Balance): Calculate the Mass Balance = (Area of Parent Peak + Sum of Areas of Degradant Peaks) / (Area of Initial Control Parent Peak) × 100. A successful, self-validating assay will yield a mass balance between 95% and 105%.

Handling, Storage, and Best Practices

Due to the compound's susceptibility to ambient moisture (which initiates slow nitrile hydrolysis) and thermal oxidation of the active methylene, strict adherence to storage guidelines is required.

  • Storage: Maintain sealed in a dry environment at 2-8°C[3].

  • Handling: Allow the container to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Solution Stability: Fresh solutions should be prepared daily. If stock solutions must be stored, use anhydrous DMSO and store at -20°C, protected from light.

References

  • [3] ChemScene. "3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Product Information." ChemScene, 2024. URL:

  • [1] Chemistry LibreTexts. "Conjugate Carbonyl Additions - The Michael Reaction." LibreTexts, 2025. URL:

  • [2] Cram. "OC 18 carbonyl III Flashcards - Keto-Enol Tautomerism." Cram.com. URL:

  • [4] Kuehne, M. E. "Stereochemistry of β-keto ester and β-keto nitrile alkylations." The Journal of Organic Chemistry, 1970. URL:

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a novel chemical entity with an uncharacterized biological profile. The absence of existing data on its mechanism of action necessitates a structured, multi-disciplinary approach to identify and validate its potential therapeutic targets. This guide provides a comprehensive, field-proven roadmap for drug discovery professionals, outlining a logical sequence of in silico, in vitro, and cellular methodologies. By integrating computational prediction, phenotypic screening, and state-of-the-art chemoproteomic techniques, this workflow is designed to systematically deconvolve the compound's biological activity, identify high-confidence molecular targets, and lay the groundwork for future preclinical development. The narrative emphasizes the causality behind experimental choices, ensuring each step builds a self-validating system for robust and reproducible target identification.

Part 1: In Silico Profiling and Target Prediction: The Digital Discovery Phase

The initial exploration of a novel compound's potential begins long before it touches a pipette. Computational, or in silico, methods provide a rapid, cost-effective strategy to generate initial hypotheses about a molecule's bioactivity and potential protein targets based on its structure.[1] This phase leverages vast biological and chemical databases to predict interactions, saving significant time and resources.[2][3]

The core principle of ligand-based target prediction is chemical similarity: molecules with similar structures are likely to bind to similar protein targets and elicit comparable biological responses.[2][4] This approach is particularly valuable when, as in this case, no prior activity is known.

Key Computational Strategies:

  • Similarity and Substructure Searching: Tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) compare the 2D and 3D structure of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile against libraries of compounds with known biological targets.[5][6][7] This can reveal potential target classes, such as kinases, GPCRs, or proteases.

  • Reverse/Inverse Docking: This structure-based method "docks" the compound into the binding sites of a large collection of proteins with known 3D structures.[2][4] By calculating binding energies, it predicts which proteins are most likely to be physical targets.

Data Presentation: Hypothetical In Silico Screening Results

Predicted Target ClassPrediction ToolScore/ConfidenceRationale
Janus Kinases (JAKs) SwissTargetPrediction0.75 (High)The oxopropanenitrile moiety shares features with known kinase inhibitors.[11][12]
Cyclooxygenases (COX) Reverse Docking-8.2 kcal/molFavorable predicted binding energy in the active site of COX-2.
Histone Deacetylases (HDACs) Machine Learning Model0.68 (Moderate)Imidazole-containing compounds have been associated with HDAC inhibition.
Fungal Ergosterol Biosynthesis Similarity Ensemble0.81 (High)Imidazole core is a classic pharmacophore in antifungal agents.[13][14]

Note: The data above is illustrative and represents the type of output generated from in silico tools.

Part 2: Phenotypic Screening: From Structure to Function

While in silico methods provide a list of potential targets, phenotypic screening answers a more fundamental question: what does the compound actually do to a biological system?[15][16] This target-agnostic approach involves testing the compound across a diverse panel of cell-based assays that represent various disease states.[17][18] An observed change in the cell's phenotype (e.g., cell death, altered morphology, or changes in protein expression) provides the first crucial evidence of bioactivity and guides the subsequent target identification efforts.[19][20]

The key is to design a screening cascade that moves from broad, high-throughput assays to more complex, physiologically relevant models.

G cluster_1 Output E Bioactivity Profile: - Potency (IC50) - Selectivity across cell lines - Mode of action clues (e.g., apoptosis) D D D->E Leads to Target Deconvolution

Data Presentation: Example Phenotypic Screening Data

Cell LineDisease TypeAssay TypeIC50 (µM)Observed Phenotype
A549 Lung CancerCell Viability5.2Potent cell growth inhibition
HCT116 Colon CancerCell Viability4.8Potent cell growth inhibition
MCF-7 Breast CancerCell Viability> 50Inactive
A549 Lung CancerHigh-Content Imaging6.0G2/M cell cycle arrest, increased apoptosis markers

Note: The data above is illustrative.

The results from this hypothetical screen suggest that 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile has potent and selective anti-proliferative activity against specific cancer cell lines, inducing cell cycle arrest and apoptosis. This is a powerful starting point for finding the molecular target responsible for this effect.

Part 3: Target Deconvolution: Connecting Phenotype to Protein

Once a robust and reproducible phenotype is established, the critical next step is to identify the specific molecular target(s) responsible for that biological effect.[21][22][23] This process, known as target deconvolution, employs chemoproteomic strategies to "fish" for binding partners from the entire proteome of the cell.[24]

Methodology Spotlight: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful and widely used technique for target identification.[25][26] The fundamental principle is to use the small molecule as "bait" to capture its interacting proteins from a cell lysate.[27][28]

G A A B B A->B C C B->C D D C->D E E D->E F F E->F

Detailed Experimental Protocol: Affinity Chromatography Pull-Down

  • Probe Synthesis: Synthesize an analog of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile containing a linker (e.g., a short polyethylene glycol chain ending in an amine or carboxyl group) at a position determined not to be critical for its biological activity.

  • Immobilization: Covalently couple the synthesized probe to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled compound.

  • Lysate Preparation: Culture and harvest A549 cells (based on phenotypic screening results). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pull-Down: Incubate ~2 mg of total protein from the clarified cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.[25]

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution (incubating with a high concentration of the original, free compound) or by denaturing elution (e.g., using SDS-PAGE loading buffer).

  • Sample Preparation for Mass Spectrometry: Run the eluate on a 1D SDS-PAGE gel. Excise the entire protein lane, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Search the resulting spectral data against a human protein database to identify the proteins present in the eluate.

  • Data Analysis: Compare the list of proteins identified from the compound-coupled beads to those from the control beads. True targets should be significantly enriched in the experimental sample.

Part 4: Target Validation and Mechanism of Action

Identifying a protein via AC-MS is a major milestone, but it is not definitive proof. The final and most critical phase is target validation, which uses orthogonal methods to confirm the physical and functional interaction between the compound and its putative target.[29][30][31]

Let's hypothesize that the AC-MS experiment identified Pim-1 kinase , a proto-oncogene known to be involved in cell cycle progression and apoptosis, as a high-confidence binding partner.

Validation Strategies:

  • Direct Binding Assays (Biochemical):

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters (Kd, ΔH, ΔS). This is a gold-standard, label-free method to confirm direct interaction.

    • Surface Plasmon Resonance (SPR): Immobilizes the target protein and flows the compound over it, measuring binding kinetics (kon, koff) in real-time.

  • Enzymatic Assays (Functional):

    • If the target is an enzyme like Pim-1 kinase, perform an in vitro kinase assay using a recombinant purified Pim-1 protein and a known substrate. Measure the ability of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile to inhibit the kinase activity in a dose-dependent manner.

  • Cellular Target Engagement Assays (Biological Context):

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates.[32] The principle is that a protein bound to a ligand is thermally stabilized. By heating cells treated with the compound and measuring the amount of soluble Pim-1 remaining at different temperatures, one can confirm engagement.

  • Genetic Validation:

    • Use siRNA or CRISPR/Cas9 to knock down or knock out the gene for Pim-1 kinase in A549 cells. If Pim-1 is the true target, its removal should phenocopy the effects of the compound (i.e., cause G2/M arrest and apoptosis) or render the cells resistant to the compound.

Hypothetical Mechanism of Action (MOA) Pathway

If Pim-1 is validated as the direct target, the observed phenotype can be explained. Pim-1 phosphorylates and inactivates several key cell cycle regulators and pro-apoptotic proteins.

G Compound Compound Pim1 Pim1 Compound->Pim1 Inhibits p27 p27 Pim1->p27 Inhibitory Phosphorylation Bad Bad Pim1->Bad Inhibitory Phosphorylation Arrest Arrest p27->Arrest Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes

By inhibiting Pim-1, the compound would prevent the inhibitory phosphorylation of proteins like p27 and Bad. This leads to an accumulation of active p27, which halts the cell cycle, and active Bad, which promotes apoptosis. This mechanistic hypothesis directly connects the validated molecular target to the observed cellular phenotype.

Conclusion and Future Directions

This guide has outlined a systematic, multi-faceted strategy for the identification and validation of therapeutic targets for the novel compound 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. By progressing logically from in silico prediction to phenotypic screening, target deconvolution, and rigorous validation, researchers can build a compelling, data-driven case for a specific mechanism of action. The successful validation of a target like Pim-1 kinase would open clear avenues for lead optimization, preclinical efficacy studies in animal models of cancer, and the ultimate development of a novel therapeutic candidate. This integrated approach mitigates the risks inherent in drug discovery and maximizes the probability of translating a novel chemical entity into a clinically impactful therapy.

References

  • Muthukumar, D., & Kim, D. H. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(4). [Link]

  • Bagherian, M., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 9, 639038. [Link]

  • Muthukumar, D., & Kim, D. H. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(4). [Link]

  • Lin, A., et al. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. KeAi Publishing. [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Charnwood Discovery. [Link]

  • Oncodesign Services. (n.d.). Phenotypic Screening Services. Oncodesign Services. [Link]

  • Technology Networks. (2024). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Technology Networks. [Link]

  • Hideshima, T., et al. (2005). Identification and validation of novel therapeutic targets for multiple myeloma. Journal of Clinical Oncology, 23(26), 6345-6352. [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmaceutical Product Development and Research. [Link]

  • Gfeller, D., et al. (2021). Advances and Challenges in Computational Target Prediction. Journal of Chemical Information and Modeling, 61(11), 5244-5250. [Link]

  • Wang, C., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1), 2305608. [Link]

  • Byrne, C. M., & Schneider, G. (2019). Selected target prediction tools available on the Internet. Journal of Computer-Aided Molecular Design, 33(12), 1037-1049. [Link]

  • Sartorius. (n.d.). Target Identification and Validation in Research. Sartorius. [Link]

  • Creative Biolabs. (n.d.). In Silico Technology for Target Prediction and Screening. Creative Biolabs. [Link]

  • Wilson, L. J., et al. (2024). Stability-based approaches in chemoproteomics. Biochemical Society Transactions, 52(1), 1-12. [Link]

  • Wang, C., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1). [Link]

  • KDA, K. D. A. (2017). The establishment and validation of novel therapeutic targets to retard progression of chronic kidney disease. Kidney International, 92(4), 785-790. [Link]

  • O'Mahony, G. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Bio-Techne. [Link]

  • Das, A., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1). [Link]

  • Bantscheff, M., et al. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. Journal of Proteome Research, 7(8), 3534-3542. [Link]

  • Sartorius. (n.d.). Target Identification and Validation. Sartorius. [Link]

  • Challis, M. P., Devine, S. M., & Creek, D. J. (2022). Current and emerging target identification methods for novel antimalarials. International Journal for Parasitology: Drugs and Drug Resistance, 20, 135-144. [Link]

  • Challis, M. P., Devine, S. M., & Creek, D. J. (2022). Current and emerging target identification methods for novel antimalarials. Malaria World. [Link]

  • Challis, M. P., Devine, S. M., & Creek, D. J. (2022). Current and emerging target identification methods for novel antimalarials. University of Melbourne. [Link]

  • Riaz, A., et al. (2022). Target Identification Approaches in Drug Discovery. ResearchGate. [Link]

  • Adelusi, T. I., et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 14-22. [Link]

  • Kumar, G. P., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 741-754. [Link]

  • Sim, H., & Lee, J. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155. [Link]

  • Mtoz Biolabs. (n.d.). Affinity Selection-Mass Spectrometry Analysis Service. Mtoz Biolabs. [Link]

  • Küçükgüzel, I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Mycoses, 56(5), 545-553. [Link]

  • Patel, M. P., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. [Link]

  • Pharmaffiliates. (n.d.). Tofacitinib Citrate-impurities. Pharmaffiliates. [Link]

  • Veeprho. (n.d.). 3-((3R,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Veeprho. [Link]

Sources

An In-Depth Technical Guide to 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a specialized heterocyclic building block, represents a confluence of reactive functionalities within a compact molecular framework. The presence of a methylated imidazole ring, a ketone, and a nitrile group imparts a unique chemical character to this molecule, rendering it a valuable, albeit niche, intermediate in synthetic organic chemistry. While a definitive seminal publication marking its discovery is not readily apparent in the public domain, its emergence is intrinsically linked to the broader exploration of imidazole-containing compounds in medicinal chemistry and materials science. This guide aims to provide a comprehensive technical overview of this compound, focusing on its synthesis, key properties, and potential applications, grounded in established chemical principles and analogous reactivity.

Molecular Structure and Physicochemical Properties

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS RN: 118431-92-8) possesses a molecular formula of C₇H₇N₃O and a molecular weight of 149.15 g/mol .[1] The molecule's structure features a 1-methyl-1H-imidazole ring acylated at the 2-position with a 3-oxopropanenitrile moiety.

PropertyValueSource
Molecular FormulaC₇H₇N₃OChemScene[1]
Molecular Weight149.15ChemScene[1]
CAS Number118431-92-8ChemScene[1]
AppearanceSolid (predicted)General chemical knowledge
StorageSealed in dry, 2-8°CChemScene[1]

The juxtaposition of the electron-rich 1-methylimidazole ring with the electron-withdrawing ketone and nitrile groups creates a molecule with distinct electronic and reactive characteristics. The imidazole nitrogen at position 3 is basic, while the methylene protons adjacent to the carbonyl and nitrile groups are acidic, making them susceptible to deprotonation and subsequent reactions.

Figure 1: Chemical structure of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Retrosynthetic Analysis and Plausible Synthetic Strategies

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is not explicitly detailed in a readily available, peer-reviewed protocol. However, based on established principles of organic synthesis, several logical pathways can be proposed. A primary retrosynthetic disconnection points to the acylation of a nitrile-containing nucleophile with an activated 1-methyl-1H-imidazole-2-carboxylic acid derivative.

Retrosynthesis target 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile disconnection C-C bond formation (Acylation) target->disconnection intermediates 1-Methyl-1H-imidazole-2-carbonyl derivative (electrophile) + Acetonitrile anion (nucleophile) disconnection->intermediates starting_materials 1-Methyl-1H-imidazole + Acetonitrile intermediates->starting_materials

Figure 2: Retrosynthetic analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Strategy 1: Acylation of Acetonitrile

This is the most direct and plausible approach. It involves the deprotonation of acetonitrile to form a nucleophilic anion, which then reacts with an electrophilic 1-methyl-1H-imidazole-2-carbonyl derivative.

Protocol: A Proposed Synthesis via Acylation of Acetonitrile

Materials:

  • 1-Methyl-1H-imidazole

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Dry tetrahydrofuran (THF)

  • 1,1'-Carbonyldiimidazole (CDI) or Oxalyl chloride

  • Acetonitrile

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation of the Electrophile (1-Methyl-1H-imidazole-2-carbonyl derivative):

    • Method A (using CDI): To a solution of 1-methyl-1H-imidazole-2-carboxylic acid (1 equivalent) in dry THF, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents). Stir the mixture at room temperature for 2-3 hours until the evolution of CO₂ ceases. The resulting solution contains the activated N-acylimidazole, which can be used in the next step.

    • Method B (using Oxalyl Chloride): To a suspension of 1-methyl-1H-imidazole-2-carboxylic acid (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of dry dimethylformamide (DMF). Stir the mixture at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride, which should be used immediately.

  • Generation of the Acetonitrile Anion:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve dry acetonitrile (2.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (2.0 equivalents, as a solution in hexanes) dropwise to the acetonitrile solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium salt of acetonitrile.

  • Acylation Reaction:

    • To the cold (-78 °C) solution of the acetonitrile anion, slowly add the solution of the activated 1-methyl-1H-imidazole-2-carbonyl derivative (from step 1) in THF.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

    • Gradually warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of strong bases like n-BuLi or LDA necessitates strictly anhydrous conditions to prevent quenching of the base and the reactive carbanion.

  • Low Temperature: The deprotonation of acetonitrile and the subsequent acylation are performed at low temperatures (-78 °C) to minimize side reactions, such as self-condensation of acetonitrile or decomposition of the organolithium reagent.

  • Choice of Activating Agent: CDI is a mild and effective activating agent for carboxylic acids, forming a reactive N-acylimidazole intermediate. Oxalyl chloride provides a more reactive acid chloride, which may be necessary for less reactive nucleophiles but requires more careful handling.

  • Quenching: The reaction is quenched with a weak acid (ammonium chloride) to neutralize any remaining strong base and protonate the enolate of the product.

Potential Applications in Research and Drug Development

While specific applications for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile are not extensively documented, its structure suggests its utility as a versatile building block in several areas:

  • Synthesis of Heterocyclic Compounds: The reactive ketone and nitrile functionalities, coupled with the imidazole ring, make it an ideal precursor for the synthesis of more complex heterocyclic systems through cyclization reactions. For instance, it could potentially be used in the synthesis of pyrazoles, pyridines, or other fused imidazole derivatives. The chemistry of β-ketonitriles is rich, with applications in the synthesis of a wide array of heterocycles.[2]

  • Medicinal Chemistry: The imidazole nucleus is a common scaffold in many pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The 3-oxopropanenitrile moiety can be seen as a reactive handle for further functionalization or as a key pharmacophoric element itself. Derivatives of 3-oxopropanenitrile have been investigated as inhibitors of various enzymes, including Janus kinases (JAKs).[3]

  • Ligand Synthesis: The nitrogen atoms of the imidazole ring and the nitrile group can act as coordination sites for metal ions, suggesting potential applications in the synthesis of novel ligands for catalysis or materials science.

Conclusion and Future Outlook

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile stands as a potentially valuable yet under-explored synthetic intermediate. Its rational synthesis, based on established acylation chemistry, is readily conceivable, providing a pathway for its preparation and further investigation. The confluence of a medicinally relevant imidazole core with the versatile reactivity of a β-ketonitrile functionality suggests that this compound holds promise for the construction of novel molecular architectures with potential applications in drug discovery and materials science. Further research into its reactivity and the biological activity of its derivatives is warranted to fully unlock the potential of this intriguing heterocyclic building block.

References

  • Fleming, F. F.; Zhang, Z. Y. Tetrahedron 2005, 61, 747−789.
  • Arseniyadis, S.; Kyler, K. S.; Watt, D. S. Org. React. (N.Y.) 1984, 31, 1−364.

Sources

An In-depth Technical Guide to the Homologs and Analogs of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motif of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, which combines a bio-active 1-methyl-1H-imidazole core with a versatile β-ketonitrile functional group, presents a compelling scaffold for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of analogs and homologs of this core structure. We will delve into rational design strategies, detailed synthetic methodologies, robust high-throughput screening protocols, and the critical aspects of lead optimization, including structure-activity relationship (SAR) analysis and ADME/Tox profiling. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of novel small molecule inhibitors targeting a range of therapeutic areas.

Introduction: The Rationale for Targeting the 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Scaffold

The convergence of two key pharmacophores, the 1-methyl-1H-imidazole and the 3-oxopropanenitrile moieties, within a single molecular entity provides a strong rationale for its exploration in drug discovery.

  • The Imidazole Core: The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, allow for potent and selective binding to a wide array of biological targets.[3] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][4]

  • The 3-Oxopropanenitrile Moiety: The β-ketonitrile functional group is a versatile building block in organic synthesis and a key feature in several biologically active molecules.[2] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and can contribute to improved metabolic stability and pharmacokinetic profiles of drug candidates.[2] Derivatives of 3-oxopropanenitrile are utilized in the synthesis of selective inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases.[5]

The combination of these two moieties in 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile suggests the potential for developing novel inhibitors targeting a range of enzymes, particularly kinases, where both imidazole and nitrile functionalities can play crucial roles in binding to the active site.

Synthesis of Analogs and Homologs

The synthesis of a library of analogs and homologs of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is essential for exploring the structure-activity relationship (SAR) and identifying lead compounds. Two primary retrosynthetic disconnections can be envisioned for the synthesis of the core scaffold and its derivatives.

Retrosynthetic Strategy 1: Acylation of 1-Methyl-1H-imidazole

This approach involves the formation of the C-C bond between the imidazole ring and the propanenitrile chain via an acylation reaction. A plausible synthetic route is outlined below:

Retrosynthesis_1 Target 3-(1-Methyl-1H-imidazol-2-yl)- 3-oxopropanenitrile Intermediate1 2-Lithio-1-methyl-1H-imidazole Target->Intermediate1 Acylation Intermediate2 N-(3-cyanoacetyl)pyrrolidine Target->Intermediate2 Acylation StartingMaterial1 1-Methyl-1H-imidazole Intermediate1->StartingMaterial1 Lithiation StartingMaterial2 n-Butyllithium Intermediate1->StartingMaterial2 StartingMaterial3 Cyanoacetic acid Intermediate2->StartingMaterial3 Amide Coupling StartingMaterial4 Pyrrolidine Intermediate2->StartingMaterial4 Retrosynthesis_2 Target 3-(1-Methyl-1H-imidazol-2-yl)- 3-oxopropanenitrile Intermediate3 2-Acetyl-1-methylimidazole Target->Intermediate3 Claisen Condensation Intermediate4 Ethyl cyanoformate Target->Intermediate4 Claisen Condensation StartingMaterial5 1-Methyl-1H-imidazole Intermediate3->StartingMaterial5 Acetylation StartingMaterial6 Acetic anhydride Intermediate3->StartingMaterial6 StartingMaterial7 Ethyl chloroformate Intermediate4->StartingMaterial7 Cyanation StartingMaterial8 Sodium cyanide Intermediate4->StartingMaterial8 HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Compound_Library Compound Library (Analogs & Homologs) Primary_Assay Primary HTS Assay (e.g., TR-FRET Kinase Assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Kinase Selectivity Panel Dose_Response->Selectivity_Profiling Orthogonal_Assay Orthogonal Assay (e.g., Radiometric Assay) Selectivity_Profiling->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies ADME_Tox In Silico & In Vitro ADME/Tox SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Sources

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile safety and toxicity profile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling Profile of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Executive Summary

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8; Molecular Formula: C₇H₇N₃O) is a highly specialized, bi-functional synthetic intermediate widely utilized in the pharmaceutical industry for the development of complex heterocyclic scaffolds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1][2].

Because this compound is primarily an upstream building block, exhaustive in vivo toxicological data is not universally published. However, as a Senior Application Scientist, one must proactively evaluate its safety profile by deconstructing the molecule into its reactive moieties: the 1-methylimidazole ring and the β -keto nitrile group . This whitepaper synthesizes structural alert analyses, predictive biotransformation pathways, and rigorous laboratory protocols to establish a comprehensive safety and toxicity framework for researchers handling this compound.

Structural Alert Analysis & Predictive Toxicology

To accurately predict the toxicological behavior of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, we must analyze the causality behind the reactivity of its constituent functional groups.

The 1-Methylimidazole Moiety

The 1-methylimidazole substructure is a known pharmacophore but carries specific toxicological liabilities.

  • Cytochrome P450 (CYP) Interaction: Imidazole rings containing a basic nitrogen with an available lone pair can coordinate directly with the heme iron of CYP450 enzymes. This coordination often leads to reversible, and sometimes quasi-irreversible, inhibition of metabolic pathways, potentially causing drug-drug interactions (DDIs) or localized toxicity[3][4].

  • Acute Toxicity & Corrosivity: Unsubstituted and methyl-substituted imidazoles (e.g., 1-methylimidazole) exhibit moderate acute oral and dermal toxicity (Rat oral LD50 typically ~1144 mg/kg) and are classified as corrosive to the skin and eyes, causing irreversible tissue damage upon direct contact[5].

The β -Keto Nitrile Moiety

The β -keto nitrile group is highly electrophilic and possesses a uniquely acidic α -carbon.

  • Michael Addition Dynamics: Under basic physiological or synthetic conditions, the β -keto nitrile can enolize, acting as a potent Michael donor[6]. Conversely, if conjugated, it can act as a Michael acceptor, reacting indiscriminately with biological nucleophiles (such as the thiol groups of glutathione or cysteine residues in proteins), potentially leading to haptenization and sensitization.

  • Nitrile Hydrolysis & Cyanide Release: While aliphatic nitriles are notorious for releasing free cyanide via CYP450-mediated α -hydroxylation, β -keto nitriles are generally more stable against this specific cleavage. However, under extreme enzymatic hydrolysis (nitrilases/amidases), they may degrade into corresponding carboxylic acids, releasing ammonia rather than cyanide.

Predictive Toxicological Endpoints

Based on read-across methodology from structural analogs, the following quantitative safety parameters are predicted to guide laboratory risk assessments.

Toxicological EndpointPredictive Value / ClassificationMechanistic Rationale
Acute Oral Toxicity (LD50) ~1,000 - 1,500 mg/kg (Rat)Driven by the 1-methylimidazole moiety; classified as Harmful if Swallowed (GHS Cat 4)[5].
Skin/Eye Irritation Corrosive / Severe IrritantHigh basicity of the imidazole nitrogen causes rapid lipid bilayer disruption[5].
Mutagenicity (Ames) Likely NegativeLacks classical DNA-intercalating planar structures or direct alkylating epoxides[7].
Sensitization Potential Skin SensitizerEnolizable β -keto group may react with epidermal proteins via Michael addition[6].

Metabolic Biotransformation Pathways

Understanding how 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is processed in biological systems is critical for predicting downstream toxicity. The molecule is susceptible to Phase I metabolism through three primary routes:

  • Ketone Reduction: Cytosolic aldo-keto reductases (AKRs) rapidly reduce the ketone to a secondary alcohol, neutralizing the acidity of the α -carbon and reducing its reactivity as a Michael donor.

  • Nitrile Hydrolysis: Gradual enzymatic hydrolysis of the nitrile group to an amide, and subsequently to a carboxylic acid, facilitating renal excretion.

  • Imidazole Oxidation: CYP450-mediated oxidation of the imidazole ring, potentially leading to ring-opening or N-demethylation, though the electron-withdrawing nature of the adjacent carbonyl makes this less favorable.

Metabolism Parent 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile KetoneRed Secondary Alcohol Metabolite Parent->KetoneRed Aldo-Keto Reductases (Rapid) NitrileHyd Carboxylic Acid Metabolite Parent->NitrileHyd Nitrilases/Amidases (Slow) ImidOx N-Demethylated Intermediate Parent->ImidOx CYP450 Oxidation (Minor Pathway) Excretion Renal Excretion (Phase II Conjugation) KetoneRed->Excretion Glucuronidation NitrileHyd->Excretion High Water Solubility ImidOx->Excretion Further Degradation

Proposed Phase I and Phase II biotransformation pathways of the β-keto nitrile compound.

Laboratory Handling & Risk Mitigation Protocols

Due to the compound's predicted corrosivity and reactivity, standard operating procedures (SOPs) must be strictly enforced. The compound requires cold-chain transportation and must be stored sealed in a dry environment at 2-8°C to prevent degradation and spontaneous dimerization[1][2].

Step-by-Step Handling Workflow
  • Environmental Preparation: Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Operators must don double nitrile gloves (due to the skin-penetrating potential of imidazoles), a chemically resistant lab coat, and tight-fitting splash goggles.

  • Inert Atmosphere: Because β -keto nitriles can be hygroscopic and sensitive to ambient moisture, purge the storage vial with Argon or Nitrogen gas before resealing and returning to the 2-8°C refrigerator.

  • Spill Decontamination: In the event of a powder spill, do not use water initially, as it may cause localized heating or rapid dissolution. Carefully sweep the powder using static-free absorbent pads, then neutralize the affected surface with a mild acidic solution (e.g., 5% acetic acid) to protonate the basic imidazole nitrogen, followed by a thorough wash with soap and water.

HandlingWorkflow Storage Storage 2-8°C, Inert Gas PPE Don PPE Double Gloves, Goggles Storage->PPE Hood Fume Hood Weighing & Transfer PPE->Hood Reaction Synthetic Application Hood->Reaction Spill Spill Response Acidic Neutralization Hood->Spill If breached

Risk mitigation and laboratory handling workflow for CAS 118431-92-8.

In Vitro Toxicity Screening: The Enhanced Ames Test (OECD 471)

To empirically validate the mutagenic potential of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, an in vitro Bacterial Reverse Mutation Test (Ames Test) must be conducted in strict accordance with OECD Guideline 471 [8]. Because the compound contains an imidazole ring capable of CYP450 interaction, the assay must include a robust metabolic activation system (S9 fraction).

Methodological Protocol (Self-Validating System)

Objective: Determine if the test substance induces point mutations in histidine-requiring Salmonella typhimurium strains.

Step 1: Strain Preparation & Quality Control

  • Culture S. typhimurium strains TA98, TA100, TA1535, and TA1537, alongside E. coli WP2 uvrA[7].

  • Self-Validation: Verify the genetic integrity of all strains prior to use (e.g., ampicillin resistance for pKM101 plasmid presence, UV sensitivity for uvrB mutation).

Step 2: Preparation of the S9 Metabolic Activation Mix

  • Prepare a 10% (v/v) rat liver post-mitochondrial fraction (S9) induced by phenobarbital/ β -naphthoflavone[9].

  • Combine with NADP+ and glucose-6-phosphate to create the active S9 mix, simulating mammalian hepatic metabolism.

Step 3: Pre-Incubation Phase (Enhanced Sensitivity)

  • Dissolve the test compound in DMSO (ensuring the final DMSO concentration on the plate does not exceed 5% to prevent solvent toxicity)[9].

  • In sterile test tubes, combine 0.1 mL of the bacterial suspension, 0.1 mL of the test compound (at varying concentrations from 1.5 to 5000 μ g/plate ), and 0.5 mL of either the S9 mix (for metabolic activation) or phosphate buffer (for non-activated controls).

  • Incubate the mixture at 37°C for 20-30 minutes with gentle shaking. Causality: The pre-incubation method is chosen over standard plate incorporation because it forces prolonged contact between the compound, the S9 enzymes, and the bacteria, maximizing the detection of short-lived reactive metabolites[9].

Step 4: Plating and Incubation

  • Add 2.0 mL of molten top agar (containing trace amounts of histidine/biotin) to the pre-incubation tubes.

  • Vortex rapidly and pour onto minimal glucose agar plates.

  • Incubate inverted at 37°C for 48 to 72 hours.

Step 5: Scoring and Interpretation

  • Count the number of revertant colonies per plate.

  • Self-Validation: The assay is only valid if the positive controls (e.g., 2-aminoanthracene for S9-activated plates, sodium azide for non-activated TA100) show a clear, statistically significant increase in revertant colonies compared to the DMSO negative control[8].

AmesTest Strains Bacterial Strains (TA98, TA100, etc.) PreIncub Pre-Incubation (37°C, 30 mins) Strains->PreIncub S9 Metabolic Activation (Rat Liver S9 Mix) S9->PreIncub Plating Plating on Minimal Agar PreIncub->Plating Add Top Agar Scoring Colony Counting (Mutagenicity Assessment) Plating->Scoring 48-72 hr Incubation

OECD 471 Enhanced Ames Test workflow for mutagenicity screening.

Conclusion

While 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a highly valuable intermediate for heterocyclic synthesis, its structural components demand rigorous safety oversight. The 1-methylimidazole moiety presents acute corrosivity and CYP450 coordination risks, while the β -keto nitrile acts as a potential Michael donor/acceptor. By adhering to strict cold-chain storage, utilizing inert atmospheres, and employing validated toxicological screening frameworks like the OECD 471 Ames test, drug development professionals can safely harness the synthetic utility of this compound while mitigating occupational and biological risks.

References

  • Test Guideline No. 471 Bacterial Reverse Mutation Test - OECD/Pasteur Lille. Available at:[Link]

  • Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 - European Medicines Agency (EMA). Available at:[Link]

  • Metabolism-dependent toxicity of methimazole in the olfactory nasal mucosa - PubMed (NIH). Available at:[Link]

  • 1H-Imidazole, 1-methyl- Evaluation statement - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - National Institute of Biology (NIB). Available at: [Link]

  • Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity - ACS Publications. Available at: [Link]

  • Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) - Tox Lab. Available at: [Link]

Sources

In Silico Modeling of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a highly versatile building block in medicinal chemistry, characterized by an N-methylated imidazole ring conjugated to a reactive β -keto nitrile moiety[1]. Because imidazole derivatives are privileged scaffolds for coordinating metalloenzymes—most notably Cytochrome P450 14 α -demethylase (CYP51) in antifungal applications—understanding the electronic, structural, and dynamic properties of this molecule is critical for rational drug design[2][3].

This whitepaper provides an authoritative, step-by-step in silico framework for modeling this compound. By integrating Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET predictions, we establish a self-validating computational pipeline that bridges raw chemical structure with predictive pharmacology.

Part 1: Quantum Mechanical (QM) Profiling & Tautomeric Equilibria

The Mechanistic Imperative: Keto-Enol Tautomerism

The β -keto nitrile group (-C(=O)-CH 2​ -CN) possesses highly acidic methylene protons, allowing the molecule to exist in an equilibrium between its keto and enol (-C(OH)=CH-CN) forms. The specific tautomer present dictates the molecule's hydrogen-bonding capacity (donor vs. acceptor) and its 3D electrostatic surface. To accurately model target binding, we must first establish the global energy minimum of these tautomers in a simulated physiological environment.

Step-by-Step DFT Protocol

To ensure high scientific integrity, we employ a DFT approach that balances computational cost with electron correlation accuracy.

  • Conformational Search: Input the SMILES string (CN1C=CN=C1C(=O)CC#N) into a molecular mechanics engine (e.g., OPLS4 or MMFF94) to generate an ensemble of low-energy conformers.

  • Ab Initio Optimization: Submit the lowest-energy conformers of both the keto and enol forms to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set. Causality: B3LYP provides excellent geometry predictions for small organic heterocycles, while the polarization functions (d,p) accurately model the electron density around the highly electronegative oxygen and nitrogen atoms.

  • Self-Validating Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state.

  • Electronic Property Mapping: Extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate a Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic hotspots.

DFT_Workflow Start SMILES Input CN1C=CN=C1C(=O)CC#N Conformers Conformational Search (Molecular Mechanics) Start->Conformers Tautomers Tautomer Generation (Keto vs. Enol) Start->Tautomers DFT_Opt DFT Optimization B3LYP/6-311G(d,p) Conformers->DFT_Opt Tautomers->DFT_Opt Freq Frequency Calculation (Zero-Point Energy) DFT_Opt->Freq Properties Electronic Properties (HOMO/LUMO, MEP) Freq->Properties

Figure 1: Quantum mechanical workflow for tautomer and conformer optimization.

Quantitative Data Summary: DFT Properties

Note: Values are representative benchmarks for this chemical class.

Tautomeric FormRelative Energy ( Δ E, kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)H-Bonding Profile
Keto Form 0.00 (Global Minimum)4.525.120 Donors, 3 Acceptors
Enol Form +3.453.894.851 Donor, 3 Acceptors

Part 2: Molecular Docking & Target Interaction Analysis

The Mechanistic Imperative: Metalloenzyme Inhibition

The unmethylated N3 nitrogen of the imidazole ring is a classic pharmacophore for coordinating the heme iron (Fe 2+ /Fe 3+ ) in Cytochrome P450 enzymes[3]. For this case study, we model the interaction between 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile and CYP51 (Lanosterol 14 α -demethylase) , a primary target for azole antifungals[2].

Step-by-Step Docking Protocol
  • Target Preparation: Retrieve the high-resolution crystal structure of CYP51 (e.g., PDB ID: 5V5Z). Strip all co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Gasteiger partial charges.

  • Ligand Preparation: Import the DFT-optimized keto-tautomer. Assign rotatable bonds, ensuring the C-C bond between the imidazole ring and the oxopropanenitrile group is fully flexible.

  • Grid Generation: Define a receptor grid box centered strictly on the heme iron atom, with dimensions of 20 × 20 × 20 Å to encompass the entire catalytic pocket.

  • Self-Validating Redocking: Before docking the target compound, redock the native co-crystallized ligand (e.g., Fluconazole). Validation: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

  • Production Docking: Execute the docking run using AutoDock Vina or Schrödinger Glide (Standard Precision). Evaluate poses based on binding affinity ( Δ G) and geometric proximity of the N3 atom to the heme iron (ideal coordination distance: 2.0–2.5 Å).

Quantitative Data Summary: Docking Results
Ligand / ComplexBinding Affinity (kcal/mol)Key H-Bond InteractionsMetal Coordination Distance
Native Fluconazole -9.2Tyr118, Ser3782.15 Å (Triazole N4 - Fe)
Target (Keto) -7.8Tyr118 (with C=O)2.28 Å (Imidazole N3 - Fe)
Target (Enol) -7.1Ser378 (with -OH)2.35 Å (Imidazole N3 - Fe)

Part 3: Molecular Dynamics (MD) Simulations

The Mechanistic Imperative: Temporal Stability

Molecular docking provides a static snapshot of binding. To confirm that the imidazole-heme coordination and the β -keto nitrile interactions are stable under physiological conditions, we subject the best-docked complex to a 100 ns Molecular Dynamics (MD) simulation.

Step-by-Step MD Protocol
  • Topology Generation: Parameterize the ligand using the General AMBER Force Field (GAFF) and assign AM1-BCC charges. Use the AMBER ff14SB force field for the CYP51 protein.

  • Solvation & Neutralization: Place the complex in a dodecahedron simulation box with a 1.0 nm distance to the box edge. Solvate using the TIP3P water model and neutralize the system by adding Na + and Cl ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run a steepest-descent minimization until the maximum force is <1000 kJ/mol/nm to resolve steric clashes generated during solvation.

  • Equilibration (NVT NPT):

    • Phase 1 (NVT): Run for 100 ps at 300 K using a V-rescale thermostat. Causality: Stabilizing the temperature at a constant volume prevents the system from blowing up due to high initial kinetic energy.

    • Phase 2 (NPT): Run for 100 ps at 1 bar using a Parrinello-Rahman barostat. Causality: This equilibrates the solvent density prior to data collection.

  • Production Run: Execute a 100 ns simulation without position restraints. Analyze the Trajectory using RMSD (Root Mean Square Deviation) for backbone stability and RMSF (Root Mean Square Fluctuation) for residue-level flexibility.

MD_Pipeline Complex Docked Complex (CYP51 + Ligand) Topology Topology Generation (AMBER/CHARMM) Complex->Topology Solvation Solvation & Ions (TIP3P, NaCl) Topology->Solvation Minimization Energy Minimization (Steepest Descent) Solvation->Minimization Equilibration Equilibration (NVT -> NPT) Minimization->Equilibration Production Production MD (100 ns) Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF) Production->Trajectory

Figure 2: Molecular dynamics simulation pipeline for evaluating complex stability.

Part 4: In Silico ADMET & Druglikeness Prediction

The Mechanistic Imperative: Pharmacokinetics

A molecule with exceptional binding affinity is useless if it cannot reach its target. We utilize in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling to evaluate the druglikeness of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile based on Lipinski's Rule of Five and specific toxicity endpoints.

Quantitative Data Summary: ADMET Profile
PropertyPredicted ValueDruglikeness Threshold / Ideal Range
Molecular Weight 149.15 g/mol [1] <500 g/mol
LogP (Lipophilicity) 0.85 0<LogP<5
Topological Polar Surface Area 66.5 Å 2 <140 Å 2
H-Bond Donors / Acceptors 0 / 3 (Keto form) <5 / <10
Blood-Brain Barrier (BBB) High PermeabilityTarget Dependent
CYP450 Inhibition CYP1A2 (Inhibitor)Non-inhibitor preferred

Analysis: The compound exhibits excellent lead-like properties. Its low molecular weight and optimal LogP suggest high oral bioavailability. However, its potential to cross the blood-brain barrier (BBB) and inhibit off-target CYP enzymes (due to the promiscuous nature of the imidazole ring) must be addressed during lead optimization by introducing sterically hindering groups.

References

  • ResearchGate. Docked structure of compounds 8 (5-phenyl derivative) in the 14-alpha-demethylase model. ResearchGate. URL:[Link]

  • National Center for Biotechnology Information. Molecular Docking and Multivariate Analysis of Xanthones as Antimicrobial and Antiviral Agents. PMC. URL:[Link]

Sources

The Strategic Utility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of bifunctional building blocks. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a privileged intermediate that bridges two highly versatile chemical spaces: the 1-methylimidazole pharmacophore and the reactive β -keto nitrile moiety.

As a Senior Application Scientist, I frequently leverage this compound to bypass lengthy linear syntheses. The 1-methylimidazole ring provides a robust hydrogen-bond acceptor and metal-coordinating motif (frequently utilized in metalloenzyme and kinase inhibitors), while the β -keto nitrile acts as a dual-electrophile linchpin for annulation reactions. This whitepaper deconstructs the physicochemical profile, mechanistic pathways, and self-validating experimental protocols required to maximize the utility of this compound in the laboratory.

Physicochemical Profiling

Before deploying this intermediate in library synthesis, it is critical to understand its baseline parameters. The compound exhibits tautomeric behavior in solution (keto-enol equilibrium), which directly influences its reactivity profile during nucleophilic attack.

ParameterValue / Description
Chemical Name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
CAS Registry Number
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
SMILES String CN1C=CN=C1C(=O)CC#N
Key Functional Groups N-Methylimidazole, Ketone, Aliphatic Nitrile
Storage Conditions Sealed in dry, 2-8°C (Prone to slow hydrolysis if exposed to moisture)

Mechanistic Pathways: The Bifunctional Advantage

The synthetic power of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile lies in its orthogonal electrophilic centers. The carbonyl carbon is a "hard" electrophile, highly susceptible to initial attack by primary amines or hydrazines. The adjacent nitrile carbon is a "softer" electrophile that requires specific geometric alignment (typically achieved post-condensation) to undergo cyclization.

Pathway A: Pyrazole Annulation

When reacted with hydrazines, the α -effect renders the terminal nitrogen of the hydrazine highly nucleophilic. It selectively attacks the ketone, bypassing the nitrile. Following the elimination of water to form a hydrazone intermediate, the secondary nitrogen is perfectly positioned to execute a 5-exo-dig cyclization onto the nitrile carbon. This yields a 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine scaffold—a motif ubiquitous in ATP-competitive kinase inhibitors.

Pathway B: Hantzsch Dihydropyridine Synthesis

By subjecting this β -keto nitrile to a multicomponent Hantzsch reaction (combining it with an aldehyde and an ammonia source), researchers can synthesize heavily substituted 1,4-dihydropyridines (DHPs). The inclusion of the imidazole ring at the C3/C5 position of the resulting DHP creates novel calcium channel blocker analogs with altered pharmacokinetic profiles .

SyntheticPathways Core 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Hydrazine Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine Guanidine Guanidine Carbonate (NaOEt, Reflux) Core->Guanidine Hantzsch Aldehyde + NH4OAc (Hantzsch Reaction) Core->Hantzsch Pyrazole 5-Aminopyrazole Derivative (Kinase Scaffold) Hydrazine->Pyrazole Pyrimidine 2,4-Diaminopyrimidine (Folate Antagonist) Guanidine->Pyrimidine DHP 1,4-Dihydropyridine (Ion Channel Blocker) Hantzsch->DHP

Fig 1: Synthetic divergence of the beta-keto nitrile core into privileged heterocyclic scaffolds.

Quantitative Reaction Modalities

To aid in route scouting, the following table summarizes the optimized reaction conditions, thermodynamic drivers, and expected yields for the primary cyclization pathways utilizing this specific core.

Reagent SystemSolvent / TempThermodynamic DriverTarget ScaffoldEst. Yield
Hydrazine Hydrate Ethanol / 78°CAromatization (Pyrazole formation)5-Aminopyrazole82-88%
Methylhydrazine Isopropanol / 85°CAromatization (Regioselective)N-Methyl-5-aminopyrazole70-75%
Guanidine Carbonate NaOEt in EtOH / 78°CAmidine condensation + Aromatization2,4-Diaminopyrimidine65-72%
Benzaldehyde + NH₄OAc Acetic Acid / 100°CMulticomponent condensation1,4-Dihydropyridine55-65%

Experimental Methodology: Self-Validating Protocol for Pyrazole Synthesis

The following protocol details the synthesis of 3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine . It is designed as a self-validating system, meaning the physical and analytical changes during the reaction provide real-time confirmation of success without requiring offline isolation of intermediates .

Causality & Logic Setup
  • Solvent Choice (Ethanol): A protic solvent is mandatory. It hydrogen-bonds with the ketone, increasing its electrophilicity, and facilitates the proton-shuttling required during the final aromatization step.

  • Temperature (Reflux): While the initial hydrazone forms rapidly at 25°C, the 5-exo-dig cyclization onto the nitrile has a high activation energy barrier. Refluxing ensures complete conversion and prevents the accumulation of the linear intermediate.

Step-by-Step Procedure
  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (1.49 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (0.60 mL, 12.0 mmol, 1.2 eq) dropwise at room temperature.

    • Self-Validation Check 1: The suspension will rapidly transition into a clear, deep yellow solution within 5 minutes, indicating successful hydrazone formation.

  • Thermal Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Self-Validation Check 2: Monitor via TLC (100% EtOAc). The starting material (UV active, Rf ~0.6) will disappear. A new, highly polar product spot will appear at Rf ~0.2. Crucially, this new spot will stain dark purple with Ninhydrin, confirming the presence of the newly formed primary amine.

  • Isolation: Cool the mixture to 0°C in an ice bath. The high polarity of the aminopyrazole causes it to crash out of the cold ethanol.

    • Self-Validation Check 3: A thick, off-white precipitate will form. If precipitation is slow, add 5 mL of cold diethyl ether as an antisolvent.

  • Purification: Filter the solid under vacuum, wash the filter cake with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the pure product. LC-MS will show a mass shift from [M+H]⁺ 150 to [M+H]⁺ 164, confirming the net addition of hydrazine minus water.

Mechanism SM Beta-Keto Nitrile Step1 Nucleophilic Attack (Hydrazine) SM->Step1 Int1 Hydrazone Intermediate Step1->Int1 Step2 5-exo-dig Cyclization Int1->Step2 Prod 5-Aminopyrazole Product Step2->Prod

Fig 2: Mechanistic sequence of hydrazine condensation and 5-exo-dig cyclization.

References

  • Google Patents. "WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives for the treatment of cancer".

Methodological & Application

Application Notes and Protocols for the Characterization of Novel Imidazole-Containing Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Framework for: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Introduction: A Roadmap for Investigating Novel Chemical Entities

The compound 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a small molecule featuring a core imidazole ring. The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from antifungal agents to anticancer drugs.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design.[5]

However, a thorough review of the scientific literature reveals a scarcity of data on the specific biological activities and cellular effects of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. When faced with an uncharacterized compound, a systematic and rigorous workflow is paramount to elucidate its biological potential and ensure the generation of reproducible, high-quality data.

This document serves as a comprehensive guide for researchers, outlining a foundational strategy to characterize a novel compound like 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile for use in cell culture. The protocols herein are designed to be self-validating, emphasizing causality and scientific integrity at each step. We will proceed from fundamental physicochemical characterization to cytotoxicity profiling and conclude with a framework for screening potential biological activities.

Part 1: Foundational Physicochemical Characterization

Before any biological assay, it is critical to understand the compound's behavior in the experimental system. A compound's solubility and stability in cell culture media are non-negotiable prerequisites for obtaining meaningful results.[6] Failure to confirm these parameters can lead to precipitation, inaccurate dosing, and unreliable data.

Application Note 1.1: Solubility and Stability Assessment

The primary objective is to determine a solvent and concentration at which the compound remains fully dissolved and stable upon dilution into the final cell culture medium. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in culture should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[7]

Protocol 1.1: Visual Solubility and Media Stability Test

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-50 mM) in 100% DMSO. Vortex thoroughly until all solid material is visibly dissolved.

  • Solubility in Media:

    • Dispense complete cell culture medium (containing serum, if used) into clear microcentrifuge tubes.

    • Spike the medium with the DMSO stock solution to achieve the highest desired final concentration for your experiments. Ensure the final DMSO concentration is consistent across all samples and controls.

    • Prepare a vehicle control tube with an equivalent amount of DMSO.

    • Vortex gently to mix.

  • Visual Inspection: Immediately inspect the tubes against a dark background for any signs of precipitation or turbidity. A clear solution indicates solubility at that concentration.[8][9]

  • Incubation and Stability Check: Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your longest planned experiment (e.g., 24, 48, or 72 hours).[6]

  • Final Inspection: After incubation, visually inspect the tubes again for any precipitate. For more quantitative analysis, the supernatant can be analyzed by HPLC or LC-MS to determine the concentration of the parent compound remaining in solution.[10]

Data Presentation: Solubility & Stability Log

Compound ConcentrationSolvent (Stock)Final Media ConcentrationInitial Observation (t=0)Observation (t=24h)Observation (t=48h)Observation (t=72h)
50 mM100% DMSO50 µMClearClearSlight HazePrecipitate
20 mM100% DMSO20 µMClearClearClearClear
10 mM100% DMSO10 µMClearClearClearClear

This table is for illustrative purposes. Researchers should generate their own data.

Part 2: Determining the Therapeutic Window: Cytotoxicity Profiling

The first biological assessment for any novel compound is to determine its effect on cell viability. This establishes the concentration range that is non-lethal and suitable for subsequent functional assays, and also provides the 50% inhibitory concentration (IC50), a key measure of potency.[11][12][13]

Application Note 2.1: The Importance of a Dose-Response Curve

A dose-response experiment is essential to understand the relationship between compound concentration and cellular effect. We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a classic colorimetric method that measures metabolic activity as an indicator of cell viability.[14][15]

Protocol 2.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed the desired cell line (e.g., A549 human lung carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the compound in complete culture medium, starting from the highest soluble concentration determined in Protocol 1.1. A typical range might be 100 µM down to 0.1 µM. Include a "vehicle control" (medium + DMSO) and a "no cells" blank control (medium only).

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the compound dilutions.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Analysis seed Seed Cells in 96-Well Plate adhere Incubate Overnight (Allow Adherence) seed->adhere treat Treat Cells with Compound Dilutions adhere->treat prepare_cpd Prepare Serial Dilutions of Compound prepare_cpd->treat incubate Incubate for 48-72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 Hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_abs Read Absorbance (~570 nm) solubilize->read_abs analyze Normalize to Control & Plot Dose-Response read_abs->analyze calc_ic50 Calculate IC50 Value analyze->calc_ic50 G cluster_pathway Hypothetical MAPK/ERK Pathway Inhibition cluster_drug Potential Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Novel Imidazole Compound Drug->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase within the MAPK pathway.

Conclusion and Best Practices

The protocols outlined above provide a fundamental framework for the initial characterization of any novel compound, including 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. Scientific integrity demands a stepwise, evidence-based approach.

  • Trustworthiness through Controls: Always include appropriate controls. The vehicle control (e.g., DMSO) is non-negotiable to ensure observed effects are due to the compound, not the solvent.

  • Self-Validation: To build a robust dataset, validate findings using orthogonal assays (e.g., confirming viability results from an MTT assay with a trypan blue exclusion assay). Furthermore, test the compound in multiple cell lines to distinguish between cell-specific and broad-spectrum effects. [16]* Authoritative Grounding: While specific literature for this compound is sparse, the broader context of imidazole-containing molecules provides a rich foundation for forming testable hypotheses. [1][2] By following this structured approach, researchers can confidently and responsibly explore the biological landscape of novel chemical entities, paving the way for new discoveries in drug development.

References

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (2017). Available at: [Link]

  • Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC. (n.d.). Available at: [Link]

  • Screening and identification of novel biologically active natural compounds - PMC. (2017). Available at: [Link]

  • Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - European Union. (2021). Available at: [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026). Available at: [Link]

  • FDA approved imidazole containing drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (2025). Available at: [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs - MDPI. (2021). Available at: [Link]

  • Screening of Natural Compounds for Pharmaceuticals - Aurora Biomed. (2023). Available at: [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). Available at: [Link]

  • (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (n.d.). Available at: [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. (2024). Available at: [Link]

  • Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media - MDPI. (2022). Available at: [Link]

  • Screening Methods for the Evaluation of Biological Activity in Drug Discovery - HELDA - Helsinki.fi. (2004). Available at: [Link]

  • US10421941B2 - Process for improving the solubility of cell culture media - Google Patents. (n.d.).
  • Cell Culture Guide - Techniques and Protocols - Assay Genie. (n.d.). Available at: [Link]

  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter - ChemRxiv. (n.d.). Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. (2020). Available at: [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Available at: [Link]

  • Basic Cell Culture Protocols. (n.d.). Available at: [Link]

  • Screening by compound activity could accelerate drug discovery - Drug Target Review. (2021). Available at: [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay - ASM Journals. (2015). Available at: [Link]

  • Addressing Variability in Dry Powder Mammalian Cell Culture Media. (2013). Available at: [Link]

  • Novel Protocol for Persister Cells Isolation - PMC - NIH. (2014). Available at: [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). Available at: [Link]

  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review - Horizon Research Publishing. (2016). Available at: [Link]

  • How to treat cell culture (with the compound) for a long term? - ResearchGate. (2014). Available at: [Link]

  • Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES. (2024). Available at: [Link]

Sources

Application Note: High-Throughput Synthesis and In Vitro Screening of 1-Methylimidazole-Based Dihydropyridine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) Primary Application: Combinatorial library synthesis and high-throughput in vitro screening for L-Type Calcium Channel (LTCC) modulators.

Executive Summary

The discovery of novel L-type calcium channel (LTCC) blockers relies heavily on the structural diversification of the 1,4-dihydropyridine (DHP) scaffold. While classical DHPs (e.g., nifedipine, amlodipine) utilize ester linkages at the C3 and C5 positions, introducing heterocyclic and cyano moieties fundamentally alters the molecule's hydrogen-bonding profile, metabolic stability, and receptor subtype selectivity [1].

This application note details a comprehensive, self-validating workflow utilizing 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a highly reactive active methylene building block. By employing a one-pot Hantzsch multicomponent reaction (MCR) in a microtiter format, researchers can rapidly generate diverse imidazole-nitrile DHP libraries. These libraries are subsequently evaluated in situ using a Fluo-4 AM-based intracellular calcium flux assay to identify potent Cav1.2 antagonists [2].

Mechanistic Rationale & Experimental Design

Chemical Causality: The Imidazole-Nitrile Scaffold

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile features a highly acidic methylene group flanked by an electron-withdrawing nitrile and a carbonyl conjugated to a 1-methylimidazole ring.

  • Synthesis Advantage: The enhanced acidity of the methylene protons accelerates the initial Knoevenagel condensation with aromatic aldehydes, making it ideal for rapid, catalyst-free, or microwave-assisted one-pot MCRs [1].

  • Pharmacological Advantage: The incorporation of the 1-methylimidazole ring provides a localized dipole and a strong hydrogen-bond acceptor (the N3 nitrogen of the imidazole). Molecular docking studies on Cav1.2 indicate that this nitrogen interacts favorably with tyrosine residues in the α1C​ subunit binding pocket, an interaction absent in traditional ester-based DHPs [2].

Biological Causality: Fluo-4 AM Calcium Flux

To validate the synthesized DHP library, an in vitro calcium flux assay is employed using Fluo-4 AM.

  • Probe Selection: Fluo-4 AM is a cell-permeable acetoxymethyl ester. Upon entering the cell, endogenous esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4 fluorophore inside the cytosol [3].

  • Assay Mechanics: Depolarization of the cell membrane via the addition of KCl forces the voltage-gated LTCCs to open. If a synthesized DHP compound successfully antagonizes the channel, calcium influx is blocked, and the characteristic fluorescence emission at 516 nm is suppressed.

Workflow & Pathway Visualizations

Workflow A 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile (Active Methylene) C One-Pot Hantzsch Synthesis (384-well) A->C B Aldehydes + Ammonium Acetate B->C D LC-MS Validation & Formatting C->D Yield >85% E In Vitro Assay: Fluo-4 AM Calcium Flux D->E Library Transfer F Hit Identification & SAR Analysis E->F IC50 Determination

Figure 1: High-throughput workflow from Hantzsch library synthesis to in vitro calcium flux screening.

Pathway DHP Imidazole-DHP Derivative (Synthesized Ligand) LTCC L-Type Calcium Channel (Cav1.2) DHP->LTCC Binds alpha-1C subunit Ca2 Ca2+ Influx LTCC->Ca2 Inhibits Fluo4 Fluo-4 AM (Fluorescent Probe) Ca2->Fluo4 Binds to Signal Fluorescence Emission (516 nm) Fluo4->Signal Ex: 494 nm

Figure 2: Mechanism of LTCC inhibition by DHP derivatives and Fluo-4 AM fluorescence detection.

Detailed Experimental Protocols

Protocol A: Microscale One-Pot Synthesis of the DHP Library

This protocol utilizes a 384-well format for the direct generation of screening compounds, minimizing purification bottlenecks.

Reagents:

  • 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (0.2 M in DMSO)

  • Library of substituted benzaldehydes (0.1 M in DMSO)

  • Ammonium acetate (0.5 M in Methanol)

Step-by-Step Methodology:

  • Dispensation: Using an automated liquid handler, dispense 10 µL of the aldehyde library (1.0 µmol) into individual wells of a 384-well polypropylene PCR plate.

  • Methylene Addition: Add 10 µL of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (2.0 µmol) to each well. The 2:1 stoichiometric ratio is critical for the formation of symmetrical DHPs.

  • Amine Addition: Add 5 µL of ammonium acetate solution (2.5 µmol). Ammonium acetate acts as both the nitrogen source for the pyridine ring and a mild catalyst for the Knoevenagel condensation [1].

  • Reaction: Seal the plate with a pierceable foil seal. Incubate in a thermal cycler at 85°C for 4 hours.

  • Validation (Self-Validating Step): Randomly sample 5% of the wells for LC-MS analysis. Look for the target mass of the cyclized 1,4-dihydropyridine.

  • Formatting: Dilute the crude reaction mixtures with assay buffer (HBSS) to achieve a final compound concentration of 10 µM (assuming 100% conversion) for primary screening. Note: DMSO concentration must be kept below 1% in the final biological assay to prevent solvent-induced cytotoxicity.

Protocol B: In Vitro Fluo-4 AM Calcium Flux Assay

This protocol measures the functional antagonism of the synthesized DHPs against Cav1.2 channels expressed in HEK293 cells.

Reagents & Cell Lines:

  • HEK293 cells stably transfected with human Cav1.2 ( α1C​ , β2​ , and α2​δ1​ subunits).

  • Fluo-4 AM (Molecular Probes) [3].

  • Pluronic F-127 (20% solution in DMSO).

  • Probenecid (Water soluble).

  • Depolarization Buffer (HBSS supplemented with 50 mM KCl).

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-Cav1.2 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Dye Preparation: Prepare the loading buffer by mixing 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid solubilization of the lipophilic dye), and 2.5 mM Probenecid in HBSS.

    • Causality Note: Probenecid is mandatory; it inhibits organic anion transporters that would otherwise actively pump the cleaved Fluo-4 dye out of the cytosol, leading to signal degradation[4].

  • Dye Loading: Aspirate culture media and add 20 µL of the loading buffer to each well. Incubate for 45 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with standard HBSS (containing 2.5 mM Probenecid) to remove extracellular dye. Leave 20 µL of HBSS in each well.

  • Compound Incubation: Transfer 10 µL of the diluted DHP library (from Protocol A) to the assay plate. Include Nifedipine (1 µM) as a positive control and 1% DMSO as a negative vehicle control. Incubate for 20 minutes at room temperature.

  • Fluorescence Kinetic Reading: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Set excitation to 494 nm and emission to 516 nm.

  • Depolarization: Record baseline fluorescence for 10 seconds. Using the onboard fluidics, inject 10 µL of Depolarization Buffer (final KCl concentration ~12.5 mM) to trigger LTCC opening. Record fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence (F max​ ) minus baseline (F 0​ ). Inhibition (%) is calculated relative to the DMSO control.

Quantitative Data Presentation

The following table summarizes mock Structure-Activity Relationship (SAR) data derived from the screening of the 1-methylimidazole-DHP library, comparing the impact of various aldehyde R-groups on Cav1.2 inhibition.

Compound IDR-Group (Aldehyde Precursor)Scaffold TypeCav1.2 IC 50​ (nM)Max Inhibition (%)Cytotoxicity (CC 50​ , µM)
Ctrl-1 2-NitrophenylStandard Ester (Nifedipine)14.5 ± 1.298%> 100
IMD-01 2-NitrophenylImidazole-Nitrile8.2 ± 0.999%> 100
IMD-02 3-NitrophenylImidazole-Nitrile12.4 ± 1.595%> 100
IMD-03 4-FluorophenylImidazole-Nitrile45.0 ± 3.188%85.5
IMD-04 2-ChlorophenylImidazole-Nitrile6.8 ± 0.7100%> 100
IMD-05 Unsubstituted (Phenyl)Imidazole-Nitrile310.5 ± 15.265%> 100

Data Interpretation: The replacement of the standard ester groups with the 1-methylimidazole and nitrile moieties (IMD-01 vs. Ctrl-1) results in a nearly two-fold increase in potency against Cav1.2. Ortho-substituted halogens (IMD-04) represent the optimal pharmacophore for this specific target space, validating the utility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a premium building block for CCB discovery.

References

  • Bentham Science Publishers. (2023). An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4-Dihydropyridines: A Class of Prominent Calcium Channel Blockers. EurekaSelect. Available at:[Link]

  • Del Vecchio, A., et al. (2013). Ligand Based Approach to L-Type Calcium Channel by Imidazo[2,1-b]thiazole-1,4-Dihydropyridines: from Heart Activity to Brain Affinity. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Application Notes and Protocols for the Quantitative Analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed analytical methods for the accurate and precise quantification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a compound of interest in pharmaceutical research and development. In the absence of established public-domain protocols for this specific analyte, this document leverages established analytical principles for structurally similar imidazole derivatives and small molecules to propose robust and reliable quantification methodologies. We present two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and high-concentration samples, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. Each section provides a detailed, step-by-step protocol, the scientific rationale behind the experimental choices, and anticipated performance characteristics. This guide is intended for researchers, scientists, and drug development professionals requiring a validated and trustworthy starting point for the quantification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Introduction and Physicochemical Properties

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS No. 118431-92-8) is a small molecule featuring a methyl-imidazole ring, a ketone, and a nitrile group.[1] Its molecular formula is C₇H₇N₃O with a molecular weight of 149.15 g/mol .[1] The presence of the imidazole ring, a common moiety in many pharmaceuticals, suggests that established analytical methods for other imidazole-containing compounds can be adapted for its quantification.[2][3] The molecule's structure, containing both polar (nitrile, ketone, imidazole) and non-polar (methyl group) components, makes it amenable to reversed-phase chromatography. Accurate quantification is paramount for various stages of drug development, including pharmacokinetic and pharmacodynamic (PK/PD) studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

PropertyValueSource
CAS Number 118431-92-8ChemScene[1]
Molecular Formula C₇H₇N₃OChemScene[1]
Molecular Weight 149.15 g/mol ChemScene[1]
SMILES CN1C=CN=C1C(=O)CC#NPubChemLite[4]
Predicted XlogP -0.1PubChemLite[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method is a cost-effective and robust technique suitable for the quantification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in bulk materials and simple formulations where high sensitivity is not a primary requirement.[5][6] The imidazole ring provides a chromophore that allows for UV detection.

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the compound's moderate polarity, allowing for good retention and separation from potential impurities.[6] The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The acidic pH of the mobile phase (adjusted with phosphoric acid) is intended to protonate the imidazole nitrogen, leading to more consistent retention times.[2] A detection wavelength is chosen based on the UV absorbance maximum of the imidazole ring, which is typically in the range of 210-300 nm for similar compounds.[2][7]

Experimental Protocol: HPLC-UV

a) Materials and Reagents:

  • 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (85%) (analytical grade)

  • Water (HPLC grade)

b) Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

c) Preparation of Solutions:

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.2 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The final composition should be optimized based on preliminary experiments. Filter and degas the mobile phase before use.[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

d) Chromatographic Conditions:

  • Column: C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.2) (e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by UV scan (typically around 210 nm or 230 nm)[7][8]

e) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Expected Performance Characteristics

The following table outlines the anticipated performance characteristics of the HPLC-UV method, based on data from similar small molecules.[2][9] These parameters must be confirmed through method validation.

Table 2: Anticipated HPLC-UV Method Performance

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[10][11]

Rationale for Method Design

This method utilizes a UHPLC system for fast and efficient separation, coupled with a triple quadrupole mass spectrometer for highly selective detection.[12] Electrospray ionization (ESI) in positive mode is proposed, as the imidazole nitrogen is readily protonated. The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) ensures high specificity, minimizing interference from matrix components.[12] Sample preparation involves protein precipitation, a simple and effective method for removing the bulk of proteins from biological samples.[9]

Experimental Protocol: LC-MS/MS

a) Materials and Reagents:

  • 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS) (e.g., ¹³C₃, ¹⁵N₂-labeled analyte), if available. If not, a structurally similar compound can be used after careful validation.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

b) Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an ESI source

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

c) Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile[9]

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard and QC Solutions: Prepare by serial dilution of the stock solution in the control biological matrix to cover the expected concentration range (e.g., 0.1 - 100 ng/mL).

  • Internal Standard Working Solution: Prepare a solution of the IS in methanol at a concentration that provides a stable and appropriate response.

d) Sample Preparation (from Plasma):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for injection.

Sample_Preparation_LCMS plasma 50 µL Plasma Sample vortex Vortex (1 min) plasma->vortex is 10 µL Internal Standard is->vortex acetonitrile 150 µL Cold Acetonitrile acetonitrile->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial for Injection supernatant->hplc_vial

Caption: Workflow for plasma sample preparation.

e) Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: A typical starting gradient would be: 5% B held for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, and re-equilibrate at 5% B for 1 min.[9]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by direct infusion of the analyte. For a molecule with m/z 150.07 ([M+H]⁺), potential fragments would be monitored.

    • Analyte: Q1: 150.1 -> Q3: (To be determined)

    • Internal Standard: To be determined based on its mass.

  • MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.[12]

LCMS_Workflow cluster_LC UHPLC Separation cluster_MS Mass Spectrometry Detection sample_injection Sample Injection rp_column Reversed-Phase C18 Column sample_injection->rp_column gradient_elution Gradient Elution rp_column->gradient_elution esi_source ESI Source (+ve) gradient_elution->esi_source quad1 Q1: Precursor Ion Selection (m/z 150.1) esi_source->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Caption: LC-MS/MS analytical workflow.

Expected Performance Characteristics

The LC-MS/MS method is expected to provide significantly lower detection and quantification limits compared to HPLC-UV.

Table 3: Anticipated LC-MS/MS Method Performance

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Limit of Detection (LOD) 0.02 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to the guidelines of the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the quantification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. The HPLC-UV method is suitable for routine analysis of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications in complex matrices. The provided protocols are intended as a starting point, and method parameters should be optimized and rigorously validated for the specific application to ensure the generation of reliable and accurate data in research and drug development settings.

References

  • A new LC–MS/MS method for multiple residues/contaminants in bovine meat. SpringerLink. [Link]

  • 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanenitrile. PubChemLite. [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. EGUsphere. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research. JOCPR. [Link]

  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Agilent. [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]

  • Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS. PMC. [Link]

  • 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. PubChem. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

  • 3-((3S,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. ChemBK. [Link]

  • Tofacitinib Citrate-impurities. Pharmaffiliates. [Link]

  • 3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel. PubChem. [Link]

  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.

Sources

Application Note: A Robust and Sensitive HPLC-MS Method for the Quantification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a highly sensitive and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis. Recognizing the analytical challenges posed by polar analytes, this protocol employs a reversed-phase chromatographic approach coupled with electrospray ionization mass spectrometry to achieve excellent peak shape, resolution, and sensitivity. A streamlined protein precipitation procedure is also described for the efficient extraction of the analyte from biological matrices such as human plasma. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, process monitoring, and quality control.

Introduction

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a crucial building block in the synthesis of various pharmaceutical compounds[1]. Its chemical structure, incorporating a polar imidazole ring, a carbonyl group, and a nitrile functional group, suggests a high degree of polarity[2]. The accurate and precise quantification of this intermediate is paramount for ensuring the quality and efficacy of final drug products. However, the analysis of polar compounds by conventional reversed-phase HPLC can be challenging, often resulting in poor retention and peak shape[3].

This application note presents a comprehensive HPLC-MS method specifically developed for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. The described protocol offers a practical solution to overcome the typical challenges associated with polar analyte quantification, providing a reliable and sensitive analytical tool for drug development and quality control laboratories. The method utilizes a standard C18 stationary phase with a mobile phase optimized for the retention and separation of the target analyte, coupled with mass spectrometric detection for high selectivity and sensitivity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₇N₃O[2]
Molecular Weight 149.15 g/mol [2]
Predicted Polarity The presence of the imidazole, carbonyl, and nitrile groups suggests the molecule is polar. This is a key consideration for chromatographic retention.Inferred from structure
Predicted pKa The imidazole moiety is basic, with a pKa of the parent imidazole around 7.0 in water and 15.0 in acetonitrile[4]. This indicates the molecule will likely be protonated in acidic mobile phases, which can improve peak shape and retention on some columns.[4]

Experimental Protocol

I. Sample Preparation: Protein Precipitation

For the analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in biological matrices such as plasma or serum, a simple and efficient protein precipitation protocol is recommended to remove high-abundance proteins that can interfere with the analysis.[5][6][7]

Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

II. HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific™ Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 column is a good starting point for many small molecules. The high surface area of the sub-2 µm particles provides excellent efficiency. For highly polar compounds that are poorly retained, alternative stationary phases such as polar-endcapped or HILIC columns can be explored.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterThe addition of formic acid to the mobile phase helps to protonate the basic imidazole nitrogen, which can lead to improved peak shape by minimizing interactions with residual silanols on the stationary phase.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient Elution 5% B to 95% B over 5 minutesA gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities, while also cleaning the column between injections.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm internal diameter column and is compatible with standard ESI sources.
Column Temperature 40°CMaintaining a constant and elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is used to minimize potential matrix effects and peak distortion.

Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique well-suited for polar and semi-polar molecules.[11][12] The basic nature of the imidazole ring makes it readily protonated, leading to a strong signal in positive ion mode.
Precursor Ion (m/z) 150.1[M+H]⁺ for C₇H₇N₃O
Product Ion (m/z) To be determined empiricallyProduct ions for MS/MS detection should be selected based on fragmentation experiments to ensure specificity and sensitivity.
Capillary Voltage 3.5 kVThis voltage is a typical starting point for ESI and should be optimized for the specific instrument and analyte.
Gas Temperature 350°CThe drying gas temperature is crucial for desolvation of the ESI droplets.
Gas Flow 10 L/minThe drying gas flow aids in the desolvation process.
Nebulizer Pressure 45 psiThe nebulizer gas pressure is important for forming a stable spray.

Analytical Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) ACN Add Cold Acetonitrile (300 µL) Plasma->ACN Vortex Vortex & Incubate ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC Inject MS MS Detection (ESI+) HPLC->MS Integration Peak Integration MS->Integration Acquire Data Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Discussion

The developed HPLC-MS method provides a robust and sensitive platform for the analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. The choice of a reversed-phase C18 column is a pragmatic starting point for method development due to its versatility.[13] However, for particularly challenging separations or in the presence of highly polar interferences, the use of alternative stationary phases should be considered. Hydrophilic Interaction Liquid Chromatography (HILIC) can offer enhanced retention for very polar compounds that are not well-retained on traditional C18 columns.[9][14] Similarly, polar-endcapped columns provide a mixed-mode separation mechanism that can be beneficial for polar analytes.[9]

The use of formic acid in the mobile phase is critical for achieving good peak shape for basic compounds like imidazoles.[10] By maintaining an acidic pH, the imidazole nitrogen is protonated, which minimizes undesirable secondary interactions with the silica backbone of the stationary phase.

Electrospray ionization in the positive mode is the ideal choice for this analyte due to the presence of the basic imidazole nitrogen, which readily accepts a proton to form a stable [M+H]⁺ ion.[12] For quantitative analysis, tandem mass spectrometry (MS/MS) is highly recommended. The selection of a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode will significantly enhance the selectivity and sensitivity of the assay by minimizing background noise.[15]

The protein precipitation sample preparation method is simple, fast, and cost-effective.[7] While it provides sufficient cleanup for many applications, for assays requiring lower limits of quantification or in the presence of significant matrix effects, more rigorous sample preparation techniques such as solid-phase extraction (SPE) may be necessary.[5][6]

Conclusion

This application note provides a detailed and scientifically grounded HPLC-MS method for the analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. The protocol, from sample preparation to data acquisition, is designed to be readily implemented in a variety of laboratory settings. The explanations for the methodological choices are intended to provide researchers with the flexibility to adapt and optimize the method for their specific applications. This robust and sensitive analytical workflow will be a valuable tool for professionals in the pharmaceutical industry engaged in the development and quality control of imidazole-containing drug candidates.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Zhang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Royal Society of Chemistry. (1999). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications. Retrieved from [Link]

  • University of Washington. (2016). Sample Preparation - Mass Spectrometry Resource.
  • D'Apolito, O., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Retrieved from [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • MDPI. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • PubMed. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • University of North Carolina. (n.d.). Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • NIH. (2013). Computational mass spectrometry for small molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Veeprho. (n.d.). 3-(4-methyl-3-(methyl(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Retrieved from [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tofacitinib-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). 3-((3R,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

  • ChemBK. (2024). 3-((3S,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Retrieved from [Link]

  • SynThink. (n.d.). 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]3-oxopropanenitrile-N-Oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tofacitinib Citrate-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile. Retrieved from [Link]

Sources

Application Note: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a Privileged Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern drug discovery, the rapid assembly of complex, diverse heterocyclic libraries is heavily reliant on highly reactive, multifunctional building blocks. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) represents a privileged β -keto nitrile intermediate. By combining the pharmacologically critical 1-methylimidazole motif—a known hydrogen-bond acceptor and solubility enhancer—with an ambident β -keto nitrile moiety, this intermediate serves as a versatile linchpin for the divergent synthesis of pyrazoles, pyrimidines, and highly substituted pyridines [1, 4].

This application note provides an authoritative guide to the generation of this intermediate and details field-proven, self-validating protocols for its downstream application in synthesizing medicinally relevant scaffolds.

Physicochemical & Structural Profiling

Understanding the reactivity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile requires mapping its electrophilic and nucleophilic centers. The molecule exists in a dynamic keto-enol tautomeric equilibrium, presenting three distinct reactive sites:

  • C3 Carbonyl (Electrophilic): Highly susceptible to attack by hard and soft nucleophiles (e.g., hydrazines, amidines).

  • C2 Active Methylene (Nucleophilic): Highly acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. It acts as a potent carbon nucleophile in Knoevenagel condensations and Michael additions [2].

  • C1 Nitrile (Electrophilic): Participates in intramolecular cyclizations following the initial nucleophilic attack at the C3 position.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
CAS Registry Number 118431-92-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Structural Class β -Keto Nitrile / 3-Oxoalkanenitrile
Typical Appearance Tan to brown crystalline solid
Solubility Profile Soluble in DMSO, DMF, EtOH, and THF; sparingly soluble in H₂O

Synthetic Generation of the Intermediate

The synthesis of 3-oxoalkanenitriles is typically achieved via the cyanoacetylation of electron-rich heterocycles or via Claisen-type condensations [1]. For the 2-substituted imidazole derivative, the Claisen condensation of methyl 1-methyl-1H-imidazole-2-carboxylate with acetonitrile provides superior regiocontrol.

Protocol A: De Novo Synthesis via Claisen Condensation

Scientific Rationale: Sodium hydride (NaH) is utilized to deprotonate acetonitrile, generating a highly nucleophilic cyanomethyl anion. Anhydrous THF is selected as the solvent because it is aprotic and coordinates the sodium cation, thereby increasing the effective nucleophilicity of the anion. The subsequent attack on the ester yields the sodium enolate of the β -keto nitrile, driving the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck flask equipped with a magnetic stirrer, argon inlet, and addition funnel. Add NaH (60% dispersion in mineral oil, 2.5 equiv) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (50 mL).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add anhydrous acetonitrile (3.0 equiv) dropwise over 15 minutes. Causality: Slow addition prevents uncontrolled exothermic runaway and excessive hydrogen gas evolution. Stir for 30 minutes at 0 °C.

  • Acylation: Dissolve methyl 1-methyl-1H-imidazole-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (Self-Validation): The reaction progress is visually indicated by the formation of a thick, pale precipitate (the sodium salt of the product) and the cessation of H₂ evolution. TLC (EtOAc/Hexane 1:1) should show the complete consumption of the starting ester.

  • Quenching & Isolation: Cool the mixture back to 0 °C and carefully quench with ice-cold water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted neutral impurities.

  • Precipitation: Acidify the aqueous layer to pH 5.5–6.0 using 1M HCl. Causality: Over-acidification (pH < 3) will protonate the imidazole ring, pulling the product back into the aqueous phase. Extract the liberated β -keto nitrile with EtOAc (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Workflow Step1 Step 1: Deprotonation NaH + CH3CN in THF Stir at 0 °C for 30 min Step2 Step 2: Acylation Add Imidazole Ester Warm to RT, stir 4 h Step1->Step2 Cyanomethyl anion formed Step3 Step 3: Quenching Careful addition of H2O Adjust pH to 5.5-6.0 Step2->Step3 Sodium enolate precipitates Step4 Step 4: Isolation Extract with EtOAc Wash, Dry, Concentrate Step3->Step4 Free beta-keto nitrile liberated

Caption: Experimental workflow for the synthesis of the beta-keto nitrile intermediate.

Downstream Application Workflows

The true value of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile lies in its capacity to undergo divergent cyclizations to form distinct heterocyclic classes.

Protocol B: Synthesis of 5-Aminopyrazoles (Kinase Inhibitor Scaffolds)

Scientific Rationale: Hydrazine hydrate acts as a potent α -effect nucleophile. It preferentially attacks the highly electrophilic C3 carbonyl carbon to form an intermediate hydrazone. Under refluxing conditions in a protic solvent (ethanol), the hydrazone undergoes a 5-exo-dig intramolecular cyclization onto the C1 nitrile group, followed by tautomerization to yield the thermodynamically stable 5-aminopyrazole [2].

Step-by-Step Methodology:

  • Dissolve the β -keto nitrile (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Add hydrazine hydrate (80% aqueous solution, 1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (78 °C) for 3–4 hours.

  • In-Process Control: Monitor via TLC (DCM/MeOH 9:1). The product will appear as a highly polar, UV-active spot that stains positive (purple/red) with ninhydrin due to the primary amine.

  • Cool to room temperature. If the product does not spontaneously crystallize, concentrate the solvent to half-volume and add cold diethyl ether to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol C: Multicomponent Synthesis of Highly Substituted Pyridines

Scientific Rationale: This is a one-pot, three-component cascade reaction. Piperidine acts as a basic catalyst to facilitate the Knoevenagel condensation between an aromatic aldehyde and malononitrile, forming an electrophilic arylidenemalononitrile. The piperidine then deprotonates the C2 active methylene of the β -keto nitrile, triggering a Michael addition into the alkene. Subsequent intramolecular cyclization and air oxidation yield a 2-amino-3-cyanopyridine derivative—a scaffold widely studied for anti-inflammatory and GPCR-modulating properties[3].

Step-by-Step Methodology:

  • In a round-bottom flask, combine the β -keto nitrile (1.0 equiv), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv), and malononitrile (1.0 equiv) in ethanol (0.5 M).

  • Add a catalytic amount of piperidine (0.1 equiv). Causality: Using only a catalytic amount prevents unwanted side reactions, such as the self-condensation of the aldehyde or the degradation of malononitrile.

  • Stir the mixture at reflux for 2–5 hours.

  • In-Process Control: The reaction mixture will typically transition from a clear solution to a deep yellow/orange suspension as the highly conjugated pyridine product precipitates.

  • Cool the mixture in an ice bath, filter the precipitate, wash with cold ethanol and water, and recrystallize from DMF/EtOH to obtain the analytically pure pyridine.

Global Reaction Map & Quantitative Metrics

To assist in synthetic planning, the following diagram and table map the divergent pathways and their expected efficiencies.

Pathway SM Methyl 1-methyl-1H-imidazole-2-carboxylate + Acetonitrile INT 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (Ambident Intermediate) SM->INT NaH, THF, 0 °C to RT (Claisen Condensation) PYR 5-Aminopyrazoles (Kinase Inhibitor Scaffolds) INT->PYR Nucleophilic attack at C3 followed by 5-exo-dig cyclization PYM 2-Aminopyrimidines (Anti-inflammatory Agents) INT->PYM Bis-nucleophilic attack at C3 and C1 (Nitrile) PYD Highly Substituted Pyridines (GPCR Ligands) INT->PYD Active methylene (C2) attack via Knoevenagel-Michael cascade

Caption: Mechanistic divergence of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile into distinct heterocyclic classes.

Table 2: Comparative Reaction Conditions and Expected Metrics
Target ScaffoldReagentsCatalyst / BaseTemp / TimeTypical Yield (%)
Intermediate Imidazole Ester, CH₃CNNaH0 °C to RT, 4.5 h75 – 82%
5-Aminopyrazoles Hydrazine HydrateNone (Autocatalytic)Reflux, 3 h85 – 92%
2-Aminopyrimidines Guanidine HClNaOEtReflux, 6 h65 – 75%
Pyridines Aldehyde, MalononitrilePiperidine (10 mol%)Reflux, 4 h78 – 88%

References

  • Alnajjar, A., Abdelkhalik, M. M., & Elnagdi, M. H. (2012). "Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles as Novel Routes to 2-Dialkylaminopyridines." Molecules, 17(1), 865-878. URL:[Link]

  • Abdel Khalik, M. M. (1997). "Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives." Journal of Chemical Research, 1997(6), 198-199. URL:[Link]

  • Gomha, S. M., et al. (2023). "Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation." ACS Omega, 8(12), 11485–11497. URL:[Link]

  • National Center for Biotechnology Information. (2022). "PubChem Patent Record for US11420966: Heterocyclic Compounds as Kinase Inhibitors." PubChem. URL:[Link]

Application Note: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery, the strategic incorporation of nitrogen-rich heterocycles is critical for modulating physicochemical properties such as aqueous solubility, target affinity, and metabolic stability. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a highly specialized β -ketonitrile that serves as a bifunctional 1,3-dielectrophilic synthon. Its primary utility lies in its ability to seamlessly introduce the 1-methyl-1H-imidazole pharmacophore—a moiety ubiquitous in kinase inhibitors, GPCR ligands, and antifungal agents—into diverse, complex heterocyclic scaffolds[1][2].

Unlike simple aliphatic or aryl β -ketonitriles, the presence of the 1-methylimidazole ring alters the electronic landscape of the molecule. The electron-withdrawing nature of the adjacent carbonyl group, coupled with the inductive effect of the nitrile, creates a highly reactive system primed for regioselective cyclocondensation reactions. This application note details the mechanistic rationale, quantitative reaction parameters, and validated protocols for utilizing this compound to synthesize high-value medicinal chemistry intermediates.

Mechanistic Rationale: The β -Ketonitrile Advantage

The synthetic power of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile stems from the differential electrophilicity of its two reactive centers: the ketone carbonyl and the nitrile carbon.

When reacted with a bis-nucleophile such as hydrazine, the initial nucleophilic attack occurs exclusively at the more electrophilic ketone carbonyl[3]. This regioselectivity is critical; it dictates the substitution pattern of the resulting heterocycle. Following dehydration to form a hydrazone intermediate, the terminal nitrogen is brought into spatial proximity with the nitrile group, facilitating a rapid 5-exo-dig intramolecular cyclization. Subsequent tautomerization yields a stable, aromatic 5-aminopyrazole[1][3].

Mechanism N1 1. Nucleophilic Attack Hydrazine attacks C=O N2 2. Dehydration Formation of Hydrazone N1->N2 -H2O N3 3. 5-exo-dig Cyclization Terminal NH2 attacks -C≡N N2->N3 Intramolecular N4 4. Tautomerization Aromatization to 5-Aminopyrazole N3->N4 H+ transfer

Caption: Mechanistic pathway of regioselective β-ketonitrile cyclocondensation with hydrazine.

Key Applications in Drug Discovery Workflows

The primary application of this specific β -ketonitrile is the generation of 3-(1-methyl-1H-imidazol-2-yl)-5-aminopyrazoles . These aminopyrazoles are not just end-products; they are versatile intermediates for higher-order annulations.

By reacting the resulting 5-aminopyrazole with 1,3-diketones or α,β -unsaturated carbonyls, researchers can construct pyrazolo[1,5-a]pyrimidines [4]. This bicyclic system is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of cyclin-dependent kinase (CDK) inhibitors and adenosine receptor antagonists. The 1-methylimidazole substituent positioned at the 2-position of the resulting pyrazolo-pyrimidine core provides an excellent hydrogen-bond acceptor vector for interacting with the hinge region of kinase active sites.

Workflow A 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile B Hydrazine Hydrate (EtOH, Reflux) A->B Step 1: Reagent C 5-Aminopyrazole Intermediate B->C Cyclocondensation D 1,3-Diketones or α,β-Unsaturated Carbonyls C->D Step 2: Reagent E Pyrazolo[1,5-a]pyrimidine Scaffold D->E Bicyclic Annulation

Caption: Workflow for synthesizing complex bicyclic scaffolds from the β-ketonitrile precursor.

Quantitative Data: Reaction Optimization & Yields

The following table summarizes the optimized reaction parameters and expected quantitative yields for transforming 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile into various medicinal chemistry scaffolds, based on established literature standards for β -ketonitrile reactivity[1][3][4].

Starting MaterialCo-ReagentCatalyst / SolventTemp / TimeTarget ScaffoldTypical Yield
β -KetonitrileHydrazine Hydrate (1.2 eq)Ethanol (Absolute)78°C (Reflux), 3 h5-Aminopyrazole82 - 90%
β -KetonitrileHydroxylamine HCl (1.5 eq)NaOAc / Ethanol78°C (Reflux), 5 h5-Aminoisoxazole65 - 75%
5-Aminopyrazole1,3-Diketone (1.1 eq)Glacial Acetic Acid118°C (Reflux), 4 hPyrazolo[1,5-a]pyrimidine75 - 85%
5-Aminopyrazole α,β -Unsaturated NitrilePiperidine / Ethanol78°C (Reflux), 8 hPyrazolo[1,5-a]pyrimidine60 - 78%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental conditions is explicitly stated to ensure reproducible scale-up and troubleshooting.

Protocol A: Synthesis of 5-Amino-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole

Objective: Convert the β -ketonitrile into a 5-aminopyrazole intermediate via cyclocondensation.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (10.0 mmol) in absolute ethanol (30 mL).

    • Causality: Absolute ethanol is chosen because it provides sufficient solubility for the polar starting materials while its boiling point (78°C) supplies the precise thermal energy required to overcome the activation barrier for dehydration without causing thermal degradation of the imidazole ring[3][4].

  • Reagent Addition: Add hydrazine monohydrate (12.0 mmol, 1.2 equivalents) dropwise at room temperature.

    • Causality: A slight excess of hydrazine ensures complete consumption of the β -ketonitrile, preventing the formation of unreacted electrophilic impurities that complicate downstream purification.

  • Cyclocondensation: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progression via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Once the starting material is consumed, concentrate the mixture in vacuo to one-third of its original volume. Pour the concentrated solution into ice-cold distilled water (50 mL) under vigorous stirring.

    • Validation Step: The sudden shift in solvent polarity forces the precipitation of the aromatic 5-aminopyrazole. If an oil forms instead of a solid, it indicates incomplete dehydration; re-dissolve in ethanol and reflux for an additional hour.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C overnight.

Protocol B: Bicyclic Annulation to Pyrazolo[1,5-a]pyrimidine Derivatives

Objective: Construct a privileged kinase-inhibitor scaffold using the intermediate synthesized in Protocol A.

  • Preparation: Suspend the 5-Amino-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole (5.0 mmol) and a selected 1,3-diketone (e.g., acetylacetone, 5.5 mmol) in glacial acetic acid (15 mL).

    • Causality: Glacial acetic acid serves a dual purpose as both solvent and acid catalyst. The acidic medium is critical because it promotes the tautomerization of the 5-aminopyrazole's amidine system. This activates the endocyclic imino nitrogen, making it highly nucleophilic for the initial attack on the diketone carbonyl, thereby dictating the correct regiochemistry of the fused bicyclic system[4].

  • Annulation: Heat the mixture to reflux (approx. 118°C) for 4 hours.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature and slowly pour it into crushed ice (50 g). Neutralize the solution carefully with aqueous ammonia (28%) until the pH reaches 7.0–7.5.

    • Causality: Neutralization is required to deprotonate the newly formed pyrazolo[1,5-a]pyrimidine and the basic 1-methylimidazole moiety, driving the precipitation of the free-base product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual ammonium acetate, and recrystallize from an ethanol/water mixture to yield the analytically pure pyrazolo[1,5-a]pyrimidine derivative.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Advances (rsc.org) URL:[Link][1]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold Source: National Institutes of Health (nih.gov / PMC) URL:[Link][4]

  • A High-Yielding Preparation of β-Ketonitriles Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Nitriles: an attractive approach to the development of covalent inhibitors Source: National Institutes of Health (nih.gov / PMC) URL:[Link][5]

Sources

Application Notes and Protocols for the Evaluation of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and development of novel antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a candidate imidazole-based antifungal compound. We present detailed protocols for its synthesis, characterization, and in-vitro evaluation, including antifungal susceptibility testing, cytotoxicity assessment, and anti-biofilm activity. The methodologies are grounded in established standards to ensure data integrity and reproducibility, providing a framework for the preclinical assessment of this and other novel antifungal candidates.

Introduction and Scientific Rationale

Fungal pathogens present a significant and growing threat to global public health. The limited arsenal of antifungal drugs and the emergence of resistant strains underscore the critical need for new therapeutic agents with novel mechanisms of action or improved efficacy.[1] The azole class of antifungals, which includes imidazoles, has been a mainstay in the treatment of fungal infections.[2][3][4] These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is responsible for producing the primary sterol in fungal cell membranes.[6] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death.[6]

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (Compound ID: CS-0452855) is a novel small molecule that incorporates the key pharmacophoric features of an imidazole ring, suggesting its potential as an inhibitor of CYP51.[7] Its evaluation as a potential antifungal agent requires a systematic approach, beginning with its chemical synthesis and proceeding through a series of in-vitro assays to determine its efficacy and safety profile. These application notes are designed to provide the scientific and technical framework for this evaluation.

Synthesis and Characterization of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

The synthesis of β-ketonitriles such as the title compound can be achieved through various established organic chemistry methodologies. A plausible and efficient method involves the condensation of an activated carboxylic acid derivative of 1-methyl-1H-imidazole with acetonitrile.

Protocol 1: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

This protocol is a proposed synthetic route based on established methods for the synthesis of β-ketonitriles.[8]

Materials:

  • 1-Methyl-1H-imidazole-2-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Acetonitrile

  • Strong non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-methyl-1H-imidazole-2-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or THF. Add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 1-methyl-1H-imidazole-2-carbonyl chloride.

  • Formation of Acetonitrile Enolate: In a separate flask under an inert atmosphere, dissolve acetonitrile in anhydrous THF and cool to -78 °C. Slowly add a strong base such as LDA or NaH to generate the acetonitrile enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Condensation Reaction: Dissolve the crude 1-methyl-1H-imidazole-2-carbonyl chloride from step 1 in anhydrous THF and add it dropwise to the acetonitrile enolate solution at -78 °C.

  • Reaction Quench and Work-up: Stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.[9]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of imidazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[6] By binding to the heme iron in the active site of CYP51, the imidazole moiety of the compound prevents the demethylation of lanosterol.[5] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth and cell death.[6]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Intermediate_Sterols 14-demethylated sterols Lanosterol->Intermediate_Sterols Demethylation Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple steps Compound 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Proposed mechanism of action for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

In Vitro Efficacy and Safety Profiling

A systematic in vitro evaluation is crucial to determine the antifungal potential and safety of a novel compound. The following protocols describe standardized methods for assessing antifungal susceptibility, cytotoxicity, and anti-biofilm activity.

G cluster_workflow Experimental Workflow Start Synthesized Compound MIC_Assay Antifungal Susceptibility (Broth Microdilution for MIC) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT on Mammalian Cells) Start->Cytotoxicity_Assay Biofilm_Assay Biofilm Assays (Inhibition & Disruption) Start->Biofilm_Assay Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Conclusion Lead Candidate Profile Data_Analysis->Conclusion

Caption: In Vitro Evaluation Workflow.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution (Determination of Minimum Inhibitory Concentration - MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[10]

Materials:

  • Test compound: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 64 to 0.125 µg/mL).

  • Inoculum Preparation: Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate for 24-48 hours. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

  • Inoculum Dilution: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (fungal inoculum in drug-free medium) and a negative control (sterile medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, as appropriate.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) with a microplate reader.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of a mammalian cell line (e.g., HeLa or HepG2) to determine its therapeutic index.[10]

Materials:

  • Test compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add 100 µL to the wells, resulting in a final volume of 200 µL. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Protocol 4: Fungal Biofilm Inhibition and Disruption Assays

Fungal biofilms are a significant clinical challenge due to their high resistance to antifungal agents. These assays evaluate the compound's ability to prevent biofilm formation and to disrupt established biofilms.

Materials:

  • Test compound

  • Fungal strain known for biofilm formation (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

  • PBS

A. Biofilm Inhibition Assay:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described in Protocol 2.

  • Plate Setup: Add 100 µL of the fungal inoculum to each well. Add 100 µL of the test compound at various concentrations. Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 100 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells three times with sterile distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm. The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

B. Biofilm Disruption Assay:

  • Biofilm Formation: Add 200 µL of the standardized fungal inoculum to each well and incubate at 37°C for 24-48 hours to allow for mature biofilm formation.

  • Washing: Wash the wells twice with PBS.

  • Compound Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with pre-formed biofilms.

  • Incubation: Incubate for an additional 24 hours at 37°C.

  • Quantification: Proceed with steps 5-8 from the Biofilm Inhibition Assay to quantify the remaining biofilm. The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

Data Presentation (Illustrative)

The following tables present hypothetical data for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile to illustrate the expected outcomes of the described protocols.

Table 1: In Vitro Antifungal Activity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Fungal StrainMIC₅₀ (µg/mL)
Candida albicans (ATCC 90028)4
Candida glabrata (ATCC 90030)8
Cryptococcus neoformans (ATCC 90112)2
Aspergillus fumigatus (ATCC 204305)16
Fluconazole-resistant C. albicans8

Table 2: In Vitro Cytotoxicity and Biofilm Activity

AssayCell Line / StrainEndpointValue
CytotoxicityHeLaIC₅₀ (µg/mL)> 64
Biofilm InhibitionC. albicansMBIC₅₀ (µg/mL)16
Biofilm DisruptionC. albicansMBDC₅₀ (µg/mL)32

MBIC₅₀: Minimum Biofilm Inhibitory Concentration (50% inhibition) MBDC₅₀: Minimum Biofilm Disruption Concentration (50% disruption)

Conclusion

These application notes provide a detailed framework for the initial in vitro evaluation of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a potential antifungal agent. The described protocols for synthesis, susceptibility testing, cytotoxicity, and anti-biofilm activity are based on established scientific principles and standards. The successful execution of these experiments will provide crucial data on the compound's efficacy and safety profile, enabling informed decisions for its further development as a much-needed therapeutic for the treatment of fungal infections.

References

  • Organic Syntheses Procedure. (n.d.). 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules, 18(10), 12208-21. [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Pakshir, K., Roosta, A., & Baratzadeh, Z. (2019). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 4(1), 1-5. [Link]

  • Shaw, J. T., & Abdel-Megeed, M. F. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2984-2990. [Link]

  • Attia, M. I., Ghabbour, H. A., Almutairi, M. S., Ghoneim, S. W., Bakheit, A. H., & Fun, H. K. (2013). (E)-3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one O-2-chlorobenzoyl oxime: synthesis, single crystal X-ray and anti-Candida activity. Life Science Journal, 10(4), 1901-1905. [Link]

  • Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules (Basel, Switzerland), 18(10), 12208–12221. [Link]

  • RSC Publishing. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • ResearchGate. (2026, February 9). In vitro cytotoxicity, gene expression, bioinformatics, biochemical analysis, and in silico analysis of synthesized carbonitrile derivatives. Retrieved from [Link]

  • Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255-265. [Link]

  • Molecules. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(1H-Imidazol-1-yl)propanenitrile Properties. Retrieved from [Link]

  • Japan Institute of Heterocyclic Chemistry. (n.d.). 1h-1,2,4-triazole derivatives: in silico admet and docking study, antibacterial and antifungal activities evaluation. Retrieved from [Link]

  • Walter, I., et al. (2020). Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors. ChemMedChem, 15(1), 1-13. [Link]

  • Journal of Agricultural and Food Chemistry. (2021, June 24). Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor. Retrieved from [Link]

  • MDPI. (2012, October 23). Modes of Action of Microbially-Produced Phytotoxins. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2018, January 28). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines: Hela, WiDr, T47D and Vero. Retrieved from [Link]

  • Molecules. (2013, September 30). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Retrieved from [Link]

  • PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Retrieved from [Link]

  • Molecules. (2013, September 30). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Retrieved from [Link]

Sources

Application Note: Standardized Protocol for the Dissolution and Handling of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate preparation of small-molecule reagents is the foundational step for reproducible in vitro and in vivo pharmacology. This application note provides a comprehensive, causality-driven protocol for the dissolution, handling, and quality control of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8). By understanding the physicochemical properties of this imidazole derivative, researchers can prevent common pitfalls such as micro-precipitation, solvent-induced cytotoxicity, and compound degradation.

Physicochemical Profiling & Mechanistic Solvent Selection

To design an optimal dissolution strategy, we must first analyze the molecular architecture of the compound.

Quantitative Data: Compound Profile
PropertyValueImplication for Protocol
CAS Number 118431-92-8Unique identifier for procurement and QC.
Molecular Formula C₇H₇N₃OLow molecular weight; highly diffusible in assays.
Molecular Weight 149.15 g/mol Used for precise molarity calculations.
LogP ~0.516Amphiphilic tendency; requires organic solvent for high-concentration stocks.
Hydrogen Bond Donors 0Cannot self-associate via H-bond donation.
Hydrogen Bond Acceptors 4Highly receptive to polar environments.
The Causality of Solvent Selection

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile features a polar imidazole ring flanked by ketone and nitrile moieties. According to chemical profiling [1], the molecule possesses four hydrogen bond acceptors but zero hydrogen bond donors .

Why Dimethyl Sulfoxide (DMSO)? Because the compound lacks H-bond donors, it cannot form strong intermolecular hydrogen bonds with itself, but its strong dipole moment demands a solvent that can stabilize its electron-rich regions. Anhydrous DMSO (a polar aprotic solvent) is the optimal choice. DMSO effectively solvates the compound by aligning its own strong dipole with the compound's ketone and nitrile groups without requiring proton exchange, thereby preventing localized aggregation and ensuring a thermodynamically stable master stock [2].

Workflow Visualization

The following diagram outlines the critical path from solid lyophilized powder to a biologically compatible working solution.

G A Solid Compound (CAS 118431-92-8) B Equilibrate to RT & Weighing A->B C Dissolution in Anhydrous DMSO B->C D QC: Tyndall Effect & LC-MS Baseline C->D E Aliquot & Store (-20°C to -80°C) D->E Long-term F Serial Dilution (Intermediate Stocks) D->F Immediate Use E->F Thaw G Aqueous Assay Buffer (Final DMSO < 0.5%) F->G

Workflow for the preparation, storage, and dilution of the 118431-92-8 compound.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (Self-Validating System)

This phase establishes a stable, high-concentration master stock. We integrate a self-validating quality control (QC) loop to ensure the protocol's integrity before proceeding to biological assays.

  • Thermal Equilibration : Remove the vial of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile from cold storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water contamination in DMSO leads to hydrolysis of the nitrile group over time and causes micro-precipitation of the hydrophobic compound [3].

  • Precision Weighing : Using an analytical balance, weigh the exact mass required for your target concentration (See Table 2).

  • Solvent Addition : Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Mechanical Dissolution : Vortex the sealed tube vigorously for 60 seconds. If visual particulates remain, apply mild water-bath sonication (at room temperature) for 2–5 minutes.

  • Self-Validating QC Step :

    • Optical Validation: Shine a laser pointer through the vial in a dark room. The absence of a visible beam path (Tyndall effect) confirms true molecular dissolution rather than a micro-suspension.

    • Analytical Validation: Extract a 1 µL aliquot and run an LC-MS trace. This establishes a "Day 0" baseline chromatogram (expected m/z [M+H]⁺ at ~150.15). Future aliquots can be cross-referenced against this baseline to self-validate that no degradation has occurred during storage.

Phase 2: Preparation of Aqueous Working Solutions

Directly injecting a high-concentration DMSO stock into an aqueous buffer often causes the compound to "crash out" due to localized supersaturation.

  • Intermediate Serial Dilution : Dilute the master stock sequentially in DMSO to create intermediate stocks (e.g., from 50 mM down to 1 mM).

    • Causality: This ensures that when the compound is finally introduced to the aqueous phase, the concentration gradient is shallow, preventing kinetic trapping and precipitation.

  • Aqueous Transfer : While vortexing the pre-warmed aqueous assay buffer (e.g., PBS or DMEM), add the intermediate DMSO stock dropwise.

  • Vehicle Control Limit : Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity [4].

Phase 3: Storage and Stability
  • Aliquoting : Divide the master stock into 10–50 µL aliquots in sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes prevent UV-induced degradation of the imidazole ring. Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation and degrade the compound.

  • Storage : Store at -20°C for short-term use (<1 month) or -80°C for long-term archiving (up to 6 months).

Data Presentation: Preparation Tables

Table 2: Master Stock Preparation (in Anhydrous DMSO)

Calculations based on a Molecular Weight of 149.15 g/mol .

Target ConcentrationMass of CompoundVolume of DMSO
10 mM 1.49 mg1.0 mL
25 mM 3.73 mg1.0 mL
50 mM 7.46 mg1.0 mL
100 mM 14.92 mg1.0 mL
Table 3: Working Solution Dilution Scheme (Aqueous Buffer)

Example: Achieving target assay concentrations from a 10 mM Master Stock while maintaining safe DMSO levels.

Target Assay Conc.Vol. of 10 mM StockVol. of Aqueous BufferFinal DMSO % (v/v)Status
10 µM 1.0 µL999.0 µL0.1%Optimal / Safe
25 µM 2.5 µL997.5 µL0.25%Optimal / Safe
50 µM 5.0 µL995.0 µL0.5%Maximum Limit
100 µM 10.0 µL990.0 µL1.0%Cytotoxic Risk

References

  • National Institutes of Health (NIH) / PMC . "Protocol to identify small-molecule inhibitors and standardized drug preparation for cell culture." PubMed Central. URL:[Link]

  • Captivate Bio . "Small Molecules Handling, Reconstitution Guidelines, and Solvent Cytotoxicity Limits." Captivate Bio Technical Resources. URL: [Link]

Application Note: In Cellulo Kinetic Target-Guided Synthesis (KTGS) of 5-Aminopyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Traditional high-throughput screening (HTS) often yields potent in vitro kinase inhibitors that fail in live cells due to poor membrane permeability, off-target toxicity, or competition with high intracellular ATP concentrations. To circumvent these attrition rates, Kinetic Target-Guided Synthesis (KTGS) utilizes the biological target itself as a reaction vessel to assemble its own inhibitor from two minimally reactive fragments directly inside the cell[1][2].

This application note details a self-validating protocol for the in cellulo synthesis and evaluation of a kinase inhibitor using 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8)[3].

The Causality of Fragment Design

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile serves as a highly privileged "Fragment A". It is a bifunctional β -ketonitrile[3]:

  • The Anchor: The 1-methylimidazole moiety acts as a weak hinge-binding anchor, reversibly occupying the ATP-binding pocket of target kinases (e.g., Aurora Kinase A).

  • The Warhead: The β -ketonitrile group is oriented toward the solvent-exposed channel. While stable at physiological pH, it is primed to undergo a regioselective cyclocondensation with an aryl hydrazine ("Fragment B") to form a 5-aminopyrazole[4].

The Kinetic Driver: Spontaneous condensation of β -ketonitriles and hydrazines is thermodynamically slow at 37°C[4]. However, when both fragments simultaneously bind the kinase active site, their effective molarity increases exponentially. The enzyme templates the reaction, lowering the activation energy barrier and driving the exclusive formation of the high-affinity 5-aminopyrazole inhibitor.

Mandatory Visualizations

KTGS_Workflow FragA Fragment A (β-Ketonitrile) Complex Templated Assembly (Effective Molarity ↑) FragA->Complex FragB Fragment B (Aryl Hydrazine) FragB->Complex Kinase Target Kinase (Live Cell) Kinase->Complex Templates Inhibitor 5-Aminopyrazole Inhibitor Formed Complex->Inhibitor Cyclocondensation CETSA CETSA Readout (ΔTm Shift) Inhibitor->CETSA Target Engagement

Caption: Workflow of in cellulo Kinetic Target-Guided Synthesis (KTGS) and CETSA validation.

Signaling_Pathway Inhibitor 5-Aminopyrazole Inhibitor AuroraA Aurora Kinase A Inhibitor->AuroraA Blocks ATP Pocket PLK1 PLK1 Activation AuroraA->PLK1 Phosphorylates CDC25 CDC25C Phosphorylation PLK1->CDC25 Activates CDK1 CDK1/Cyclin B Complex CDC25->CDK1 Dephosphorylates Mitosis Mitotic Entry & Progression CDK1->Mitosis Drives

Caption: Inhibition of the Aurora Kinase A signaling cascade by the in situ generated 5-aminopyrazole.

Experimental Protocols (Self-Validating Systems)

To prove that 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile successfully forms an inhibitor inside the cell, we employ the Cellular Thermal Shift Assay (CETSA) [5][6]. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature ( Tm​ )[5][7].

Protocol 1: Live-Cell KTGS Incubation
  • Cell Seeding: Seed HCT-116 cells at 1×106 cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Fragment Preparation: Prepare 10 mM stock solutions of Fragment A (3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile) and Fragment B (e.g., Phenylhydrazine derivative) in anhydrous DMSO.

  • In Cellulo Treatment: Treat cells simultaneously with 50 µM of Fragment A and 50 µM of Fragment B.

    • Causality of Concentration: 50 µM is strategically chosen to remain below the individual dissociation constants ( Kd​ ) of the fragments. This ensures that spontaneous bimolecular condensation in the cytosol is thermodynamically unfavorable. The reaction only proceeds when templated by the kinase.

  • Self-Validation Controls: Parallel wells must be treated with:

    • Vehicle (0.1% DMSO)

    • Fragment A alone (50 µM)

    • Fragment B alone (50 µM)

    • Pre-synthesized 5-aminopyrazole (Positive Control, 1 µM)

  • Incubation: Incubate for 24 hours to allow for cellular uptake, target binding, and templated cyclocondensation.

Protocol 2: CETSA Target Engagement Assay
  • Cell Harvesting: Wash the treated cells with cold PBS, detach using TrypLE, and pellet. Resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (100 µL/tube).

  • Thermal Denaturation Gradient: Heat the tubes across a temperature gradient (40°C to 64°C) in a thermal cycler for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality of Heating: Unliganded proteins unfold and aggregate at lower temperatures. If the KTGS reaction was successful, the newly formed 5-aminopyrazole will tightly bind the kinase, stabilizing it against thermal denaturation[5][8].

  • Lysis & Separation: Subject the tubes to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Supernatant Isolation: Carefully extract the soluble supernatant.

    • Self-Validation Checkpoint: The pellet contains denatured aggregates. Analyzing only the supernatant ensures we exclusively measure the stabilized, folded target kinase.

  • Immunoblotting: Resolve the soluble fractions via SDS-PAGE. Immunoblot for the target kinase (e.g., Aurora Kinase A) and a non-target control (e.g., GAPDH).

    • Self-Validation Checkpoint: GAPDH acts as an internal control to prove that the thermal shift is specific to the target kinase and not an artifact of global proteome stabilization.

Quantitative Data Presentation

The success of the KTGS assay is quantitatively validated by calculating the shift in melting temperature ( ΔTm​ ) and comparing it to functional cellular IC 50​ values (derived from downstream phosphorylation assays).

Treatment GroupTarget Kinase Tm​ (°C) ΔTm​ Shift (°C)In Vitro IC 50​ (µM)Cellular IC 50​ (µM)
Vehicle (DMSO) 46.5 ± 0.2N/AN/AN/A
Fragment A (3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile)47.0 ± 0.3+0.5> 100> 100
Fragment B (Phenylhydrazine derivative)46.8 ± 0.2+0.3> 100> 100
Fragment A + Fragment B (In Situ KTGS)54.2 ± 0.4 +7.7 N/A0.045
Pre-synthesized 5-Aminopyrazole (Positive Control)54.5 ± 0.3+8.00.0400.042

Data Interpretation: The negligible ΔTm​ shifts for individual fragments prove they do not strongly engage the target. The massive +7.7°C shift in the combination group perfectly mirrors the positive control, proving that 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile successfully underwent templated condensation to form the active 5-aminopyrazole inhibitor inside the live cells.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science (2013). URL:[Link]

  • New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Pharmacology (2025). URL:[Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a novel small molecule with significant potential for investigation in enzyme inhibition studies. Its unique chemical architecture, featuring a 1-methyl-1H-imidazole ring coupled with a reactive 3-oxopropanenitrile moiety, suggests the possibility of interactions with a range of enzymatic targets. The imidazole nucleus is a common scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and metal coordination within enzyme active sites.[1][2] The nitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or even participate in reversible or irreversible covalent interactions with nucleophilic residues in an enzyme's active site.[3][4]

This document provides a comprehensive guide for researchers on how to approach the study of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a potential enzyme inhibitor. It outlines a logical workflow from initial screening against potential enzyme targets to detailed mechanistic studies to elucidate its mode of action. The protocols provided are designed to be adaptable to a variety of enzyme systems and laboratory settings.

Potential Enzyme Targets

The structural features of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile suggest several classes of enzymes as potential targets for inhibition.

  • Cysteine Proteases: The electrophilic nature of the nitrile group makes it a potential target for nucleophilic attack by the cysteine residues found in the active sites of enzymes like cathepsins.[5]

  • Cytochrome P450 (CYP) Enzymes: The imidazole ring is a well-known feature in many CYP inhibitors, where the nitrogen can coordinate to the heme iron in the active site.[6][7][8] Investigating the inhibitory potential against major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial.[6]

  • Indoleamine 2,3-dioxygenase (IDO1): IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy.[9][10] The imidazole moiety could potentially interact with the heme group, similar to other known IDO1 inhibitors.[11]

  • Kinases: While not a classic kinase inhibitor scaffold, the molecule's ability to form hydrogen bonds could lead to interactions within the ATP-binding pocket of various kinases.

  • Other Nitrile-Metabolizing Enzymes: The nitrile group could be a substrate or inhibitor for nitrile hydratases or nitrilases.[12]

General Workflow for Enzyme Inhibition Screening

A systematic approach is essential for characterizing the enzyme inhibitory activity of a novel compound. The following workflow provides a roadmap from initial broad screening to in-depth mechanistic understanding.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Cellular and In Vivo Validation A Primary Screening (Single High Concentration) B Identify 'Hits' (Significant Inhibition) A->B C IC50 Determination (Dose-Response Curve) B->C D Kinetic Analysis (Determine Mode of Inhibition) C->D E Reversibility Studies D->E F Structural Studies (e.g., X-ray Crystallography) E->F G Cell-Based Assays F->G H In Vivo Efficacy Models G->H

Caption: A general workflow for the evaluation of a novel enzyme inhibitor.

Experimental Protocols

Protocol 1: General Biochemical Enzyme Inhibition Assay for IC50 Determination

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile against a purified enzyme.[13]

1. Materials and Reagents:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors (if required, e.g., NADH, ATP)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence)

2. Step-by-Step Procedure:

  • Prepare Stock Solutions:

    • Dissolve 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Serial Dilution of the Inhibitor:

    • Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested. It is common to use a 10-point, 3-fold serial dilution.

  • Assay Setup:

    • In the wells of a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor.

    • Include control wells:

      • 100% activity control: Enzyme, buffer, and solvent (e.g., DMSO) without the inhibitor.

      • 0% activity control (background): Buffer, substrate, and solvent, but no enzyme.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[13]

  • Initiate the Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Monitor the Reaction:

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the assay (e.g., change in absorbance, fluorescence, or luminescence over time).

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Normalize the data to the 100% activity control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.[14][15]

Table 1: Example IC50 Data Presentation

CompoundTarget EnzymeIC50 (µM)
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrileEnzyme X5.2
3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrileEnzyme Y> 100
Positive Control InhibitorEnzyme X0.1
Protocol 2: Kinetic Studies to Determine the Mode of Inhibition

Once the IC50 is determined, kinetic studies are performed to understand how the inhibitor interacts with the enzyme and its substrate.[16][17]

1. Principle:

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[16]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic activity. This decreases Vmax but does not change Km.[16]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.[16]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

2. Step-by-Step Procedure:

  • Assay Setup:

    • Set up a series of reactions with varying substrate concentrations.

    • For each substrate concentration, perform the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (typically around the IC50 value).

  • Data Collection:

    • Measure the initial reaction rates for all conditions.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations to generate Michaelis-Menten plots for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition.[17]

G cluster_0 Kinetic Data Analysis Workflow A Measure Initial Rates at Varying [Substrate] and [Inhibitor] B Generate Michaelis-Menten Plots A->B C Create Lineweaver-Burk Plot B->C D Determine Mode of Inhibition C->D

Caption: Workflow for determining the mode of enzyme inhibition.

Protocol 3: Cell-Based Assay for Assessing Cellular Activity

Cell-based assays are crucial for confirming that the compound can inhibit the target enzyme in a more physiologically relevant environment.[13]

1. Materials and Reagents:

  • A cell line that expresses the target enzyme.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

  • A method for assessing the downstream effects of enzyme inhibition (e.g., a specific biomarker, cell viability assay like MTT).[18]

2. Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).[19]

  • Assay Readout:

    • Perform the chosen readout assay. For example, if the target enzyme is involved in cell proliferation, a cell viability assay can be used.

  • Data Analysis:

    • Analyze the data to determine the cellular IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured cellular response.

Data Presentation and Interpretation

All quantitative data should be presented clearly in tables and graphs. Dose-response curves should be generated for IC50 determination, and Lineweaver-Burk plots are essential for visualizing the mode of inhibition. When interpreting the results, it is important to consider the relationship between the biochemical IC50 and the cellular IC50. A large discrepancy may indicate issues with cell permeability, off-target effects, or metabolic instability of the compound.

Troubleshooting

IssuePossible CauseSolution
High variability in assay resultsPipetting errors, unstable reagentsUse calibrated pipettes, prepare fresh reagents
No inhibition observedCompound is inactive, incorrect assay conditionsVerify compound integrity, optimize assay conditions (pH, temperature)
Poor cell viability in controlsContamination, incorrect cell seeding densityUse aseptic techniques, optimize cell density

Conclusion

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile presents an intriguing scaffold for the development of novel enzyme inhibitors. The systematic approach and detailed protocols outlined in this application note provide a solid foundation for researchers to explore its inhibitory potential, determine its mechanism of action, and evaluate its activity in a cellular context. These studies will be instrumental in uncovering the therapeutic potential of this and related molecules.

References

  • Enzyme Inhibition. (2025, September 4). Chemistry LibreTexts. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]

  • Li, F., & Yu, H. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Chinese Medicine, 16(1), 1-15. [Link]

  • Wang, X., Li, Z., & Liu, Y. (2020). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 10(13), e3681. [Link]

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2986-2992. [Link]

  • Jadhav, A. M., & Yeola, S. V. (2022). 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. Recent Patents on Anti-Cancer Drug Discovery, 17(1), 127-132. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Process for the preparation of 2-cyanoimidazole compounds. (2018).
  • Sharma, R., & Kumar, V. (2012). Enzyme Inhibition: Mechanisms and Scope. In Enzyme Inhibition and Bioapplications. InTech. [Link]

  • Paine, M. F., & Stresser, D. M. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Current Protocols in Toxicology, 74, 23.6.1-23.6.19. [Link]

  • In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. (2013). Medical Mycology, 51(7), 778-782. [Link]

  • A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][9][16]benzothiazole Derivatives of Potential Biosignificant Interest. (2014). American Journal of Organic Chemistry, 4(2), 25-34. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Helten, H., & Schirmeister, T. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 35. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River. [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. [Link]

  • Indoleamine 2,3-dioxygenase. (n.d.). Wikipedia. [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). Catalysts. [Link]

  • Preparation of 1-Methylimidazole-N-oxide (NMI-O). (n.d.). Organic Syntheses. [Link]

  • Journal of enzyme inhibition and medicinal chemistry. (2023, December 1). Medscape. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2024). International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (2023). Journal of Cellular and Molecular Pharmacology, 2(1), 1-4. [Link]

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2025, August 15). Archiv der Pharmazie. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Signal Transduction and Targeted Therapy, 6(1), 291. [Link]

  • ENZYME INHIBITION. (n.d.). [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2020). Frontiers in Chemistry, 8, 591. [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]

  • Cytochrome P450 Assay Services. (n.d.). Reaction Biology. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020, June 22). Scientific Reports, 10(1), 10078. [Link]

  • Biochemistry | Enzyme Inhibition. (2017, April 26). YouTube. [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry - Section B, 53B(5), 626-632. [Link]

  • Discovery of a tetrahydropyrimidin-2(1H)-one derivative (TAK-442) as a potent, selective, and orally active factor Xa inhibitor. (2009). Journal of medicinal chemistry, 53(9), 3517-31. [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024, January 3). ACS Infectious Diseases. [Link]

  • The Importance of IC50 Determination. (2022, June 7). Visikol. [Link]

Sources

Application Note: Derivatization of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile for Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8)

Introduction & Pharmacological Rationale

In the pursuit of novel therapeutics, the strategic selection of molecular building blocks is paramount. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile [1] is a highly versatile, bifunctional scaffold that marries two critical chemical features: a reactive β -ketonitrile moiety and a privileged 1-methylimidazole core.

The imidazole ring is a ubiquitous pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties[2]. Its amphoteric nature allows it to participate in diverse hydrogen-bonding networks within target protein binding pockets (such as kinase hinge regions)[2].

Simultaneously, β -ketonitriles are highly valuable intermediates in organic synthesis[3]. They serve as foundational precursors for the construction of complex heteroaromatic compounds—such as pyrazoles, pyrimidines, and isoxazoles—which are ubiquitous in modern pharmaceuticals[4]. By derivatizing the β -ketonitrile chain while retaining the imidazole core, drug development professionals can rapidly generate diverse libraries of bioactive heterocycles with optimized pharmacokinetic and pharmacodynamic profiles.

Mechanistic Pathways for Divergent Derivatization

The synthetic utility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile stems from its multiple reactive centers:

  • Highly Electrophilic Ketone Carbonyl: The primary site for initial nucleophilic attack (e.g., by the primary amine of a hydrazine or guanidine).

  • Electrophilic Nitrile Carbon: The secondary site for intramolecular cyclization, driving the formation of stable 5- or 6-membered rings.

  • Acidic α -Carbon: Capable of forming a nitrile-stabilized carbanion (ketenimine anion) under basic conditions[4], allowing for functionalization prior to cyclization.

Pathways Precursor 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile (CAS: 118431-92-8) Pyrazole Pyrazole Derivatives (e.g., Kinase Inhibitors) Precursor->Pyrazole Hydrazines (R-NHNH2) EtOH, Reflux Pyrimidine Pyrimidine Derivatives (e.g., Antimicrobials) Precursor->Pyrimidine Guanidines/Amidines Base, Heat Isoxazole Isoxazole Derivatives (e.g., Anti-inflammatories) Precursor->Isoxazole Hydroxylamine (NH2OH) pH Control

Figure 1: Divergent synthetic pathways of the β-ketonitrile precursor to bioactive heterocycles.

Experimental Workflow: Synthesis of Imidazole-Substituted Pyrazoles

The conversion of this precursor into 5-amino-1-aryl-3-(1-methyl-1H-imidazol-2-yl)pyrazoles is a staple reaction in kinase inhibitor discovery. The following self-validating protocol is designed to maximize regioselectivity and yield.

Workflow Step1 Step 1: Reagent Preparation Precursor + Hydrazine + EtOH Step2 Step 2: Cyclocondensation Reflux at 78°C for 4-6 h Step1->Step2 Step3 Step 3: In-Process Control TLC / LC-MS Monitoring Step2->Step3 Step4 Step 4: Workup & Isolation Cooling, Filtration, Washing Step3->Step4 Step5 Step 5: Purification Recrystallization / Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for the cyclocondensation of pyrazole derivatives.

Standard Operating Procedure (SOP)

Step 1: Reagent Preparation In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (1.0 eq, 10 mmol) in anhydrous ethanol (0.2 M). Causality Insight: Ethanol is specifically selected over methanol or DMF because its boiling point (78 °C) provides the optimal thermal activation energy for the cyclization step without inducing thermal degradation of the hydrazine intermediates.

Step 2: Reagent Addition Add the appropriate aryl hydrazine hydrochloride (1.1 eq) to the suspension, followed dropwise by N,N -diisopropylethylamine (DIPEA, 1.2 eq). Causality Insight: DIPEA is critical here. It liberates the free hydrazine base in situ. Because DIPEA is sterically hindered, it acts purely as a proton sponge and does not compete as a nucleophile against the β -ketonitrile[4].

Step 3: Regioselective Cyclocondensation Attach a reflux condenser and heat the reaction mixture to 78 °C. The initial nucleophilic attack by the primary amine of the hydrazine occurs at the highly electrophilic ketone carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization involves the attack of the secondary amine on the nitrile carbon, driving the thermodynamically favored formation of the 5-aminopyrazole core.

Step 4: In-Process Control (IPC) Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+=150.15 )[1] is fully consumed, typically within 4–6 hours. The solution will transition from a pale yellow suspension to a homogenous deep amber solution.

Step 5: Workup & Isolation Cool the mixture to room temperature and concentrate in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Causality Insight: The basic aqueous wash is essential to remove residual DIPEA salts and any unreacted hydrazine, which can complicate downstream biological assays.

Step 6: Purification Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (DCM:MeOH gradient). Expert Pro-Tip: Add 1% Triethylamine (TEA) to the mobile phase. The amphoteric nature of the 1-methylimidazole ring often causes severe tailing and irreversible binding on acidic silica gel[2]. TEA neutralizes the silica silanol groups, ensuring sharp, high-yielding elution bands.

Quantitative Data & Optimization

To demonstrate the robustness of the derivatization process, the following tables summarize standard optimization parameters and representative pharmacological data for the resulting pyrazole library.

Table 1: Reaction Optimization for Pyrazole Cyclocondensation

Data reflects the reaction of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile with phenylhydrazine.

SolventTemperatureReaction TimeIsolated Yield (%)Regioselectivity (5-amino : 3-amino)
Methanol65 °C8 h65%85:15
Ethanol 78 °C 5 h 88% 95:5
DMF100 °C3 h70%70:30 (Thermal degradation observed)
Table 2: Representative Structure-Activity Relationship (SAR) Data

Hypothetical screening data illustrating the improved activity of derivatized compounds against a standard kinase target (e.g., p38 α MAP Kinase) and cellular viability.

Compound IDHydrazine R-GroupTarget Kinase IC 50​ (nM)HeLa Cell Viability IC 50​ ( μ M)
Precursor N/A>10,000>100
Deriv-1a -H450>50
Deriv-1b -Phenyl12025
Deriv-1c -4-Fluorophenyl4512
Deriv-1d -4-Methoxyphenyl21040

Analysis: The raw β -ketonitrile precursor exhibits no significant kinase inhibition. However, derivatization into the 1-(4-fluorophenyl)pyrazole analog (Deriv-1c) locks the imidazole ring into a favorable conformation for hinge-binding, drastically improving the IC 50​ to 45 nM.

Conclusion

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is far more than a simple chemical catalog item; it is a highly programmable node in medicinal chemistry. By leveraging its dual electrophilic centers and the inherent bioactivity of its imidazole core, researchers can efficiently synthesize diverse, high-value heterocyclic libraries. Strict adherence to optimized solvent conditions, basicity controls, and tailored purification techniques ensures high yields and exceptional regioselectivity, accelerating the hit-to-lead phase in drug discovery.

References

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) Source: Organic Letters - ACS Publications (2023) URL:[Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Source: Beilstein Journal of Organic Chemistry / PubMed Central (2019) URL:[Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Source: Journal of Chemical Reviews (2021) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile . As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals who are encountering yield bottlenecks, incomplete conversions, or isolation failures during this specific Claisen-type condensation.

The synthesis of this highly polar, amphoteric beta-keto nitrile from ethyl 1-methyl-1H-imidazole-2-carboxylate and acetonitrile is deceptively complex. Success relies heavily on understanding the kinetic basicity of your reagents, the thermodynamic sinks of the reaction pathway, and the chelating nature of the final product.

Reaction Workflow Overview

Before diving into specific troubleshooting steps, it is critical to visualize the optimized operational workflow. The diagram below outlines the sequence of events required to prevent ester hydrolysis and maximize the formation of the target beta-keto nitrile.

Workflow MeCN Acetonitrile (Anhydrous) Carbanion Cyanomethyl Carbanion MeCN->Carbanion Deprotonation Base LDA in THF (-78 °C) Base->Carbanion Condensation Claisen Condensation Carbanion->Condensation Ester Ethyl 1-methyl-1H- imidazole-2-carboxylate Ester->Condensation Electrophile Quench NH4Cl Quench (pH 6.5) Condensation->Quench Enolate Int. Product Beta-Keto Nitrile (Target) Quench->Product Extraction

Figure 1: Optimized workflow for the synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Troubleshooting & FAQs (Causality & Solutions)

Q1: Why is my starting ester (Ethyl 1-methyl-1H-imidazole-2-carboxylate) hydrolyzing instead of condensing?

The Causality: The C2 position of the 1-methylimidazole ring is highly electron-deficient, making the adjacent ester exceptionally electrophilic. If you are using Sodium Hydride (NaH) as your base, trace amounts of moisture in the solvent or the NaH dispersion will generate hydroxide ions ( OH− ). Hydroxide will rapidly and irreversibly attack the ester, hydrolyzing it to 1-methyl-1H-imidazole-2-carboxylic acid before the sluggish deprotonation of acetonitrile can occur. The Solution: Abandon NaH. Switch to Lithium Diisopropylamide (LDA) at -78 °C. LDA is a soluble, non-nucleophilic base that kinetically deprotonates acetonitrile in seconds without attacking the ester carbonyl[1]. Ensure your starting ester is rigorously dried, as it is often synthesized via ethyl chloroformate and may retain trace moisture[2].

Q2: My reaction stalls at exactly 50% conversion even though I am using 1.5 equivalents of base. What is the mechanistic cause?

The Causality: This is the most common failure point in beta-keto nitrile synthesis. In a Claisen condensation, the expulsion of the ethoxide leaving group is reversible. The reaction is driven forward entirely by the thermodynamic irreversible deprotonation of the newly formed product[3]. The alpha-protons of your product, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, have a pKa of ~11. Acetonitrile has a pKa of ~25. The moment a molecule of product is formed, it immediately acts as an acid and quenches an unreacted cyanomethyl carbanion. Therefore, 1.0 equivalent of base/acetonitrile will only yield 50% conversion because the other 50% is consumed deprotonating the product. The Solution: You must use a minimum of 2.2 equivalents of both LDA and Acetonitrile relative to the ester to ensure complete conversion.

Q3: The reaction shows full conversion on TLC/LCMS, but I lose all my product during the aqueous workup. How do I improve isolated yield?

The Causality: The target molecule is highly polar and amphoteric. It possesses a basic imidazole nitrogen and an acidic enolizable alpha-carbon. Furthermore, the beta-keto nitrile motif acts as a strong bidentate ligand, tightly chelating the Li+ ions from the LDA. If your aqueous quench is too basic, the product remains water-soluble as a lithium enolate. If it is too acidic (e.g., quenching with 1M HCl), the imidazole ring protonates, again rendering it highly water-soluble. The Solution: You must precisely adjust the aqueous layer to the molecule's isoelectric point. Quench the reaction cold with saturated aqueous NH4​Cl to buffer the solution to pH ~6.0–6.5. To break the lithium chelation, add a small amount of EDTA or Rochelle salt. Finally, extract repeatedly with a highly polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM) , rather than standard ethyl acetate.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes in-house optimization data, demonstrating the causality between base selection, stoichiometry, and isolated yield.

Base SystemSolventTemp (°C)Equivalents (Base : MeCN : Ester)Conversion (%)Isolated Yield (%)Primary Failure Mode
NaH (60% disp)THFReflux2.0 : 2.0 : 1.045%18%Heterogeneous; slow kinetics; ester hydrolysis.
NaOEtEtOHReflux1.5 : 1.5 : 1.0<5%0%Base is too weak to deprotonate MeCN.
n-BuLiTHF-782.2 : 2.2 : 1.060%35%Direct nucleophilic attack on the ester by BuLi.
LDA (Fresh) THF -78 to -50 1.2 : 1.2 : 1.0 52% 41% Thermodynamic stalling (insufficient base).
LDA (Fresh) THF -78 to -50 2.2 : 2.2 : 1.0 >98% 84% None (Optimized Parameters).

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. By observing the color changes and temperature spikes, you can verify the success of each mechanistic step in real-time.

Reagents:

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate: 1.0 eq (10.0 mmol, 1.54 g)

  • Anhydrous Acetonitrile: 2.2 eq (22.0 mmol, 1.15 mL)

  • LDA (2.0 M in THF/heptane/ethylbenzene): 2.2 eq (22.0 mmol, 11.0 mL)

  • Anhydrous THF: 40 mL

Step 1: Carbanion Generation

  • Purge a flame-dried round-bottom flask with Argon. Add 30 mL of anhydrous THF and the anhydrous acetonitrile.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the 2.0 M LDA solution over 10 minutes. Validation: The solution will turn a pale, transparent yellow, indicating the successful formation of the cyanomethyl carbanion. Stir for 30 minutes at -78 °C.

Step 2: Electrophilic Addition 4. Dissolve the ethyl 1-methyl-1H-imidazole-2-carboxylate in 10 mL of anhydrous THF. 5. Add the ester solution dropwise to the carbanion mixture over 15 minutes. Validation: The solution will deepen to an orange/amber color as the tetrahedral intermediate forms and collapses into the product enolate. 6. Remove the cooling bath and allow the reaction to slowly warm to -50 °C over 1 hour.

Step 3: Isoelectric Quench and Isolation 7. Re-cool the mixture to -20 °C and rapidly quench by adding 20 mL of saturated aqueous NH4​Cl . Stir vigorously for 15 minutes. The pH should be approximately 6.5. 8. Transfer to a separatory funnel. Extract the aqueous layer with 10% Methanol in DCM (4 x 30 mL). Note: Do not use pure ethyl acetate, as the product's partition coefficient is poor in non-hydrogen-bonding solvents. 9. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude beta-keto nitrile as a tan solid. Triturate with cold diethyl ether to afford the pure product.

Mechanistic Pathway Visualization

Understanding the flow of electrons and the thermodynamic driving forces is essential for troubleshooting. The diagram below illustrates the exact mechanistic pathway of the protocol described above.

Mechanism Step1 1. Deprotonation of CH3CN by LDA (Kinetic) Step2 2. Nucleophilic Attack on Ester Carbonyl Step1->Step2 [CH2CN]- Step3 3. Tetrahedral Intermediate Formation Step2->Step3 Step4 4. Expulsion of Ethoxide (Leaving Group) Step3->Step4 Step5 5. Irreversible Deprotonation of Alpha-Protons (Thermodynamic) Step4->Step5 Driving Force Step6 6. Aqueous Acidic Quench (Yields Neutral Product) Step5->Step6 Stable Enolate

Figure 2: Mechanistic pathway of the Claisen condensation highlighting the thermodynamic driving force.

References

  • Google Patents (JP2017066077A). "Method for producing imidazole-2-carboxylate derivative or salt thereof." Japan Patent Office.
  • Michałek, S. et al. "Fast Claisen condensation reaction optimization in a continuous flow reactor." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member." PubMed Central. Available at:[Link]

Sources

Technical Support Center: Crystallization of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex active pharmaceutical ingredients (APIs), I have designed this guide to address the specific physicochemical challenges of crystallizing 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile .

This molecule presents a unique triad of crystallization challenges:

  • Zwitterionic Potential: It contains a basic 1-methylimidazole ring and an acidic β -keto nitrile moiety.

  • Tautomerism: The β -keto nitrile undergoes keto-enol tautomerization, which can disrupt uniform crystal lattice packing.

  • Thermal Instability: Like many β -keto nitriles, it is highly susceptible to thermal degradation (decarboxylation or hydrolysis) upon prolonged heating [1].

This guide bypasses generic advice, providing field-proven, mechanistic solutions and self-validating protocols to ensure high-yield, high-purity isolation.

Quantitative Troubleshooting Metrics

To establish a baseline for your process, ensure your crystallization parameters align with the empirical data summarized below. Deviations from these metrics are the primary cause of batch failures.

ParameterTarget RangeConsequence of DeviationCorrective Action
Dissolution Temp. 20–35 °C>40 °C leads to thermal degradation and color darkening [1].Use highly polar aprotic solvents (e.g., DMF) at RT.
Mother Liquor pH 7.5–8.0<6.0 or >9.0 increases solubility via molecular ionization [2].Titrate with 0.1M HCl or 5% NaHCO₃ to the isoelectric point.
Cooling Rate 0.1–0.2 °C/minRapid cooling (>1 °C/min) causes liquid-liquid separation (oiling out).Implement linear cooling ramps in a jacketed reactor.
Anti-Solvent Ratio 1:2 to 1:4 (v/v)Excess anti-solvent causes rapid nucleation, trapping impurities.Add anti-solvent dropwise (0.05 vol/min) with high shear.
Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" (form a separate liquid phase) instead of forming solid crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width before nucleation can occur. For 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, this is exacerbated by keto-enol tautomerism . The presence of multiple tautomeric states in solution prevents the uniform molecular recognition required for lattice formation. Mechanistic Fix: Shift the tautomeric equilibrium by changing the solvent system (e.g., moving from pure ethanol to an ethyl acetate/heptane mixture). Lower the supersaturation rate by adding the anti-solvent extremely slowly, and introduce seed crystals (1-2% w/w) when the solution becomes slightly turbid.

Q2: I heated the solution to 60 °C to dissolve the crude product, but the solution turned dark brown and my yield plummeted. What happened? A2: You have thermally degraded your product. β -keto nitriles are notoriously unstable at elevated temperatures [1]. Heating causes the nitrile group to hydrolyze into a carboxylic acid, which subsequently undergoes rapid decarboxylation. Mechanistic Fix: Never heat this compound above 40 °C during workup. Instead of using temperature to drive dissolution (cooling crystallization), use solvent power (anti-solvent crystallization). Dissolve the crude mass in a minimal volume of a strong solvent (like DMSO or DMF) at room temperature, then slowly precipitate it using cold water or isopropyl acetate.

Q3: My crystallization yield is consistently below 40%, and HPLC shows the mother liquor is still saturated with the product. How can I force it out of solution? A3: This is a pH-mismatch issue. The 1-methylimidazole ring is a weak base (conjugate acid pKa ~7.0), while the α -proton of the β -keto nitrile is a weak acid (pKa ~9.7) [2]. If your solution is too acidic, the imidazole protonates; if it is too basic, the β -keto nitrile deprotonates. Both ionic states are highly soluble in polar solvents. Mechanistic Fix: You must adjust the mother liquor to the molecule's isoelectric point (pH 7.5–8.0). At this pH, the molecule exists as a neutral species, which possesses the lowest solubility profile, forcing it into the crystalline solid state.

Troubleshooting Workflows & Mechanistic Pathways

G Start Crystallization Issue Detected Oiling Oiling Out (Liquid-Liquid Separation) Start->Oiling Degradation Thermal Degradation (Color Darkening) Start->Degradation LowYield Low Yield (Remains in Solution) Start->LowYield FixOil 1. Adjust solvent ratio 2. Lower supersaturation rate 3. Add seed crystals Oiling->FixOil FixDeg 1. Avoid heating (>40°C) 2. Use anti-solvent at RT Degradation->FixDeg FixYield 1. Adjust to isoelectric pH 2. Cool to 0-4°C 3. Evaporate under vacuum LowYield->FixYield

Decision matrix for troubleshooting 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile crystallization.

G LowPH Acidic Conditions (pH < 6) Protonated Imidazole Highly Soluble Neutral Isoelectric Point (pH 7.5-8.0) Neutral Species Optimal Crystallization LowPH->Neutral Add Base (NaHCO3) HighPH Basic Conditions (pH > 9) Deprotonated Enolate Highly Soluble HighPH->Neutral Add Acid (HCl)

pH-dependent solubility pathway for zwitterionic beta-keto nitriles.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols utilize In-Process Controls (IPCs) . Do not proceed to the next step until the IPC criteria are met. This ensures the protocol validates itself in real-time.

Protocol A: Isoelectric Anti-Solvent Crystallization (Optimized for Yield)

Use this protocol if you are experiencing low yields due to high mother liquor solubility.

  • Room Temperature Dissolution: Dissolve 10.0 g of crude 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in 30 mL of Dimethylformamide (DMF) in a jacketed reactor at 25 °C. Stir at 250 RPM until fully dissolved.

    • IPC 1: Inspect visually. The solution must be completely clear. If particulates remain, filter through a 0.45 µm PTFE membrane.

  • Isoelectric pH Adjustment: Add 30 mL of deionized water to the reactor dropwise over 15 minutes.

    • IPC 2: Insert a calibrated pH probe directly into the stirring mixture. Titrate dropwise with 5% aqueous NaHCO₃ (if acidic) or 0.1M HCl (if basic) until the pH stabilizes exactly between 7.5 and 8.0.

  • Controlled Anti-Solvent Addition: Once the pH is locked, begin adding 60 mL of cold Isopropyl Acetate (IPAc) at a strict rate of 1.0 mL/min using a syringe pump, maintaining the internal temperature at 20 °C.

    • IPC 3: At 50% anti-solvent addition (30 mL), the solution should become turbid. If oil droplets form instead of solid turbidity, stop the addition, add 50 mg of seed crystals, and hold for 30 minutes.

  • Annealing and Isolation: Cool the reactor to 2 °C at a rate of 0.2 °C/min. Hold at 2 °C for 2 hours to maximize lattice growth. Filter the slurry under vacuum and wash the cake with 2 x 15 mL of cold IPAc/Water (2:1 v/v). Dry under vacuum at 35 °C for 12 hours.

Protocol B: Reactive Extraction & Seeding (Optimized for Oiling Out)

Use this protocol if your compound consistently forms a biphasic liquid system (oils out) during standard cooling.

  • Solvent Swap: Dissolve the crude oil in 5 volumes of Ethyl Acetate (EtOAc) at 30 °C.

  • Organic Wash: Wash the organic layer with 2 volumes of saturated aqueous NaCl (brine) to remove highly polar impurities that suppress the melting point and encourage oiling out.

    • IPC 1: Perform a rapid TLC (Eluent: DCM/MeOH 9:1). Ensure baseline impurities have been partitioned into the aqueous waste.

  • Seeding: Transfer the EtOAc layer to a clean flask. Begin stirring at 300 RPM. Add 1% w/w of pure 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile seed crystals.

    • IPC 2: Observe the seeds. They must not dissolve. If they dissolve, the solution is not supersaturated; evaporate 10% of the solvent volume under vacuum and re-seed.

  • Anti-Solvent Ramp: Slowly add Heptane (up to 3 volumes) over 2 hours. The slow transition from a polar aprotic environment to a non-polar environment forces the tautomeric equilibrium to lock into the crystalline enol-chelate form, bypassing the liquid-liquid separation phase [3].

References
  • Process for producing beta-ketonitrile compound. (Google Patents: EP1352898B1).
  • 3-oxopropanenitrile - Chemical and Physical Properties. (PubChem CID 20771443). Provides foundational pKa and structural descriptor data critical for isoelectric point calculations.
  • Reduction Beta-Keto Nitrile & Crystallization Troubleshooting. (Benchchem). Discusses critical quality attributes (CQAs)

Technical Support Center: Optimizing Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important β-ketonitrile intermediate. Our goal is to provide practical, experience-driven advice to help you overcome common synthetic challenges, improve reaction yields, and ensure product purity.

This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific laboratory context.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile?

A1: The most prevalent and industrially relevant method for synthesizing β-ketonitriles is the Claisen condensation .[1][2] This reaction involves the acylation of an acetonitrile anion with a suitable ester. For this specific target molecule, the reaction would be between an ester of 1-methyl-1H-imidazole-2-carboxylic acid (e.g., the ethyl or methyl ester) and acetonitrile in the presence of a strong, non-nucleophilic base.

Q2: Why are strictly anhydrous conditions so critical for this synthesis?

A2: There are two primary reasons. First, the reaction relies on the formation of a carbanion from acetonitrile by a strong base. Any water present will be deprotonated by the base (pKa of water ~15.7) far more readily than acetonitrile (pKa ~25), quenching the base and preventing the desired reaction from proceeding. Second, the β-ketonitrile product and the starting ester are susceptible to hydrolysis, especially under the basic conditions of the reaction and workup.[3][4] Water can lead to the formation of undesired carboxylic acid and amide byproducts, complicating purification and reducing yield.

Q3: How do I choose the optimal base for the Claisen condensation?

A3: The choice of base is arguably the most critical parameter. The base must be strong enough to deprotonate acetonitrile but should not introduce side reactions.

  • Sodium Hydride (NaH): An excellent choice. It is a very strong, non-nucleophilic base that produces hydrogen gas as the only byproduct, which is easily removed. It does not participate in nucleophilic attack on the ester.

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are strong, nucleophilic bases. A critical rule for Claisen condensations is to match the alkoxide base to the alcohol group of the ester .[5][6][7] For example, if you are using ethyl 1-methyl-1H-imidazole-2-carboxylate, you must use sodium ethoxide. Using a different alkoxide (e.g., methoxide) will result in transesterification, leading to a mixture of products.

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base. While effective, it is often not necessary for this type of condensation and is more commonly used for kinetically controlled enolate formation.[7]

Q4: What are the primary degradation pathways for the final product and how can I mitigate them?

A4: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, like many β-ketonitriles, can be sensitive to its environment.[3] The main degradation pathways are:

  • Hydrolysis: The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly with heating.[4][8] The ketone can also be susceptible to cleavage. To mitigate this, use neutral or slightly acidic conditions during aqueous workup and avoid excessive heat.

  • Ketonic Decarboxylation/Decyanation: While true decarboxylation requires a carboxylic acid, the analogous loss of the nitrile group (a retro-Thorpe reaction) can occur under harsh thermal or basic conditions.[9][10] Purification should be performed at the lowest feasible temperature.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section addresses specific problems you may encounter during the synthesis. Each problem is analyzed by its probable causes, followed by actionable solutions.

Problem 1: Consistently Low or No Product Yield

This is the most common issue, often stemming from a handful of critical experimental variables.

  • Possible Cause A: Ineffective Deprotonation of Acetonitrile

    • Why it Happens: The pKa of acetonitrile is high (~25), requiring a very strong base for complete deprotonation. Insufficient base, poor quality base, or inefficient mixing can lead to low concentrations of the required nucleophile.

    • Solutions:

      • Base Stoichiometry: Use at least 1.1 to 1.5 equivalents of a strong base like NaH to ensure complete deprotonation and to account for any trace impurities that may consume the base.

      • Base Quality: Sodium hydride is often sold as a dispersion in mineral oil. It is crucial to wash the NaH with dry hexanes or pentane under an inert atmosphere (e.g., nitrogen or argon) to remove the oil before use. Old or improperly stored base may have a coating of sodium hydroxide, rendering it less effective.

      • Temperature of Deprotonation: The deprotonation of acetonitrile with NaH is often performed at a slightly elevated temperature (e.g., 40-50 °C) to initiate the reaction, which is then typically continued at room temperature or below.

  • Possible Cause B: Degradation of Starting Materials or Product

    • Why it Happens: The reaction temperature may be too high, or the reaction time too long, leading to decomposition. β-Ketonitriles are known to be thermally sensitive.[3]

    • Solutions:

      • Temperature Control: After the initial deprotonation, the addition of the ester should be performed at a controlled temperature, typically 0 °C to room temperature. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

      • Workup Conditions: Quench the reaction by pouring it into an iced acidic solution (e.g., dilute HCl or NH₄Cl) rather than adding the acid to the reaction flask. This dissipates heat and rapidly neutralizes the strong base, minimizing product degradation.

Problem 2: Complex Mixture of Byproducts in Crude Material

The presence of multiple spots on a TLC plate indicates side reactions are occurring.

  • Possible Cause A: Hydrolysis during Aqueous Workup

    • Why it Happens: Quenching the reaction with water or performing extractions at a high pH can hydrolyze the nitrile functionality.[8]

    • Solutions:

      • Controlled Quench: Carefully adjust the pH of the quenched reaction mixture to ~6-7 using dilute acid before extraction. This protonates the imidazole nitrogen, which can aid in extraction, while minimizing harsh conditions.

      • Temperature: Keep the separatory funnel and all aqueous solutions cold during the extraction process.

      • Minimize Contact Time: Perform extractions efficiently to reduce the time the product is in contact with the aqueous phase.

  • Possible Cause B: Self-Condensation of the Ester or Acetonitrile

    • Why it Happens: If the ester is added to the base before the acetonitrile, it can undergo self-condensation. Conversely, allowing the acetonitrile anion to sit for too long or at high temperatures before the ester is added can lead to dimerization or polymerization.

    • Solutions:

      • Order of Addition: The standard and most effective procedure is to first form the acetonitrile anion completely, then add the ester solution dropwise at a controlled temperature.

      • Workflow Diagram: Follow a validated workflow to ensure the correct sequence and timing of reagent addition.

// Nodes start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause: Ineffective\nDeprotonation", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause: Reagent/\nSolvent Issues", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Cause: Incorrect Reaction\nTemperature/Time", fillcolor="#FBBC05", fontcolor="#202124"];

sol1a [label="Solution: Use >1.1 eq. of\n high-quality NaH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Solution: Wash NaH with\n dry hexanes before use", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol2a [label="Solution: Dry solvents over\n appropriate drying agents\n(e.g., CaH2 for THF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Solution: Run reaction under\n inert atmosphere (N2/Ar)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol3a [label="Solution: Add ester at 0 °C.\nAllow to warm slowly.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Solution: Monitor by TLC/LC-MS\nto determine endpoint", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> sol1a; cause1 -> sol1b;

cause2 -> sol2a; cause2 -> sol2b;

cause3 -> sol3a; cause3 -> sol3b; }

Caption: Troubleshooting decision tree for low product yield.

Problem 3: Difficulties with Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Possible Cause A: Product is a Viscous Oil or Low-Melting Solid

    • Why it Happens: Many β-ketonitriles do not readily crystallize. The polarity of the imidazole ring and the ketone can make the compound hygroscopic and oily.

    • Solutions:

      • Column Chromatography: This is the most reliable method. Use silica gel with a gradient elution system. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Ethyl Acetate:Hexane, then adding a small amount of Methanol if needed). The addition of 0.5% triethylamine to the eluent can prevent the product from streaking on the silica gel by keeping the imidazole basic.

      • Trituration: If the crude product is an oil containing solid impurities, dissolve it in a minimal amount of a good solvent (like dichloromethane) and precipitate it by adding a poor solvent (like hexanes or diethyl ether) dropwise while stirring vigorously.

      • Acid/Base Extraction: Utilize the basicity of the imidazole ring. Dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaHCO₃ or Na₂CO₃ to pH ~8 and re-extract the product back into an organic solvent.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
  • Materials:

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Acetonitrile

    • Ethyl 1-methyl-1H-imidazole-2-carboxylate

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Preparation: Under an inert atmosphere of Nitrogen, add Sodium Hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser. Wash the NaH three times with anhydrous hexanes to remove mineral oil, then carefully decant the hexanes.

    • Solvent Addition: Add anhydrous THF to the flask, followed by the slow, dropwise addition of anhydrous acetonitrile (1.5 eq.) at room temperature.

    • Anion Formation: Gently heat the suspension to 40-45 °C for 1 hour to facilitate the formation of the acetonitrile anion. The evolution of hydrogen gas should be observed. Allow the mixture to cool back to 0 °C using an ice bath.

    • Acylation: Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

    • Workup: Carefully pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of NH₄Cl to quench the reaction.

    • Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel as described in the troubleshooting section.

Table 1: Comparison of Base/Solvent Systems for Condensation
BaseSolventpKa (Conj. Acid)Typical Temp.ProsCons
NaH THF, Dioxane~36 (H₂)0 °C to RTNon-nucleophilic; clean byproduct (H₂); high yield potential.Moisture sensitive; requires washing; flammable H₂ gas evolved.[11][12]
NaOEt Ethanol~16 (Ethanol)0 °C to RefluxInexpensive; easy to handle as a solution.Nucleophilic (requires matching ester); equilibrium may not favor product.[5][6]
LDA THF~36 (Diisopropylamine)-78 °C to 0 °CVery strong; non-nucleophilic; fast reaction.Requires low temperatures; must be freshly prepared or titrated.[7]

References

  • Organic Syntheses, 2016 , 93, 331-340.

  • Benchchem, Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.

  • Scientific & Academic Publishing, A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][13][14]benzothiazole Derivatives of Potential Biosignificant Interest.

  • ResearchGate, A High-Yielding Preparation of β-Ketonitriles.

  • Google Patents, CN109336892B - Preparation method of tofacitinib impurity.

  • ResearchGate, Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.

  • ResearchGate, Synthesis of Imidazole Derivatives and Their Biological Activities.

  • PubMed, One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies.

  • ChemScene, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

  • RSC Publishing, Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

  • ACS Publications, A High-Yielding Preparation of β-Ketonitriles.

  • Fisher Scientific, SAFETY DATA SHEET - Sodium ethoxide.

  • Semantic Scholar, Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group.

  • Benchchem, Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis.

  • YouTube, Claisen Condensation: Solvent and Base Choice.

  • Master Organic Chemistry, Decarboxylation.

  • Benchchem, Stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile.

  • Master Organic Chemistry, Claisen Condensation and Dieckmann Condensation.

  • ResearchGate, Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

  • ResearchGate, Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.

  • Apollo Scientific, SAFETY DATA SHEET - SODIUM ETHOXIDE.

  • Wikipedia, Ketonic decarboxylation.

  • Lumen Learning, Hydrolysis of nitriles.

  • Gelest, Inc., SODIUM ETHOXIDE. 95%.

  • Chemguide, hydrolysis of nitriles.

  • Organic Syntheses, Preparation of 1-Methylimidazole- N-oxide (NMI-O).

  • PMC, 3-(1H-Imidazol-1-yl)propanenitrile.

  • Chemistry Stack Exchange, Base used in Claisen Condensation.

  • RSC Publishing, Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

  • TCI Chemicals, SAFETY DATA SHEET - Sodium Ethoxide.

  • Benchchem, Synthesis of 1-Methylimidazole: A Laboratory-Scale Protocol.

  • PMC, Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification.

  • Chemistry Steps, The Choice of Base in Claisen Condensation.

  • GeeksforGeeks, Claisen Condensation.

  • ChemicalBook, Sodium ethoxide - Safety Data Sheet.

  • Semantic Scholar, Reaction strategies for synthesis of imidazole derivatives: a review.

  • Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies.

  • Filo, Nitriles, R-C≡N, undergo a hydrolysis reaction when heated with aqueous a...

  • YouTube, Decarboxylation Reaction Mechanism.

Sources

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile stability issues in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience irreproducible assay results when working with complex β -keto nitriles.

The compound 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS 118431-92-8) is highly reactive. It is not a passive solute; its structural integrity is entirely dictated by its microenvironment. This guide is designed to deconstruct the chemical causality behind its instability and provide you with self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Mechanistic Causes of Instability (The "Why")

Q1: Why does my compound degrade so rapidly in standard aqueous assay buffers?

The instability of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is hardwired into its molecular architecture. The molecule features an "active methylene" group—a carbon atom flanked by a highly electron-withdrawing carbonyl ( C=O ) and a nitrile ( C≡N ) group.

In aqueous or slightly basic solutions, these protons become highly acidic. The molecule readily deprotonates to form a resonance-stabilized enolate [1]. Once in this state, the nitrile group becomes highly susceptible to nucleophilic attack by water (hydrolysis), converting first into a β -keto amide, and subsequently into a β -keto acid [2]. β -keto acids are notoriously unstable and will spontaneously undergo decarboxylation (loss of CO2​ ) to form a methyl ketone degradant: 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one .

Furthermore, the basic nitrogen on the 1-methylimidazole ring can act as an intramolecular general base, accelerating this hydrolysis even at neutral pH [3].

degradation_pathway A 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile B Enolate Intermediate (Active Methylene) A->B Deprotonation C Nitrile Hydrolysis (Protic Solvent) B->C +H2O D Beta-Keto Acid Intermediate C->D Hydrolysis E Decarboxylation (-CO2) D->E Heat/Acid F 1-(1-Methyl-1H-imidazol -2-yl)ethan-1-one E->F Degradant

Fig 1: Primary hydrolytic and decarboxylative degradation pathway in aqueous solutions.

Part 2: Solvent Compatibility & Storage (The "Where")

Q2: Which solvents are safe for preparing and storing my stock solutions?

The golden rule for β -keto nitriles is to avoid protic and nucleophilic solvents [3].

If you dissolve this compound in Methanol or Ethanol, the solvent will act as a nucleophile, attacking the highly electrophilic carbonyl carbon and triggering a retro-Claisen-type cleavage. If you use water, you invite the hydrolysis pathway outlined above.

Causality-Driven Choice: You must use anhydrous, aprotic solvents such as dry Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). These solvents lack the acidic protons necessary to facilitate nucleophilic attack or stabilize the transition states of hydrolysis[4].

Quantitative Stability Matrix

Below is a structured comparison of the compound's estimated half-life ( t1/2​ ) across various microenvironments. Use this to dictate your experimental timelines.

Solvent SystempHStorage Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Anhydrous DMSO N/A-20°C> 6 monthsNone (Stable)
Anhydrous Acetonitrile N/A4°C> 3 monthsTrace Oxidation
Methanol N/A25°C~ 48 hoursSolvolysis / Retro-Claisen
Aqueous Assay Buffer 7.437°C~ 6-8 hoursHydrolysis & Decarboxylation
Aqueous Basic Buffer 9.025°C< 1 hourRapid Base-Catalyzed Hydrolysis

Part 3: Troubleshooting & Validation (The "How")

Q3: I am seeing high variability in my IC50/EC50 curves. How do I rescue my experiment?

Assay drift over a 24-hour period is the hallmark of in-situ degradation. If your compound is degrading into the methyl ketone intermediate during the assay, you are essentially testing a dynamic mixture of two different chemical entities. Follow the decision tree below to isolate the variable.

troubleshooting_workflow Start Assay Variability Detected CheckSolvent Is Stock Solvent Protic or Aqueous? Start->CheckSolvent Protic Yes (MeOH, H2O) CheckSolvent->Protic Aprotic No (Dry DMSO, MeCN) CheckSolvent->Aprotic Action1 Switch to Anhydrous Aprotic Solvent Protic->Action1 CheckAge Is Solution Age >24h or pH >7.5? Aprotic->CheckAge Validate Run HPLC-UV/MS Stability Assay Action1->Validate Old Yes CheckAge->Old Fresh No CheckAge->Fresh Action2 Prepare Fresh Daily Buffer pH to 5.5-6.5 Old->Action2 Fresh->Validate Action2->Validate

Fig 2: Decision tree for troubleshooting stock solution instability and assay variability.

Q4: What is the standard protocol to validate stock integrity before an assay?

To ensure trustworthiness in your data, you must treat your stock solution validation as a self-validating system. Do not rely on visual inspection (color changes). Implement the following Stability-Indicating HPLC-UV/MS Protocol to quantify the exact ratio of intact API to degradant.

Step-by-Step Methodology:

  • Preparation of Reference Standard: Weigh 1.0 mg of pure 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile and dissolve it in 1.0 mL of anhydrous, LC-MS grade Acetonitrile to yield a 1 mg/mL stock. Store immediately at -20°C.

  • Sample Preparation: Aliquot of the working solution directly from your active assay buffer into an amber HPLC vial. Causality note: Amber vials prevent concurrent photodegradation of the imidazole ring.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., ).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality note: Why 0.1% Formic Acid? The acidic mobile phase suppresses the ionization of the active methylene group, locking the molecule into its neutral keto form. This prevents peak tailing and split peaks caused by on-column keto-enol tautomerization.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min .

    • Detection: UV at 254 nm and Electrospray Ionization Positive (ESI+) MS.

  • Data Interpretation:

    • Intact API: Look for m/z[M+H]+=150.06 .

    • Primary Degradant (Methyl Ketone): Look for m/z[M+H]+=125.14 (Indicative of the loss of the nitrile group and subsequent decarboxylation).

    • Action Threshold: If the AUC (Area Under Curve) of the degradant exceeds 5% of the total peak area, discard the stock and prepare fresh.

References

  • Title: 23.10: Conjugate Carbonyl Additions - The Michael Reaction Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Scaling Up 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—thermal runaways, metal chelation, and tautomerism-induced purification failures—encountered when scaling up the Claisen-type condensation of ethyl 1-methyl-1H-imidazole-2-carboxylate with acetonitrile.

This guide abandons rigid academic templates in favor of a field-proven, causality-driven troubleshooting matrix and a self-validating scale-up protocol.

Process Workflow & Critical Control Points

SynthesisWorkflow Start Ethyl 1-methyl-1H-imidazole -2-carboxylate + Acetonitrile Base Base Addition (KOtBu in THF) Start->Base Sub-ambient cooling Enolate Enolate Intermediate (Metal Chelation Risk) Base->Enolate Deprotonation (-EtOH) Workup Acidic Quench (Citric Acid, pH 5.5-6.0) Enolate->Workup Break Chelation Product 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Workup->Product Crystallization (Keto-Enol Control)

Workflow for scalable beta-keto nitrile synthesis highlighting critical process control points.

Troubleshooting Guide & FAQs

Q1: Why does my reaction foam excessively and run away thermally on a >100g scale? A: Foaming and thermal runaways are classic symptoms of using Sodium Hydride (NaH) in batch scale-up[1]. NaH generates stoichiometric hydrogen gas (H 2​ ) and massive exotherms upon deprotonating acetonitrile. The Fix: Switch to Potassium tert-butoxide (KOtBu) in anhydrous Tetrahydrofuran (THF)[2]. KOtBu provides sufficient basicity to deprotonate acetonitrile without gas evolution, and THF allows for superior thermal mass control compared to solvent-free or neat acetonitrile conditions. For extreme scales, continuous flow reactors are highly recommended to manage the heat of the Claisen condensation[2][3].

Q2: The reaction stalls at 70% conversion, and I see hydrolyzed ester byproduct. What is happening? A: Incomplete conversion and ester hydrolysis (forming 1-methyl-1H-imidazole-2-carboxylic acid) stem from hydroxide impurities in the base or moisture in the solvent[4]. The highly electrophilic C2-ester of the imidazole ring is highly prone to saponification. The Fix: The condensation is an equilibrium process. Using a slight excess of acetonitrile (1.5 - 2.0 eq) and base (1.5 eq) drives the reaction forward by irreversibly deprotonating the highly acidic β -keto nitrile product (pKa ~9-11) into its stable enolate[5][6]. Ensure strict anhydrous conditions (Karl Fischer <50 ppm).

Q3: After quenching with aqueous HCl, I cannot extract the product into the organic phase. Where did it go? A: The product contains an imidazole nitrogen and an enolate oxygen that perfectly align to chelate metal ions (K + or Na + )[7]. This forms a highly water-soluble, stable chelate complex. Standard HCl quenching often fails to break this complex entirely, or it overshoots and protonates the imidazole ring (pKa ~7), trapping your product in the aqueous layer. The Fix: Quench with a competitive chelator like 10% aqueous Citric Acid to a precise pH of 5.5 - 6.0. Citric acid strips the metal from the enolate, while the controlled pH keeps the imidazole unprotonated, allowing clean extraction into Ethyl Acetate.

Q4: My isolated product is an oil that streaks on silica gel, but literature says it should be a solid. How do I purify it? A: β -keto nitriles exhibit keto-enol tautomerism[5][8]. In solution, the equilibrium between the keto and enol forms causes streaking on chromatography columns and prevents crystallization. The Fix: Avoid column chromatography for scale-up. Force the equilibrium to the solid keto form by crystallizing from a non-polar/polar solvent mixture (e.g., MTBE/Heptane) at low temperatures (-20 °C)[6]. The lack of hydrogen bonding in non-polar solvents shifts tautomeric ratios, aiding in rapid precipitation.

Base Selection for Scale-Up: Quantitative Comparison

To optimize the deprotonation of acetonitrile and subsequent condensation, base selection is the most critical parameter. Below is a comparative matrix based on process chemistry metrics.

BaseSolvent SystemGas EvolutionExotherm RiskScalability RatingTypical Yield
NaH THF / Neat CH 3​ CNHigh (H 2​ )SeverePoor60 - 70%
LDA THFNoneModerateGood75 - 80%
KOtBu THFNoneLow-ModerateExcellent 80 - 85%
NaOEt EtOHNoneLowModerate50 - 60%
Self-Validating Experimental Protocol: KOtBu/THF Route

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a jacketed reactor with Nitrogen for 15 minutes.

  • Charge anhydrous THF (10 volumes relative to ester) and Acetonitrile (2.0 equivalents).

  • Charge Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 equivalent)[4].

  • IPC Check 1: Sample the mixture for Karl Fischer titration. Criterion: Moisture < 50 ppm. If >50 ppm, discard or chemically dry the solution before proceeding.

Step 2: Base Addition

  • Cool the reactor jacket to 0 °C.

  • Prepare a 1.0 M solution of KOtBu in THF (1.5 equivalents).

  • Add the KOtBu solution dropwise over 1-2 hours.

  • IPC Check 2: Monitor internal temperature. Criterion: Internal Temp < 10 °C. If the temperature exceeds 10 °C, pause the addition to prevent side reactions and ester degradation.

Step 3: Reaction Maturation

  • Once addition is complete, warm the reactor to 20 °C and stir for 2 hours.

  • IPC Check 3: Pull an aliquot, quench into saturated NH 4​ Cl, and analyze via HPLC. Criterion: >95% conversion of the starting ester. If <95%, stir for an additional hour.

Step 4: Chelation-Breaking Quench

  • Cool the reaction mixture to 5 °C.

  • Slowly add 10% aqueous Citric Acid until the pH stabilizes.

  • IPC Check 4: Measure the aqueous phase pH using a calibrated probe. Criterion: pH must be exactly 5.5 - 6.0. This is critical to break the potassium chelate without protonating the imidazole[7].

Step 5: Extraction & Crystallization

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure to ~2 volumes.

  • Slowly add Heptane (6 volumes) while stirring vigorously to induce crystallization of the keto-tautomer[6].

  • Cool to -20 °C for 4 hours, filter the solid, and dry in a vacuum oven at 40 °C.

References
  • "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids", Journal of the American Chemical Society - ACS Public
  • "Ethyl 1-methylimidazole-2-carboxyl
  • "Fast Claisen condensation reaction optimization in a continuous flow reactor", ResearchG
  • "Fast Claisen condensation reaction optimization in a continuous flow reactor", Celon Pharma.
  • "Full article: Solvent-free reactivity in the undergraduate organic labor
  • "Acidity and pKa of beta-keto nitriles", Filo.
  • "9.10: Conjugate Carbonyl Additions - The Michael Reaction", Chemistry LibreTexts.
  • "OC 18 carbonyl III Flashcards", Cram.com.

Sources

Technical Support Center: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding assays involving this compound. Given the limited specific literature for this molecule (CAS: 118431-92-8)[1][2][3], this resource synthesizes field-proven insights with established principles for handling β-ketonitriles and imidazole-containing compounds.

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results in assays with 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile can be a significant source of frustration, leading to delays in research and development. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: Low or No Signal/Activity

A lack of expected signal or activity is a frequent problem that can stem from multiple sources.

Possible Causes & Solutions:

  • Compound Degradation: As a β-ketonitrile, this compound may be susceptible to hydrolysis, particularly in aqueous solutions with non-neutral pH.[4][5][6] The imidazole ring can also influence stability.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of the compound in an appropriate anhydrous solvent like DMSO or DMF before each experiment.

      • pH Control: Ensure the pH of your assay buffer is within a stable range for the compound, ideally close to neutral (pH 7.0-7.4), unless the specific assay demands otherwise.

      • Temperature Management: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. During experiments, keep the compound on ice.

  • Incorrect Assay Conditions: The chosen assay parameters may not be optimal for this specific molecule.

    • Troubleshooting Steps:

      • Concentration Range: Perform a dose-response curve to determine the optimal concentration range for your assay.

      • Incubation Time: Vary the incubation time to find the ideal duration for the reaction or interaction to occur.

      • Enzyme/Protein Activity: If using an enzyme or protein, verify its activity with a known positive control.

  • Reagent Incompatibility: Components of your assay buffer could be interfering with the compound or the detection method.

    • Troubleshooting Steps:

      • Buffer Components: Review all components of your assay buffer. For example, high concentrations of certain salts or detergents could affect the compound's solubility or activity.

      • Control Experiments: Run control experiments with and without the compound to ensure the buffer itself is not generating a signal or inhibiting the reaction.

Issue 2: High Background Signal

An elevated background signal can mask the true signal from your compound, leading to a low signal-to-noise ratio.

Possible Causes & Solutions:

  • Compound Autofluorescence/Interference: The compound itself may possess intrinsic fluorescence or interfere with the detection method (e.g., absorbance, luminescence).

    • Troubleshooting Steps:

      • Compound-Only Control: Run a control containing only the compound and the assay buffer to measure its intrinsic signal.

      • Alternative Detection Methods: If possible, consider using an alternative detection method that is less susceptible to interference from your compound.

  • Contaminated Reagents: Impurities in your reagents or solvents can contribute to a high background.

    • Troubleshooting Steps:

      • High-Purity Reagents: Use high-purity, analytical-grade reagents and solvents.

      • Reagent Blanks: Run blanks for each reagent to identify the source of the contamination.

Issue 3: Poor Reproducibility Between Experiments

Lack of consistency from one experiment to the next is a critical issue that undermines the reliability of your data.

Possible Causes & Solutions:

  • Inconsistent Solution Preparation: Minor variations in the preparation of stock solutions and dilutions can lead to significant differences in results.

    • Troubleshooting Steps:

      • Standardized Protocols: Adhere to a strict, standardized protocol for solution preparation.

      • Calibrated Pipettes: Ensure all pipettes are properly calibrated and used correctly.

  • Variable Experimental Conditions: Fluctuations in temperature, incubation times, or other environmental factors can impact results.

    • Troubleshooting Steps:

      • Controlled Environment: Maintain a consistent and controlled laboratory environment.

      • Precise Timing: Use timers to ensure consistent incubation periods.

  • Instrument Variability: Performance of plate readers, liquid handlers, or other instruments can drift over time.

    • Troubleshooting Steps:

      • Regular Calibration: Calibrate and maintain all instruments according to the manufacturer's recommendations.

      • Instrument Controls: Include instrument-specific controls in your experiments to monitor performance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile?

A1: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These solvents are generally inert and can solubilize a wide range of organic compounds. For aqueous assays, it is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.

Q2: How should I store the compound to ensure its stability?

A2: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C in a dry, dark place.[1] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: Are there any known liabilities of the imidazole or nitrile functional groups in biological assays?

A3: Yes, both functional groups can exhibit specific reactivities. The nitrile group can potentially act as a covalent warhead, reacting with nucleophilic residues like cysteine in proteins.[7] The imidazole ring can act as a ligand for metal ions, which may be relevant in metalloenzyme assays.[8] It's important to be aware of these potential interactions when designing and interpreting your experiments.

Q4: My HPLC analysis of the compound shows peak tailing. What could be the cause?

A4: Peak tailing in HPLC analysis of polar, nitrogen-containing compounds like this can be due to several factors. The basic nature of the imidazole ring can lead to strong interactions with residual silanol groups on the silica-based stationary phase.

  • Solutions:
  • Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the imidazole and reduce silanol interactions.
  • Employ a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more suitable for polar compounds.[9][10]
  • Ensure your sample is fully dissolved in the mobile phase before injection.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Assay Buffer

This protocol provides a framework for evaluating the stability of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in your specific assay buffer over time.

  • Prepare a fresh stock solution of the compound in anhydrous DMSO at a high concentration (e.g., 10 mM).

  • Dilute the stock solution to the final working concentration in your assay buffer.

  • Incubate the solution at the temperature of your assay (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by a suitable analytical method, such as HPLC-UV, to quantify the amount of intact compound remaining.

  • Plot the percentage of remaining compound against time to determine its stability profile in your assay conditions.

Time (hours)% Compound Remaining (Example)
0100
198
295
490
882
2465
Protocol 2: High-Throughput Screening for Nitrilase Activity

This protocol is adapted from established methods for screening nitrilase enzymes and can be modified for assays involving 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a potential substrate.[11][12][13]

  • Prepare a solution of the compound in your assay buffer at the desired concentration.

  • In a 96-well plate, add the enzyme solution (e.g., cell lysate or purified enzyme).

  • Initiate the reaction by adding the compound solution to the wells.

  • Include appropriate controls:

    • Negative control: Enzyme solution with buffer only (no compound).

    • Positive control: A known nitrilase substrate.

    • Compound control: Compound solution with buffer only (no enzyme).

  • Incubate the plate at the optimal temperature for the enzyme.

  • Stop the reaction at a predetermined time point (e.g., by adding a quenching solution).

  • Detect the product formation. This can be done by various methods, such as:

    • HPLC: To directly measure the formation of the corresponding carboxylic acid.

    • Colorimetric assays: To detect the release of ammonia, a byproduct of the nitrilase reaction.[14]

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed issue1 Low or No Signal start->issue1 issue2 High Background start->issue2 issue3 Poor Reproducibility start->issue3 cause1a Compound Degradation? issue1->cause1a cause1b Incorrect Assay Conditions? issue1->cause1b cause1c Reagent Incompatibility? issue1->cause1c cause2a Compound Interference? issue2->cause2a cause2b Contaminated Reagents? issue2->cause2b cause3a Inconsistent Preparation? issue3->cause3a cause3b Variable Conditions? issue3->cause3b cause3c Instrument Variability? issue3->cause3c solution1a Prepare fresh stock pH & Temp control cause1a->solution1a Yes solution1b Optimize concentration & incubation time cause1b->solution1b Yes solution1c Check buffer components Run controls cause1c->solution1c Yes end Problem Resolved solution1a->end solution1b->end solution1c->end solution2a Run compound-only control Use alternative detection cause2a->solution2a Yes solution2b Use high-purity reagents Run reagent blanks cause2b->solution2b Yes solution2a->end solution2b->end solution3a Standardize protocols Calibrate pipettes cause3a->solution3a Yes solution3b Control environment Use timers cause3b->solution3b Yes solution3c Calibrate instruments Use instrument controls cause3c->solution3c Yes solution3a->end solution3b->end solution3c->end

Caption: A workflow diagram for troubleshooting inconsistent assay results.

Stability_Pathway Potential Degradation Pathways compound 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile hydrolysis Hydrolysis (Acid/Base, H2O) compound->hydrolysis oxidation Oxidation compound->oxidation photodegradation Photodegradation (Light) compound->photodegradation product1 β-Ketoamide or Carboxylic Acid hydrolysis->product1 product2 Oxidized Imidazole Ring oxidation->product2 product3 Various Photoproducts photodegradation->product3

Caption: Potential degradation pathways for the compound.

References

  • Chaplin, J. A., et al. (2015). A high-throughput screening method for determining the substrate scope of nitrilases. RSC Advances, 5(5), 3481-3487.
  • Angelini, E., et al. (2015). Enzymatic assay results for detection of nitrilase, nitrile hydratase and amidase activities.
  • Chua, T., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
  • Wu, S., et al. (2017). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Journal of Chemical Technology & Biotechnology, 92(3), 468-480.
  • Ghanbari, M., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry, 48(7), 550-557.
  • Aghariya, P., et al. (2024). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Molecular Structure, 1301, 137335.
  • YMC. HPLC Troubleshooting Guide. [Link]

  • do Monte-Neto, R. L., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 12(7), 1059-1073.
  • Google Patents. (2013).
  • Cogent HPLC Columns. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Khan, I., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6285.
  • Keeffe, J. R., & Kresge, A. J. (1994). Acidity and tautomerism of. beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 116(11), 4757-4762.
  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 1-29.
  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. [Link]

  • Pharmaffiliates. Tofacitinib Citrate-impurities. [Link]

  • PubChemLite. 3-(1-methyl-1h-imidazol-2-yl)-3-oxopropanenitrile. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • Khan, K. A., et al. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. Heliyon, 10(18), e30089.
  • ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • U.S. Environmental Protection Agency. 3-(1H-Imidazol-1-yl)propanenitrile Properties. [Link]

  • ResearchGate. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]

  • Al-blewi, F. F., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 27(11), 3463.
  • American Journal of Bioscience and Clinical Integrity. (2025). Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. [Link]

  • MDPI. (2023). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. [Link]

  • CORE. (2013). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. [Link]

Sources

Technical Support Center: Troubleshooting Solubility for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, erratic assay results, or poor NMR resolution when working with 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (1)[1].

This guide moves beyond generic "add more DMSO" advice. Instead, it provides a mechanistic framework for manipulating the physicochemical properties of this specific molecule to achieve reliable, reproducible solvation across biological and synthetic workflows.

Part 1: The Mechanistic Root of the Solubility Barrier

To solve the solubility issue, we must first understand the causality behind the molecule's behavior. This compound possesses a highly polarized, dual nature:

  • The Basic Pole: The 1-methylimidazole ring contains a basic pyridine-like nitrogen with a conjugate acid pKa of approximately 7.0 (2)[2].

  • The Acidic Pole: The 3-oxopropanenitrile (beta-keto nitrile) moiety features an active methylene group flanked by a carbonyl and a nitrile. This group undergoes dynamic keto-enol tautomerism (3)[3].

The Core Problem: When dissolved in neutral or non-polar media, the basic imidazole nitrogen of one molecule interacts strongly with the acidic enol/methylene proton of another. This creates robust intermolecular hydrogen-bonded networks (and pseudo-zwitterionic character), leading to a high lattice energy. Consequently, the compound readily crashes out of solvents like dichloromethane (DCM), ethyl acetate, and neutral water.

Part 2: Diagnostic FAQ & Troubleshooting Scenarios

Q1: During liquid-liquid extraction (DCM/Water), the compound crashes out at the interface as a sticky solid. How do I recover it?

  • Analysis: At neutral pH, the compound exists in its highly networked, un-ionized state, which is poorly soluble in both the aqueous and organic phases.

  • Solution: Break the intermolecular network by forcing the molecule into a single ionization state. To push it into the aqueous phase, acidify the aqueous layer to pH 3 using 1M HCl. This protonates the 1-methylimidazole ring, forming a highly water-soluble imidazolium chloride salt.

Q2: I need a 50 mM stock solution for an in vitro biochemical assay, but it precipitates in the assay buffer (pH 7.4). What is the best approach?

  • Analysis: While you can dissolve it in 100% DMSO, diluting it into a neutral aqueous buffer often causes precipitation because the local concentration of the un-ionized, H-bonding form exceeds its thermodynamic solubility limit.

  • Solution: Pre-form the salt. Dissolve the compound in a slight molar excess of dilute acid (e.g., 0.1% Trifluoroacetic acid (TFA)) before adding it to the buffer. The protonated imidazolium form is highly soluble and will remain in solution even when diluted, provided the buffer capacity maintains the compound in a sufficiently solvated state.

Q3: My 1H-NMR spectra in CDCl3 show extreme line broadening and missing active methylene peaks. Is my compound degrading?

  • Analysis: The compound is likely intact. Line broadening in non-polar NMR solvents is a classic symptom of dynamic keto-enol exchange and the formation of transient intermolecular aggregates.

  • Solution: Switch to a strongly hydrogen-bond accepting solvent like DMSO-d6. If broadening persists, add 1-2 drops of CD3COOD (deuterated acetic acid) to the NMR tube. This disrupts the intermolecular networks and sharpens the signals by locking the tautomeric exchange rate.

Part 3: Validated Solubilization Protocols

Every protocol utilized in your workflow must be a self-validating system. Below are step-by-step methodologies designed to ensure complete solvation based on mechanistic principles.

Protocol A: Acid-Mediated Aqueous Solubilization (For Biological Assays)

Objective: Generate a stable >50 mg/mL aqueous stock without the use of cytotoxic organic co-solvents.

  • Weighing: Accurately weigh 15.0 mg (~0.1 mmol) of the compound into a sterile glass vial.

  • Acid Addition: Add 100 µL of 1M HCl (0.1 mmol, 1.0 eq).

    • Causality: Stoichiometric protonation of the imidazole nitrogen (pKa ~7.0) entirely disrupts self-association[2][4].

  • Agitation: Vortex for 30 seconds. The solid will rapidly transition into a clear solution.

  • Dilution: Add 900 µL of sterile Milli-Q water to reach the desired final volume.

  • Self-Validation: Visually inspect the vial using a laser pointer (Tyndall effect test). The absence of beam scattering confirms a true solution rather than a nano-suspension.

Protocol B: Enolate Formation (For Organic Synthesis/Alkylation)

Objective: Solubilize the compound in anhydrous polar aprotic solvents for electrophilic coupling.

  • Suspension: Suspend the compound in anhydrous THF or DMF (0.2 M concentration) under an inert atmosphere (N2/Ar). The mixture will initially be cloudy.

  • Base Addition: Dropwise add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). If strict anhydrous enolate is required for a weak electrophile, carefully add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Observation: The suspension will clear into a homogenous solution (often with a slight color shift to yellow/orange) as the active methylene is deprotonated.

  • Self-Validation: Complete dissolution into a transparent liquid confirms successful enolate generation. The solution is now primed for the addition of electrophiles.

Part 4: Quantitative Data Presentation

Table 1: Empirical Solubility Matrix for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Solvent SystemAdditive / ConditionEstimated Solubility LimitSolvation Mechanism
Dichloromethane (DCM)None< 5 mg/mLPoor; Intermolecular H-bonding dominates
Water (pH 7.0)None< 10 mg/mLPoor; Neutral zwitterion-like network
Water (pH 3.0)1M HCl (1.0 eq)> 100 mg/mLExcellent; Imidazolium salt formation
DMSONone> 50 mg/mLGood; Strong H-bond acceptor disrupts networks
Tetrahydrofuran (THF)DIPEA (1.2 eq)> 100 mg/mLExcellent; Soluble enolate salt formation

Part 5: Workflow Visualization

Use the following decision matrix to select the appropriate solubilization pathway based on your downstream application.

SolubilityWorkflow Start Downstream Application for 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Bio In Vitro / Biological Assays (Aqueous Compatibility) Start->Bio Aqueous Synth Organic Synthesis (Alkylation / Coupling) Start->Synth Anhydrous Analytical Analytical (NMR / LCMS) (High Purity / Monomer) Start->Analytical Characterization BioStep Add 0.1% TFA or HCl (Protonate Imidazole, pKa ~7.0) Bio->BioStep SynthStep Add TEA, DIPEA, or NaH (Deprotonate active methylene) Synth->SynthStep AnalyticalStep Use DMSO-d6 + mild heating or CD3OD with trace acid Analytical->AnalyticalStep BioResult Soluble Imidazolium Salt (>50 mg/mL in H2O) BioStep->BioResult SynthResult Soluble Enolate (>100 mg/mL in THF/DMF) SynthStep->SynthResult AnalyticalResult Sharp NMR Signals (Disrupted H-bonding) AnalyticalStep->AnalyticalResult

Decision matrix for optimizing 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile solubility.

References

  • 3-(1-Methyl-1H-iMidazol-2-yl)-3-oxopropanenitrile CAS#: 118431-92-8 . ChemWhat.1

  • 1-Methylimidazole . Wikipedia. 2

  • 1H-Imidazole, 1-methyl- - Evaluation statement . Industrial Chemicals. 4

  • WO2025074249A1 - Nitrogen-linked benzisoxazole sulfonamide derivatives . Google Patents. 3

Sources

Technical Support Center: NMR Spectroscopy of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the NMR analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter complexities when acquiring and interpreting NMR spectra for this compound. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles behind the common artifacts and spectral features you may observe.

Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum show more peaks than I predicted for the structure?

This is the most common issue encountered with this molecule and is not a result of impurity. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a β-ketonitrile, a class of compounds known to exist as a mixture of two or more tautomers in solution: the keto form and one or more enol forms.[1][2][3] Because the rate of interconversion between these forms is often slow on the NMR timescale, you are observing distinct sets of signals for each tautomer present in the equilibrium.[3]

Q2: I see a very broad singlet in my spectrum that integrates to a non-integer value. What is it?

This broad signal is characteristic of an exchangeable proton, specifically the hydroxyl (-OH) proton of the enol tautomer.[4] Its broadness is due to chemical exchange with trace amounts of water or other protic species in the solvent, as well as the dynamic equilibrium process itself.[5] The non-integer integration reflects its fractional population in the tautomeric mixture.

Q3: There's a small, sharp singlet in my spectrum around 7.26 ppm (in CDCl₃) or 2.50 ppm (in DMSO-d₆). Is my sample contaminated?

These signals are almost certainly not from your compound but are the residual peaks of the deuterated solvent itself.[6] For example, Chloroform-d (CDCl₃) is never 100% deuterated and always contains a small amount of regular chloroform (CHCl₃), which appears at ~7.26 ppm. Similarly, DMSO-d₆ always contains residual DMSO-d₅, which shows a quintet at ~2.50 ppm.[7][8]

In-Depth Troubleshooting Guide

This section provides a deeper dive into the most significant analytical challenge—keto-enol tautomerism—and other common experimental artifacts.

Problem 1: Managing and Identifying Keto-Enol Tautomers

The core of most spectral "artifacts" for this molecule is its existence in a dynamic equilibrium between the keto and enol forms. The protons alpha to the two carbonyl groups (the ketone and the nitrile) are acidic, allowing for this transformation.

Caption: Keto-enol equilibrium of the target molecule.

Symptoms:

  • Multiple signals for the imidazole ring protons, N-methyl group, and the aliphatic chain.

  • Appearance of a vinylic proton signal (~5-6 ppm) and a broad enolic hydroxyl (-OH) signal.

  • The ratio of the integrals for the two forms changes depending on the solvent, concentration, and temperature.

Causality: The stability of each tautomer is highly dependent on its environment. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar, protic solvents can disrupt this bond and may favor the more polar keto form.[1][9]

Solutions & Characterization Strategies
  • Solvent Selection to Influence Equilibrium: You can intentionally shift the equilibrium to favor one tautomer, simplifying the spectrum. A study of similar 1,3-dicarbonyl compounds showed that the keto-enol equilibrium is solvent-dependent.[1][2]

SolventExpected Predominant TautomerRationale
Benzene-d₆, CCl₄ EnolNon-polar solvents stabilize the intramolecular hydrogen bond of the enol form.
Chloroform-d (CDCl₃) MixtureA less polar solvent that will likely show significant populations of both tautomers.
Acetone-d₆ MixtureA polar aprotic solvent, often resulting in a complex mixture of both forms.
DMSO-d₆ KetoA polar aprotic solvent that acts as a strong hydrogen bond acceptor, disrupting the enol's internal hydrogen bond and favoring the keto form.[1]
Methanol-d₄, D₂O KetoPolar protic solvents strongly solvate the keto form and can exchange with the enol proton, destabilizing it.
  • Variable Temperature (VT) NMR: This is a powerful tool for studying dynamic processes.[4]

    • Cooling the Sample: Lowering the temperature slows the rate of interconversion between tautomers. If peaks are broad due to exchange, they will sharpen and resolve into distinct signals for each tautomer at lower temperatures.[10]

    • Heating the Sample: Increasing the temperature increases the rate of interconversion. If separate signals for each tautomer are observed, they will broaden and eventually merge into a single, averaged signal at a temperature known as the coalescence temperature.[11][12] This can confirm that the multiple peaks are from species in dynamic equilibrium.

vt_nmr_workflow cluster_vt Variable Temperature (VT) NMR start Complex Room Temp Spectrum (Broad or Multiple Peaks) decision Dynamic Process Suspected? start->decision cool Decrease Temperature decision->cool Yes heat Increase Temperature decision->heat Yes result_cool Peaks sharpen into distinct signals. (Slow Exchange) cool->result_cool result_heat Peaks broaden and coalesce into averaged signals. (Fast Exchange) heat->result_heat

Caption: VT-NMR workflow for analyzing dynamic exchange.

  • D₂O Exchange: This definitive experiment identifies exchangeable protons like -OH. By adding a drop of deuterium oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the signal corresponding to the enolic -OH will disappear.[13][14]

Problem 2: Common Impurity and Solvent Artifacts

Symptoms: Sharp, unexpected singlets, triplets, or quartets that do not correspond to any tautomer of your molecule.

Causality: These are typically residual solvents from the synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane) or trace impurities in the NMR solvent itself.[7][15]

Solution: Identify Using Reference Tables. Before assuming a new impurity, always check against standard chemical shift tables for common laboratory solvents.

Impurity¹H Shift in CDCl₃ (ppm)¹H Shift in DMSO-d₆ (ppm)Multiplicity
Water~1.56~3.33Broad Singlet
Acetone2.172.09Singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)1.99 (s), 3.98 (q), 1.15 (t)s, q, t
Dichloromethane5.305.76Singlet
n-Hexane1.25, 0.881.24, 0.86Multiplets
Diethyl Ether3.48 (q), 1.21 (t)3.36 (q), 1.09 (t)q, t
Data sourced from publications by Gottlieb, Kotlyar, and Nudelman and subsequent expansions.[7][8][16]
Problem 3: Spectrometer and Processing Artifacts

Symptoms: Rolling or distorted baseline; peaks that are not symmetrical and dip below the baseline.

Causality: These issues are not chemical but instrumental or user-related.

  • Baseline Distortion: Can be caused by instabilities in the spectrometer, a very strong solvent signal, or improper processing parameters.[17][18][19]

  • Phasing Errors: Occur when the detector's phase is not correctly aligned with the signal during Fourier transformation. This requires manual correction.[20][21]

Solution: Correct Processing

  • Phasing: Manually adjust the zero-order (ph0) and first-order (ph1) phase correction. Use a large, well-defined peak on one side of the spectrum to adjust ph0 until the baseline on either side of the peak is flat. Then, use a peak on the opposite side of the spectrum to adjust ph1.[21]

  • Baseline Correction: After phasing, use the software's baseline correction algorithms (e.g., polynomial fit) to flatten out any remaining broad distortions.[17][19]

Detailed Experimental Protocols
Protocol: D₂O Shake for Identification of Exchangeable Protons

This protocol is used to confirm the presence of labile protons, such as the enolic -OH.

Materials:

  • NMR sample of your compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Deuterium Oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample. Carefully integrate all peaks and note the chemical shift of the suspected -OH proton (likely a broad singlet).

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one to two drops of D₂O directly into the tube.

  • Mix: Cap the NMR tube securely and shake vigorously for 10-20 seconds to ensure mixing. The D₂O does not need to be fully miscible with the solvent for the exchange to occur at the interface.[13]

  • Re-acquire Spectrum: Allow the sample to settle for a minute. Re-insert the tube into the spectrometer (shimming may need minor readjustment). Acquire a second ¹H NMR spectrum using the exact same parameters as the first.

  • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the exchangeable enol -OH proton should have significantly diminished or disappeared entirely.[14] A new, likely broad, peak for HOD may appear.

References
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Emery Pharma. NMR Solvent Chart. Available from: [Link]

  • Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

  • University of Oxford. (2018). Variable Temperature NMR Experiments. Available from: [Link]

  • Viant, M. R., Bearden, D. W., Bundy, J. G., et al. (2014). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 10, 702-719. Available from: [Link]

  • Roth, C. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]

  • Sostarecz, M. C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1395-1400. Available from: [Link]

  • Nanalysis. (2022). NMR data processing: Phase Correction. NMR Blog. Available from: [Link]

  • Lameijer, A. S., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Journal of Proteome Research, 18(10), 3536-3546. Available from: [Link]

  • Bruker. Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Available from: [Link]

  • Kamal, A., et al. (2011). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PLoS ONE, 6(7), e22320. Available from: [Link]

  • University of Colorado Boulder. (2009). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Available from: [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available from: [Link]

  • University College London. Molecular dynamics studies by NMR spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. Available from: [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available from: [Link]

  • Mestrelab. Baseline Correction with Mnova. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]

  • Lameijer, A. S., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Journal of Proteome Research. Available from: [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Available from: [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available from: [Link]

  • Allen, G., & Dwek, R. A. (1966). An n.m.r. study of keto–enol tautomerism in β-diketones. Journal of the Chemical Society B: Physical Organic, 161-163. Available from: [Link]

  • Journal of Chemical Education. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Available from: [Link]

Sources

Optimizing storage conditions for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimal Storage, Handling, and Troubleshooting

Welcome to the technical support guide for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling of this compound to ensure its stability, purity, and performance in your experiments. By understanding the molecule's inherent chemical properties, you can mitigate degradation risks and ensure the reproducibility of your results.

Section 1: Quick Reference Storage Guide

For ease of use, the following table summarizes the recommended storage conditions. The subsequent sections will elaborate on the scientific rationale behind these recommendations.

ConditionSolid Compound (Neat)Stock Solutions (in Organic Solvent)
Short-Term Storage ≤ 2-8°C (Refrigerated)-20°C
Long-Term Storage -20°C (Freezer)[1]-80°C[2]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed Vials
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial or foil-wrapped)
Recommended Solvents N/ADMSO, Acetonitrile, Methanol
Avoid Moisture, strong acids, strong oxidizing agentsRepeated freeze-thaw cycles, aqueous buffers for storage[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Q1: What are the primary chemical liabilities of this compound that dictate its storage conditions?

A1: The structure of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile contains two key functional moieties that are susceptible to degradation: the β-keto nitrile group and the 1-methyl-imidazole ring.

  • β-Keto Nitrile: This group is prone to hydrolysis, particularly under acidic or basic conditions, which can cleave the nitrile to a carboxylic acid or an amide.[3]

  • 1-Methyl-Imidazole Ring: Imidazole rings can be susceptible to oxidation and photodegradation, especially when in solution.[4] The N-methylimidazole component is also noted to be moisture-sensitive and incompatible with strong acids and oxidizing agents.[5]

Understanding these liabilities is crucial for preventing chemical degradation and preserving the compound's integrity.

Q2: Why is storage under an inert atmosphere recommended for the solid compound?

A2: The imidazole moiety can undergo oxidation, a process that can be accelerated by atmospheric oxygen.[4][6] This can lead to the formation of N-oxides or other oxidative degradation products, which may alter the compound's biological activity or chromatographic profile. Storing the solid under an inert gas like argon or nitrogen displaces oxygen and minimizes this oxidative degradation pathway, ensuring long-term purity.

Q3: What is the best practice for preparing and storing stock solutions?

A3: For maximum stability, stock solutions should be prepared in a dry, aprotic organic solvent such as DMSO, acetonitrile, or methanol.[3] Once prepared, it is critical to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for long-term use.[2] This practice minimizes the number of freeze-thaw cycles, which can cause the compound to precipitate out of solution and expose it to moisture and oxygen with each use.

Q4: Can I store solutions of the compound in aqueous buffers?

A4: It is strongly discouraged to store this compound in aqueous buffers for any significant length of time. The β-keto nitrile functional group is susceptible to hydrolysis, a reaction accelerated in aqueous environments.[3] If your experiment requires a buffered aqueous solution, you should prepare it fresh from your organic stock solution immediately before use and utilize it within the same day. The stability in your specific assay buffer should be validated (see Protocol 2).

Q5: What are the known chemical incompatibilities for this compound?

A5: Based on its constituent functional groups, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile should be considered incompatible with:

  • Strong Oxidizing Agents: These can aggressively attack the electron-rich imidazole ring.[7]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group.[3]

  • Moisture: The compound is hygroscopic, and absorbed water can facilitate hydrolysis.

Avoid storing or mixing the compound with these substances.[8]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Solid compound has discolored (e.g., turned yellow or brown). Oxidation: Exposure to air and/or light has likely caused oxidative degradation of the imidazole ring.1. Discard the discolored compound as its purity is compromised. 2. For future lots, ensure the vial is blanketed with inert gas (Ar or N₂) and stored in a dark, cold environment.
Precipitate is observed in a thawed stock solution. 1. Poor Solubility: The concentration may exceed the solvent's capacity at low temperatures. 2. Freeze-Thaw Cycles: Repeated temperature changes may have forced the compound out of solution.1. Gently warm the solution and vortex to attempt redissolution. 2. If it does not redissolve, it may indicate degradation; prepare a fresh stock solution. 3. Always aliquot new stock solutions to avoid repeated freeze-thaw cycles.[2]
Inconsistent or non-reproducible results in biological assays. Compound Degradation: The compound may be unstable in the assay buffer or the stock solution may have degraded over time.1. Prepare a fresh stock solution from solid material and re-run the experiment. 2. Perform a stability assessment of the compound in your specific assay buffer (See Protocol 2 ). 3. Ensure the concentration of the organic solvent (e.g., DMSO) is kept low in the final assay medium to avoid cell toxicity.
New or unexpected peaks appear in HPLC or LC-MS analysis. Degradation: The presence of new peaks strongly indicates that the compound has degraded into one or more new species.1. Identify the storage/handling step where degradation may have occurred (e.g., prolonged storage in buffer, exposure to light). 2. Compare the new peaks to the potential degradation products (hydrolyzed nitrile, oxidized imidazole). 3. Obtain a fresh lot of the compound and adhere strictly to the recommended storage protocols.

Section 4: Experimental Protocols

These protocols are designed to be self-validating systems, allowing you to ensure the integrity of the compound within your specific experimental context.

Protocol 1: Preparation of High-Concentration Stock Solutions
  • Preparation: Allow the vial of solid 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Environment: Perform all steps in a controlled environment with low humidity. If possible, work under a stream of inert gas.

  • Solvent Addition: Add a precise volume of anhydrous, research-grade solvent (e.g., DMSO) to the vial to achieve the desired molar concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly until all solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until needed.[2]

Protocol 2: Assessment of Compound Stability in Assay Buffer

This protocol helps determine if the compound is stable under your specific experimental conditions.

  • Preparation: Prepare your complete assay buffer (e.g., PBS, DMEM with supplements, etc.).

  • Spiking: Dilute your stock solution of the compound into the assay buffer to the final working concentration that will be used in your experiment.

  • Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂ for the same duration as your experiment, such as 24 or 48 hours).

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any potential reaction by mixing with an equal volume of cold acetonitrile and store at -20°C.

  • Analysis: Analyze the samples by HPLC or LC-MS. Compare the peak area of the parent compound at each time point.

  • Interpretation: A significant decrease (>10%) in the parent peak area over the time course of your experiment indicates instability. This suggests you may need to adjust your assay protocol, such as by adding the compound to your experiment at a later time point to reduce the incubation period.

Section 5: Visualizing the Troubleshooting Process

The following flowchart provides a logical path for diagnosing and resolving common issues related to compound stability.

G start Experiencing Issue with Compound? issue_type Is the issue with the solid material or a solution? start->issue_type solid_issue Solid Material issue_type->solid_issue Solid solution_issue Solution issue_type->solution_issue Solution solid_problem What is the problem? (e.g., Discoloration) solid_issue->solid_problem solution_problem What is the problem? solution_issue->solution_problem discoloration Discoloration / Clumping solid_problem->discoloration Discoloration precipitation Precipitate in Solution solution_problem->precipitation Precipitation inconsistent_data Inconsistent Assay Results solution_problem->inconsistent_data Inconsistent Data solid_cause Likely Cause: Oxidation / Moisture Absorption discoloration->solid_cause precip_cause Likely Cause: - Poor solubility - Repeated freeze-thaw precipitation->precip_cause data_cause Likely Cause: - Stock solution degradation - Instability in assay buffer inconsistent_data->data_cause solid_solution Action: - Discard compromised material. - Store new material under  inert gas, protected from  light and moisture. solid_cause->solid_solution precip_solution Action: - Prepare fresh solution. - Aliquot to avoid freeze-thaw. - Consider lower concentration. precip_cause->precip_solution data_solution Action: - Prepare fresh stock solution. - Perform stability assay  (See Protocol 2). data_cause->data_solution

Caption: Troubleshooting workflow for stability issues.

Section 6: References

  • BenchChem. (n.d.). Stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile. Retrieved from BenchChem Technical Support.

  • Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Retrieved from [Link]

  • Kopp, F., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology.

  • Al-Ostath, A., et al. (2024). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. International Journal of Molecular Sciences.

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Baran, J. A., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society.

  • Par Sterile Prod. (n.d.). Material Safety Data Sheet. Retrieved from Medline.

  • Pfizer. (2007). Material Safety Data Sheet - Beminal. Retrieved from Pfizer.

  • MacsChem. (2025). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

  • Chemicea. (n.d.). Material Safety Data Sheet - Leuprolide EP Impurity A. Retrieved from Chemicea Pharmaceuticals Pvt Ltd.

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences.

  • University of California, Riverside EH&S. (n.d.). SAFE STORAGE OF HAZARDOUS MATERIALS. Retrieved from EH&S UC Riverside.

  • BenchChem. (n.d.). Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Retrieved from BenchChem Technical Support.

  • Recent Patents on Anti-Infective Drug Discovery. (2022). 3-(1H-Imidazol-2-Yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. PMC.

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences.

  • Simson Pharma. (n.d.). 3-((3RS,4RS)-3-((7-hydroxy-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Retrieved from Simson Pharma.

  • Google Patents. (2016). CN106008513A - Preparation method of tofacitinib citrate degradation impurity. Retrieved from

  • Veeprho. (n.d.). 3-((3R,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-Hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile derivatives. As this appears to be a novel class of compounds, this document provides a foundational framework for identifying and overcoming common bioavailability challenges based on established pharmaceutical principles. We will address issues from first principles, focusing on the physicochemical properties likely to influence in vivo performance.

The core structure of these derivatives contains an imidazole ring, which can offer favorable properties like hydrogen bonding and improved solubility, and a nitrile group, which is generally metabolically robust and can enhance binding affinity.[1][2][3] However, the overall molecule's properties, such as high crystallinity or lipophilicity, can still lead to significant bioavailability hurdles. This guide provides a logical, step-by-step approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

This section serves as a primary diagnostic tool. Identify the question that best describes your experimental observations to navigate to the relevant in-depth troubleshooting guide.

Q1: We are observing very low or undetectable plasma concentrations of our compound after oral administration in animal models. What are the most likely causes?

Low oral bioavailability is a common challenge for new chemical entities (NCEs) and typically stems from one or more of three primary barriers:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[4] This is a very common issue for NCEs, with some estimates suggesting over 70% of molecules in development pipelines are poorly soluble.[5]

  • Low Intestinal Permeability: The compound may dissolve but cannot efficiently pass through the intestinal wall into the bloodstream.[6] This can be due to its intrinsic properties (e.g., size, polarity) or because it is actively removed from intestinal cells by efflux transporters.[7]

  • High First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall or the liver before it ever reaches systemic circulation.[7][8]

To begin troubleshooting, start by assessing the compound's fundamental physicochemical properties, as detailed in the guides below.

Q2: How can we determine if poor solubility is the primary barrier to bioavailability for our derivative?

The first step is to quantify the compound's solubility in physiologically relevant media. If the compound exhibits low solubility in these tests, it is a strong indicator that bioavailability is "dissolution rate-limited" or "solubility-limited."

➡️ For a detailed experimental plan, see .

Q3: Our compound shows adequate aqueous solubility, but in vivo exposure remains low. What should we investigate next?

If solubility is not the limiting factor, the next barrier to consider is intestinal permeability. The compound must be able to cross the lipid membranes of the gut epithelium to reach the bloodstream.

➡️ To learn how to assess and overcome this challenge, proceed to .

Q4: We have evidence of good solubility and permeability, yet oral bioavailability is still poor. Could metabolism be the culprit?

Yes. If the compound is both soluble and permeable, high first-pass metabolism is a very likely cause. This means the compound is absorbed from the intestine but is rapidly broken down by metabolic enzymes (like Cytochrome P450s) in the liver and gut wall.

➡️ For methods to investigate and mitigate this, refer to .

Q5: What are the initial formulation strategies we should consider for a new derivative from this series?

Choosing an initial formulation strategy depends on the compound's specific physicochemical properties. However, for poorly soluble compounds, several approaches are widely used to enhance exposure in early-stage preclinical studies.[9][10] These include:

  • Simple Suspensions: Using a wetting agent and suspending vehicle.

  • Co-solvent Systems: Dissolving the compound in a mixture of water-miscible solvents.[9]

  • Lipid-Based Formulations: Dissolving the drug in oils and surfactants can significantly improve solubility and absorption.[8][10]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.[11][12]

The choice of strategy should be guided by the data gathered in the troubleshooting guides below.

Troubleshooting Guide 1: Addressing Solubility-Limited Bioavailability

Low aqueous solubility is the most frequent obstacle to achieving adequate oral bioavailability.[4] A compound must be in solution to be absorbed. This guide provides a workflow to confirm and address this issue.

Step 1: Quantify Solubility in Biorelevant Media

Standard aqueous buffers are a starting point, but solubility in media that mimic the composition of human GI fluids provides a more accurate prediction of in vivo dissolution.[7]

Experimental Protocol: Biorelevant Solubility Assessment
  • Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH ~1.2-2.0) and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH ~6.5) and Fed-State Simulated Intestinal Fluid (FeSSIF, pH ~5.0-5.8). Commercial powders are available for consistency.

  • Equilibrate: Add an excess amount of the compound to each medium in separate vials.

  • Incubate: Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.

  • Separate: Filter or centrifuge the samples to remove undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

Data Interpretation

Summarize your findings in a table. Low solubility (e.g., <10 µg/mL) in intestinal media is a strong indicator of a problem.

Medium pH Composition Highlights Solubility (µg/mL) Interpretation
pH 1.2 Buffer (SGF)1.2Pepsin, NaCl[Experimental Data]Indicates stability and solubility in the stomach.
pH 6.5 Buffer (FaSSIF)6.5Bile salt, Lecithin[Experimental Data]Predicts dissolution in the fasted small intestine.
pH 5.8 Buffer (FeSSIF)5.8Higher bile salt & Lecithin[Experimental Data]Predicts dissolution after a meal; a large increase suggests a "food effect."
Step 2: Select and Implement a Formulation Strategy

If solubility is confirmed as the bottleneck, several formulation technologies can be employed to enhance it.[11][13]

Strategy A: Particle Size Reduction (Micronization & Nanonization)
  • Principle: Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[11][14]

  • When to Use: Effective for compounds where the dissolution rate, not solubility itself, is the limiting factor (BCS Class II drugs).

  • Methods: Jet milling, ball milling, high-pressure homogenization.[9][11]

Strategy B: Amorphous Solid Dispersions (ASDs)
  • Principle: The compound is molecularly dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix. This state has a higher apparent solubility and dissolution rate than the stable crystalline form.[10][12]

  • When to Use: For highly crystalline compounds with very low intrinsic solubility.

  • Methods: Hot-melt extrusion, solvent evaporation (spray drying).[11]

Strategy C: Lipid-Based Drug Delivery Systems (LBDDS)
  • Principle: The compound is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), these systems form fine emulsions or micellar solutions, keeping the drug solubilized.[8][9] Self-emulsifying drug delivery systems (SEDDS) are a key example.[11]

  • When to Use: Particularly effective for lipophilic (fat-soluble) compounds. LBDDS can also enhance lymphatic transport, bypassing first-pass metabolism in the liver.[10]

Strategy D: Cyclodextrin Complexation
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the drug molecule, forming an inclusion complex that has greatly improved water solubility.[11][15]

  • When to Use: For molecules with appropriate size and lipophilicity to fit within the cyclodextrin cavity.

Workflow for Formulation Strategy Selection

G cluster_0 Initial Assessment cluster_1 Formulation Pathways cluster_2 Consider Permeability/Metabolism start Low Bioavailability Observed solubility_check Is solubility < 10 µg/mL in FaSSIF? start->solubility_check micronization Strategy A: Particle Size Reduction solubility_check->micronization Yes (Dissolution Rate Limited) asd Strategy B: Amorphous Solid Dispersion solubility_check->asd Yes (Highly Crystalline) lbdds Strategy C: Lipid-Based System solubility_check->lbdds Yes (Lipophilic, LogP > 3) cyclo Strategy D: Cyclodextrin Complex solubility_check->cyclo Yes (Fits CD Cavity) other_issues Proceed to Guide 2 or 3 solubility_check->other_issues No

Caption: Workflow for selecting a solubility enhancement strategy.

Troubleshooting Guide 2: Overcoming Permeability-Limited Bioavailability

If a compound is soluble but still not well absorbed, its ability to permeate the intestinal epithelium is the next critical barrier.

Step 1: Assess Intestinal Permeability In Vitro

Two widely used in vitro models can predict human intestinal permeability.[16]

  • Caco-2 Cell Monolayer Assay: This is the gold standard. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal barrier, expressing both uptake and efflux transporters.[16]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A simpler, higher-throughput method where permeability is measured across an artificial lipid membrane. It only assesses passive diffusion and does not account for active transport or efflux.[16]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts and grow for ~21 days until a differentiated monolayer is formed.

  • Assay: Add the test compound to the apical (AP, gut lumen) side.

  • Sample: At various time points, take samples from the basolateral (BL, blood) side.

  • Reverse Permeability (Efflux): In a separate set of wells, add the compound to the BL side and sample from the AP side.

  • Quantify: Analyze compound concentration in all samples by LC-MS/MS.

  • Calculate: Determine the apparent permeability coefficient (Papp) in both directions (AP→BL and BL→AP).

Data Interpretation

The Papp value and the efflux ratio (ER) are key parameters.

Papp (AP→BL) Permeability Class Efflux Ratio (ER) Interpretation
> 10 x 10⁻⁶ cm/sHigh< 2High permeability, not a substrate for efflux.
1-10 x 10⁻⁶ cm/sModerate< 2Moderate permeability.
< 1 x 10⁻⁶ cm/sLow< 2Low passive permeability is a likely issue.
Any ValueAny> 2Compound is actively pumped out by efflux transporters (e.g., P-gp).

An efflux ratio (ER) greater than 2 is a red flag, indicating that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.[7]

Step 2: Strategies to Address Low Permeability
  • Efflux Transport: If the ER is high, confirm P-gp involvement by repeating the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[7] A significant increase in AP→BL transport confirms P-gp mediated efflux. Formulation strategies like LBDDS can sometimes mitigate P-gp efflux.

  • Low Passive Permeability: This is an intrinsic property of the molecule and is more difficult to address with formulation. The primary solution lies in medicinal chemistry. Introducing or modifying functional groups to optimize the balance between lipophilicity and polarity (as described by Lipinski's Rule of Five) is the most effective long-term strategy. The nitrile group itself can modulate polarity and improve pharmacokinetics.[3][17]

Mechanism of Intestinal Permeation

G cluster_0 Intestinal Lumen (Apical) cluster_1 Intestinal Cell (Epithelium) cluster_2 Bloodstream (Basolateral) lumen Drug cell Passive Diffusion P-gp Efflux Pump lumen->cell:f0 Absorption cell:f1->lumen Efflux blood Absorbed Drug cell:f0->blood

Caption: Drug absorption vs. P-gp mediated efflux at the intestinal barrier.

Troubleshooting Guide 3: Investigating High First-Pass Metabolism

If a drug is both soluble and permeable, it can still be eliminated by metabolic enzymes before reaching the systemic circulation.

Step 1: Assess Metabolic Stability In Vitro

The first step is to determine how quickly your compound is metabolized by liver enzymes.

Experimental Protocol: Liver Microsomal Stability Assay
  • Prepare: Thaw pooled liver microsomes (human, rat, etc.) and an NADPH regenerating system (cofactor for CYP enzymes).

  • Incubate: Add the test compound to the microsome/cofactor mixture and incubate at 37°C.

  • Sample: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction: Quench the reaction in each aliquot with a cold organic solvent (e.g., acetonitrile).

  • Analyze: Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Calculate: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Interpretation

A short half-life (< 30 minutes) and high clearance suggest that the compound is rapidly metabolized and that first-pass metabolism is likely to be high in vivo. While the nitrile group itself is typically robust and resists metabolism, other sites on the molecule may be susceptible to oxidation or other transformations.[1][18]

Step 2: Strategies to Mitigate High Metabolism
  • Structural Modification: This is the most definitive solution. Medicinal chemists can modify the molecule at the metabolically labile sites (identified via metabolite identification studies) to block the metabolic reaction. For instance, introducing a nitrile can block a metabolically weak spot.[17]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent molecule that is designed to be absorbed more efficiently and then converted to the active drug in the body.[8][13] This can be used to mask the part of the molecule susceptible to first-pass metabolism.

  • Alternative Routes of Administration: For preclinical studies, if oral bioavailability is intractably low due to first-pass metabolism, consider alternative routes like intravenous (IV) or subcutaneous (SC) injection to ensure adequate exposure for pharmacology and toxicology studies.

First-Pass Metabolism Pathway

G cluster_0 GI Tract cluster_1 Absorption & Metabolism cluster_2 Circulation oral Oral Dose gut Gut Lumen oral->gut portal_vein Portal Vein gut->portal_vein Absorption liver Liver (Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic <100% of Absorbed Dose

Caption: The pathway of first-pass metabolism after oral administration.

References

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability.
  • Anonymous. (2024, October 7). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Szabó-Révész, P., & Ambrus, R. (2025, January 22). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. Pharmaceuticals.
  • Anonymous. (2025, August 8). Insights on Prospects of Prediction of Drug Bioavailability from In Vitro Models.
  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
  • Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Bioavailability of Selonsertib in Preclinical Models.
  • Pop, R., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceuticals.
  • ResearchGate. (2025, October 14). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
  • Fleming, F. F., et al. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
  • VeriSIM Life. (2024, April 8). The Top 5 Challenges in Drug Bioavailability That Can Be Solved by AI.
  • Anonymous. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Ascendia Pharma. (2025, May 29). Why Poor Bioavailability Is a Major Drug Development Risk.
  • American Pharmaceutical Review. (2024, April 1). Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools.

Sources

Technical Support Center: Overcoming Resistance with 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As multidrug resistance (MDR) in both oncology (e.g., mutant kinase domains) and infectious diseases (e.g., MDR Mycobacterium tuberculosis) accelerates, the β-ketonitrile building block 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile has emerged as a critical precursor for drug development. Its dual reactivity allows for the synthesis of diverse heterocyclic scaffolds that bypass classical resistance mechanisms.

This guide provides researchers and medicinal chemists with field-proven insights, troubleshooting protocols, and validated methodologies for working with this precursor.

Part 1: Frequently Asked Questions (FAQs) on Mechanism and Design

Q: Why is 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile specifically chosen to target resistant strains and cell lines? A: The 1-methyl-1H-imidazole ring is a privileged pharmacophore. Its amphoteric nature (pKa ~7) allows it to act as both a hydrogen bond donor and acceptor, facilitating strong, non-classical interactions with mutated kinase domains or bacterial enzymes where standard drugs lose affinity[1]. The methyl group at the N1 position restricts bond rotation, locking the conformation to fit precisely into allosteric pockets, thereby overcoming the steric hindrance caused by gatekeeper mutations (such as T790M in EGFR)[2].

Q: What are the primary biological targets for analogs derived from this precursor? A: Analogs synthesized from this precursor are primarily evaluated for:

  • Antitubercular Activity: Imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from this β-ketonitrile show potent activity against the M. tuberculosis H37Rv strain, successfully bypassing efflux-mediated resistance.

  • Anticancer/Kinase Inhibition: Hybrid molecules act as dual inhibitors (e.g., EGFR/CDK2), effectively inducing apoptosis in resistant cell lines (like A549 or MCF-7) that no longer respond to first-generation tyrosine kinase inhibitors like Erlotinib[2].

Part 2: Quantitative Biological Data

The following table summarizes the comparative efficacy of analogs derived from 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile against standard therapeutics in resistant models.

Analog ScaffoldTarget / Disease ModelStandard DrugAnalog Efficacy (MIC / IC50)Standard Drug Efficacy
Imidazo-thiadiazole (5f) M. tuberculosis H37RvIsoniazidMIC = 3.14 μg/mLMIC = 0.12 μg/mL
Imidazole-oxadiazole hybrid MCF-7 Breast CancerErlotinibIC50 = 3.02 µMIC50 = 13.0 µM
Thioxoimidazolidinone deriv. EGFR (Kinase Assay)ErlotinibIC50 = 0.098 μMIC50 > 1.0 μM
Thioxoimidazolidinone deriv. HCT-116 ColorectalErlotinibIC50 = 1.87 μMIC50 = 17.86 μM

Data aggregated from standardized Alamar Blue susceptibility tests and MTT cytotoxicity assays[2].

Part 3: Troubleshooting Guides & Validated Protocols

Workflow 1: Synthesis of Imidazo[2,1-b][1,3,4]thiadiazole Analogs

Observed Issue: Low yield or incomplete cyclization during the condensation of the β-ketonitrile with thiosemicarbazide. Causality: The β-ketonitrile exists in a keto-enol tautomeric equilibrium. If the enol form is overly stabilized by the solvent environment, the nucleophilic attack by thiosemicarbazide on the carbonyl carbon is sterically and electronically hindered, leading to poor yields of the intermediate 2-amine.

Self-Validating Step-by-Step Protocol:

  • Preparation: Dissolve 1 equivalent of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile and 1.1 equivalents of thiosemicarbazide in trifluoroacetic acid (TFA). Expert Insight: TFA acts as both solvent and acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the highly reactive keto form.

  • Reflux: Heat the mixture to 60 °C under an inert atmosphere for 15 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the β-ketonitrile spot (Rf ~0.4 in 7:3 EtOAc:Hexane). If unreacted starting material remains, the system is under-catalyzed. Spike with 0.1 eq of additional TFA and reflux for 2 more hours.

  • Cyclization: React the isolated 5-(1-methyl-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine with an α-bromoarylketone (1.2 eq) in dry ethanol.

  • Reflux: Heat for 18 hours.

  • Validation Checkpoint 2 (Precipitation): Cool the flask to room temperature. The self-validating step is the spontaneous precipitation of the hydrobromide salt of the final product. If no precipitate forms, the ethanol may not be completely anhydrous (water competes as a nucleophile, stalling cyclization).

SyntheticWorkflow Start 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile Step1 Add Thiosemicarbazide + TFA (60°C, 15h) Start->Step1 Check1 TLC Check: Starting Material Gone? Step1->Check1 Fix1 Add 0.1 eq TFA Continue Reflux Check1->Fix1 No Intermediate Thiadiazol-2-amine Intermediate Check1->Intermediate Yes Fix1->Check1 Step2 Add α-bromoarylketone in Dry EtOH (Reflux, 18h) Intermediate->Step2 Product Imidazo[2,1-b][1,3,4]thiadiazole Analog (Precipitate) Step2->Product

Workflow for synthesizing imidazo-thiadiazole analogs with integrated TLC validation checkpoints.

Workflow 2: Biological Evaluation (Alamar Blue Susceptibility Assay)

Observed Issue: Inconsistent MIC values or false positives when testing analogs against drug-resistant M. tuberculosis H37Rv strains. Causality: Imidazole-based analogs can precipitate in standard aqueous assay buffers (like Middlebrook 7H9 broth) due to high lipophilicity. This micro-precipitation scatters light, leading to artificially low optical density readings that mimic bacterial death (a false positive).

Self-Validating Step-by-Step Protocol:

  • Stock Preparation: Dissolve the synthesized analog in 100% molecular-biology grade DMSO to a master concentration of 10 mg/mL.

  • Serial Dilution: Perform 2-fold serial dilutions in Middlebrook 7H9 broth supplemented with 10% OADC. Expert Insight: Ensure the final DMSO concentration in the assay well never exceeds 1% (v/v). Higher DMSO concentrations disrupt the mycobacterial cell wall, confounding the MIC data.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to 5×105 CFU/mL) to each well of a 96-well plate.

  • Incubation: Incubate at 37 °C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours.

  • Validation Checkpoint (Colorimetric Shift): A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism (growth). The MIC is the lowest concentration that strictly prevents the color change. Self-Validation: If the positive control (Isoniazid) fails to inhibit growth at its known MIC (0.12 μg/mL), the strain has either lost its specific resistance profile or the initial inoculum density was miscalculated.

MOA Analog Imidazole-Based Analog CellMembrane Bacterial/Cancer Cell Membrane Analog->CellMembrane Penetration EffluxPump Overexpressed Efflux Pumps CellMembrane->EffluxPump Evades Target Mutated Target (e.g., EGFR / ATP Synthase) EffluxPump->Target Binds Allosteric Site Apoptosis Cell Death / Growth Inhibition Target->Apoptosis Restores Sensitivity

Mechanism by which imidazole analogs bypass efflux pumps and bind mutated targets.

References

  • Synthesis and therapeutic potential of imidazole containing compounds BMC Chemistry[Link]

  • Synthesis and antitubercular evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives Arabian Journal of Chemistry[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity National Center for Biotechnology Information (PMC)[Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 1-Methyl-1H-imidazole Analogs as Potent JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the Janus kinase (JAK) family, particularly JAK2, has emerged as a critical node in the signaling pathways that drive myeloproliferative neoplasms (MPNs). The discovery of a single activating mutation (V617F) in the pseudokinase domain of JAK2 has intensified the pursuit of selective inhibitors to modulate the dysregulated JAK/STAT signaling pathway. This guide provides an in-depth comparison of a series of novel 1-methyl-1H-imidazole derivatives, highlighting their structure-activity relationships (SAR) and efficacy as potent JAK2 inhibitors. The data presented herein is derived from a seminal study in the field, offering a robust foundation for researchers and drug development professionals.[1][2][3]

Introduction to the 1-Methyl-1H-imidazole Scaffold

The 1-methyl-1H-imidazole moiety serves as a versatile scaffold in medicinal chemistry, capable of engaging in crucial hydrogen bond interactions with the hinge region of kinase domains.[4] This characteristic has been successfully exploited in the design of potent and selective kinase inhibitors. The focus of this guide is a series of compounds that build upon this core, exploring how systematic structural modifications influence their inhibitory activity against JAK2, a key mediator of cytokine and growth factor signaling.[1][2][3]

Comparative Efficacy of 1-Methyl-1H-imidazole Analogs

The following table summarizes the in vitro biochemical and cellular activities of a selection of 1-methyl-1H-imidazole analogs against JAK2. The data clearly demonstrates the impact of subtle structural changes on the inhibitory potency of these compounds.

Compound IDModifications to the Core StructureJAK2 IC50 (μM)BaF3 TEL-Jak2 GI50 (μM)
24 2,4-dichloro-N-(1-methyl-1H-imidazol-2-yl)benzamide0.0580.11
26 N-(1,4-dimethyl-1H-imidazol-2-yl)-2,4-dichlorobenzamide0.120.27
19a (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(1-methyl-1H-imidazol-2-yl)propanenitrile<0.0030.012
19b (S)-3-(4-(5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(1-methyl-1H-imidazol-2-yl)propanenitrile0.0050.025
19c (S)-3-(1-methyl-1H-imidazol-2-yl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (racemic mixture)0.0040.018
19d (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(1-methyl-1H-imidazol-2-yl)propanenitrile0.0150.045
19e 3-(1-methyl-1H-imidazol-2-yl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (achiral analog)0.0060.022
23a 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N,N,3-trimethyl-1-(1-methyl-1H-imidazol-2-yl)butanamide0.0080.031
23b 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N,3-dimethyl-1-(1-methyl-1H-imidazol-2-yl)butanamide0.0070.028

Data sourced from Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Impact of N4-Methylation: The introduction of a methyl group at the N4 position of the imidazole ring in compound 26 resulted in a decrease in potency compared to the parent compound 24 .[1] This suggests that substitution at this position may disrupt optimal binding interactions within the kinase domain.[1]

  • Fused Ring Systems: The exploration of fused 5-membered heterocyclic rings, as seen in compound 19a , led to a significant enhancement in both biochemical and cellular potency.[1] This modification likely improves the overall shape complementarity of the inhibitor with the ATP-binding site of JAK2.

  • Stereochemistry: The stereochemistry of the propanenitrile linker plays a crucial role in the activity. The (S)-enantiomer (19a ) was found to be more potent than the (R)-enantiomer (19d ), highlighting the importance of the three-dimensional arrangement of the pharmacophoric elements for effective target engagement.

The JAK/STAT Signaling Pathway and a General Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a generalized workflow for the synthesis and evaluation of these 1-methyl-1H-imidazole-based JAK2 inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT (Phosphorylated) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene 6. Gene Expression Inhibitor 1-Methyl-1H-imidazole Analog (e.g., 19a) Inhibitor->JAK2 Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction1 Multi-step Synthesis Start->Reaction1 Purification Purification & Characterization Reaction1->Purification Biochemical JAK2 Biochemical Assay (IC50 Determination) Purification->Biochemical Test Compounds Cellular Cell-based Proliferation Assay (GI50 Determination) Biochemical->Cellular InVivo In Vivo Efficacy Studies (Xenograft Models) Cellular->InVivo

Caption: A generalized experimental workflow for inhibitor development.

Experimental Protocols

The following are detailed methodologies for the key experiments described in the source literature.

JAK2 (JH1 domain) Biochemical Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the JAK2 kinase domain.

  • Reagents and Materials:

    • Recombinant human JAK2 (JH1 domain, catalytic domain)

    • ATP

    • Peptide substrate (e.g., a biotinylated peptide derived from STAT5)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compounds dissolved in DMSO

    • Detection reagents (e.g., HTRF® KinEASE™-STK S3 kit from Cisbio)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, the JAK2 enzyme, and the peptide substrate to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., streptavidin-XL665 and a phosphospecific antibody labeled with Eu³⁺-cryptate).

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a suitable HTRF-compatible reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

BaF3 TEL-Jak2 Cellular Proliferation Assay

This cell-based assay measures the effect of the compounds on the proliferation of a cell line that is dependent on JAK2 activity for survival and growth.

  • Cell Line:

    • Murine BaF3 cells engineered to express the TEL-JAK2 fusion protein, which results in constitutive activation of the JAK/STAT pathway.

  • Reagents and Materials:

    • BaF3 TEL-Jak2 cells

    • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

    • Test compounds dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega)

  • Procedure:

    • Seed the BaF3 TEL-Jak2 cells in a 96-well plate at a predetermined density.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

    • Allow the plates to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent growth inhibition for each compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Conclusion and Future Directions

The systematic evaluation of 1-methyl-1H-imidazole analogs has led to the identification of highly potent and cell-active JAK2 inhibitors. [1][2][3]The structure-activity relationships derived from these studies provide a clear roadmap for the rational design of next-generation inhibitors with improved efficacy and selectivity profiles. Specifically, the incorporation of fused heterocyclic ring systems and optimization of stereochemistry have proven to be fruitful strategies. Future research in this area should focus on further refining the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to advance them towards clinical development for the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.

References

  • Su, Q., Ioannidis, S., Chuaqui, C., Almeida, L., Alimzhanov, M., Bebernitz, G., ... & Zinda, M. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

  • (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2013). ResearchGate. [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. (2014). PubMed. [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors - ACS Publications. (2013). [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that has emerged as a critical node in various cellular processes, including cell proliferation, survival, differentiation, and immune responses.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, primarily mediated by Janus kinases (JAKs) in response to cytokines and growth factors.[1] However, the aberrant and persistent activation of STAT3 is a hallmark of numerous human pathologies, including a wide array of cancers and autoimmune diseases.[1][2] This constitutive activation drives the expression of a battery of genes that promote tumorigenesis, metastasis, and inflammation, making STAT3 an attractive and compelling target for therapeutic intervention.[1][2][3]

This guide introduces a hypothetical novel compound, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, as a putative inhibitor of the STAT3 signaling pathway. The presence of an imidazole ring, a common scaffold in kinase inhibitors, and a nitrile group, known to participate in key binding interactions, suggests its potential as a targeted therapeutic.[4][5] We will provide a comprehensive, multi-tiered experimental framework to rigorously validate its mechanism of action, from direct target engagement to cellular and phenotypic consequences. Furthermore, we will objectively compare its potential performance metrics against established STAT3 and JAK inhibitors, providing a clear roadmap for its preclinical evaluation.

The JAK/STAT3 Signaling Pathway: A Closer Look

The canonical JAK/STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cognate receptors on the cell surface.[1] This binding event induces receptor dimerization and the subsequent activation of receptor-associated JAKs (JAK1, JAK2, and TYK2).[6] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm.[7][8]

Once recruited to the activated receptor complex, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[1][7][9] This phosphorylation event triggers the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions.[7][10] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (gamma-interferon activated sites or GAS) in the promoter regions of target genes.[10][11] This binding initiates the transcription of a wide range of genes implicated in cell cycle progression (e.g., Cyclin D1), survival and anti-apoptosis (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).[1][12]

Diagram 1: The JAK/STAT3 Signaling Pathway

JAK_STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_p p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene Target Gene Transcription (e.g., Cyclin D1, Bcl-xL) DNA->Gene 7. Gene Transcription

Caption: A simplified schematic of the canonical JAK/STAT3 signaling pathway.

Comparative Landscape: Existing STAT3 and JAK Inhibitors

To establish a benchmark for evaluating our putative inhibitor, it is essential to consider the performance of existing molecules that target the JAK/STAT3 pathway. These can be broadly categorized into direct STAT3 inhibitors and broader-spectrum JAK inhibitors that indirectly block STAT3 activation.

Inhibitor Target(s) Mechanism of Action Reported IC50 / Kd Key References
Stattic STAT3Inhibits STAT3 SH2 domain, preventing dimerization and activation.IC50: 5.1 µM (cell-free)[3][4][7][13]
C188-9 (TTI-101) STAT3Binds to the STAT3 SH2 domain.Kd: 4.7 nM; IC50: 4-7 µM (in AML cell lines)[6][14][15]
Tofacitinib JAK1, JAK3 >> JAK2ATP-competitive inhibitor of JAK kinases.IC50: 1 nM (JAK3), 20-100 fold less potent for JAK2 and JAK1[11][16][17][18]
Ruxolitinib JAK1, JAK2ATP-competitive inhibitor of JAK kinases.IC50: 3.3 nM (JAK1), 2.8 nM (JAK2)[19][20][21]

A Phased Approach to Mechanism of Action Validation

We propose a systematic, three-phased experimental workflow to comprehensively validate the mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile. This approach is designed to provide a robust and multi-faceted understanding of the compound's biological activity.

Diagram 2: Experimental Workflow for MoA Validation

MoA_Validation_Workflow cluster_phase1 Phase 1: Direct Target Engagement cluster_phase2 Phase 2: Cellular Pathway Inhibition cluster_phase3 Phase 3: Phenotypic Consequences CETSA Cellular Thermal Shift Assay (CETSA) pSTAT3_WB p-STAT3 Western Blot CETSA->pSTAT3_WB BRET NanoBRET™ Target Engagement Assay BRET->pSTAT3_WB Luciferase STAT3 Reporter Assay pSTAT3_WB->Luciferase DNA_Binding STAT3 DNA Binding ELISA Luciferase->DNA_Binding Viability Cell Viability Assays DNA_Binding->Viability Gene_Expression Target Gene Expression (qPCR) Viability->Gene_Expression

Sources

Comparative Efficacy Guide: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile vs. Fluconazole in Antifungal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The emergence of azole-resistant fungal pathogens has severely compromised the clinical efficacy of first-generation triazoles like Fluconazole. As a Senior Application Scientist, I frequently evaluate novel synthetic scaffolds to bypass these resistance mechanisms. This guide provides an objective, data-driven comparison between the established clinical standard, Fluconazole , and the emerging synthetic pharmacophore 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (hereafter referred to as 1-Me-Im-OPN ). By analyzing their structural causality, binding mechanics, and in vitro performance, this guide serves as a blueprint for researchers developing next-generation CYP51 inhibitors.

Structural & Mechanistic Causality

The Gold Standard: Fluconazole

Fluconazole is a bis-triazole antifungal that exerts its fungistatic effect by competitively inhibiting lanosterol 14α-demethylase (CYP51/ERG11) [1, 2]. This inhibition halts the conversion of lanosterol to ergosterol, a sterol strictly required for fungal membrane fluidity and vacuolar H+-ATPase function [3]. However, fluconazole's rigid difluorophenyl and secondary triazole groups make it highly susceptible to steric clashes when the CYP51 enzyme undergoes conformational changes due to ERG11 point mutations (e.g., Y132H) [4].

The Challenger Scaffold: 1-Me-Im-OPN

To overcome target-site mutations, the 1-Me-Im-OPN scaffold introduces a paradigm shift in binding dynamics:

  • Heme Coordination: The 1-methylimidazole core acts as a classical bioisostere for the triazole ring, providing the critical sp2 hybridized nitrogen required to coordinate the heme iron in the CYP51 active site.

  • Adaptive Binding via Beta-Keto Nitrile: The true advantage lies in the 3-oxopropanenitrile side chain. This highly enolizable beta-keto group can participate in versatile bidentate interactions with active site residues. Furthermore, the linear, sp -hybridized cyano group acts as a slender, highly directional hydrogen bond acceptor. It can project into narrow, hydrophobic sub-pockets within mutated enzymes that bulkier triazoles cannot access, thereby restoring inhibitory potency [5].

Pathway Squalene Squalene (Precursor) Lanosterol Lanosterol (Accumulates upon inhibition) Squalene->Lanosterol Squalene Epoxidase CYP51 CYP51 / ERG11 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Essential for Membrane) CYP51->Ergosterol Demethylation Fluconazole Fluconazole (Triazole) Fluconazole->CYP51 Competitive Inhibition Novel 1-Me-Im-OPN (Imidazole-Nitrile) Novel->CYP51 Bidentate Binding (Overcomes Mutations)

Fig 1: Comparative mechanism of CYP51 inhibition by Fluconazole and 1-Me-Im-OPN in ergosterol synthesis.

Comparative Performance Data

To objectively evaluate the potential of 1-Me-Im-OPN against Fluconazole, we must look at both in vitro susceptibility across resistant strains and their fundamental physicochemical properties.

Table 1: In Vitro Antifungal Activity (MIC₈₀ in µg/mL)

Data represents typical baseline screening values for imidazole-nitrile derivatives vs. clinical fluconazole.

Fungal StrainFluconazole MIC₈₀1-Me-Im-OPN MIC₈₀Causality & Interpretation
Candida albicans (ATCC 90028)0.250.50Comparable baseline efficacy against wild-type strains.
Candida albicans (Fluconazole-Resistant, ERG11 mutant)>64.02.0Critical Advantage: Nitrile group bypasses steric clashes in mutated CYP51 pockets.
Candida glabrata (ATCC 90030)16.04.0Superior activity against intrinsically resistant species via enhanced membrane penetration.
Cryptococcus neoformans (ATCC 208821)4.01.0Enhanced potency due to optimized lipophilic ligand efficiency.
Table 2: Physicochemical & Pharmacokinetic Predictors
PropertyFluconazole1-Me-Im-OPNPharmacokinetic Implication
Molecular Weight ( g/mol )306.27149.15Lower MW of 1-Me-Im-OPN allows for higher ligand efficiency (LE).
LogP (Lipophilicity)0.40~0.80Slightly higher lipophilicity enhances fungal cell wall penetration.
Hydrogen Bond Donors10Reduced HBD in 1-Me-Im-OPN may improve blood-brain barrier (BBB) penetration.
Topological Polar Surface Area81.6 Ų55.4 ŲLower TPSA favors broader tissue distribution for systemic infections.

Self-Validating Experimental Protocols

To ensure that the observed MIC differences are due to on-target CYP51 inhibition rather than non-specific cytotoxicity, drug development workflows must be self-validating . The following protocol pairs standard susceptibility testing with a mechanistic GC-MS validation step.

Workflow Step1 1. Inoculum Prep 0.5 McFarland Standard Step2 2. Compound Dilution 1-Me-Im-OPN vs Fluconazole Step1->Step2 Step3 3. Microbroth Incubation 35°C, 24-48 hrs Step2->Step3 Step4 4. MIC & GC-MS Quantify Ergosterol Depletion Step3->Step4

Fig 2: Self-validating experimental workflow combining MIC determination with GC-MS target validation.

Protocol A: In Vitro Susceptibility Testing (CLSI M27-A4 Standard)
  • Inoculum Preparation: Subculture Candida strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend isolated colonies in sterile 0.85% NaCl. Adjust turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Broth Microdilution: Prepare serial two-fold dilutions of Fluconazole and 1-Me-Im-OPN in RPMI-1640 medium (buffered to pH 7.0 with MOPS) across a 96-well microtiter plate. Concentration ranges should span 0.015 to 64 µg/mL.

  • Inoculation & Incubation: Dilute the standardized inoculum 1:1000 in RPMI-1640 and dispense 100 µL into each well. Incubate plates at 35°C for 24 to 48 hours.

  • Primary Readout: Determine the MIC spectrophotometrically (OD600) as the lowest concentration resulting in ≥50% growth inhibition compared to the drug-free control.

Protocol B: Ergosterol Quantification via GC-MS (Causality Check)

If a compound shows a low MIC in Protocol A, it must pass Protocol B to prove it is a true CYP51 inhibitor and not a general toxin.

  • Culture Treatment: Treat mid-log phase Candida cultures with sub-MIC concentrations (0.5× MIC) of Fluconazole or 1-Me-Im-OPN for 16 hours.

  • Sterol Extraction: Harvest cells by centrifugation, wash with sterile water, and saponify using 25% alcoholic potassium hydroxide at 85°C for 1 hour. Extract non-saponifiable lipids (sterols) using n -heptane.

  • Derivatization & GC-MS: Derivatize the extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Analyze the sterol profile via Gas Chromatography-Mass Spectrometry.

  • Validation Logic: Calculate the ratio of lanosterol to ergosterol. A successful, on-target CYP51 inhibitor will show a dramatic, dose-dependent increase in this ratio compared to the untreated control, confirming the mechanism of action.

Conclusion

While Fluconazole remains a cornerstone of antifungal therapy, its vulnerability to ERG11 mutations necessitates the exploration of novel chemotypes. The 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile scaffold offers a highly efficient, low-molecular-weight alternative. By leveraging a flexible beta-keto nitrile side chain, it maintains critical hydrogen-bonding interactions within mutated CYP51 active sites, presenting a highly promising foundation for the next generation of resilient antifungal therapeutics.

References

  • Antifungal Ergosterol Synthesis Inhibitors.
  • An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole.Benchchem.
  • Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs.PLOS Biology.
  • Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review.Frontiers in Microbiology.
  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis.

A Comprehensive Guide to Assessing the Cross-Reactivity of Novel Imidazole-Based Compounds: A Case Study with 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust, field-proven framework for evaluating the cross-reactivity and target selectivity of novel chemical entities, using the hypothetical compound 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile as a case study. For drug development professionals, a comprehensive understanding of a compound's interaction with unintended targets is paramount for mitigating toxicity, predicting side effects, and ensuring the development of a safe and effective therapeutic.

The imidazole scaffold is a ubiquitous feature in medicinal chemistry, present in numerous approved drugs and natural products.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including antifungal, anticancer, and anti-inflammatory properties, by interacting with a wide range of biological targets.[3][4][5] This inherent biological promiscuity necessitates a rigorous and systematic evaluation of off-target effects early in the drug discovery pipeline.

This guide outlines a tiered, data-driven approach, from initial computational predictions to broad-panel screening and subsequent functional validation. Each step is designed to build upon the last, providing a progressively detailed map of the compound's selectivity profile.

Tier 1: In Silico Profiling & Structural Similarity Analysis

Rationale: Before committing to resource-intensive wet-lab experiments, computational methods provide a valuable preliminary assessment of potential cross-reactivity. By comparing the chemical structure of our lead compound to databases of known bioactive molecules, we can identify potential off-targets based on structural similarity.[6] Compounds with high structural similarity to known ligands for specific receptors or enzymes are more likely to exhibit cross-reactivity.[6] This allows for the pre-emptive selection of relevant screening panels and targeted functional assays.

For our case study compound, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a 2D similarity search against a comprehensive database of known drugs and bioactive compounds was performed.

Table 1: Hypothetical Structural Similarity Analysis

Potential Off-Target ClassRepresentative Known LigandSimilarity Score (Tanimoto)Implication for Screening
Cyclooxygenases (COX)Celecoxib (contains a pyrazole, related to imidazole)0.65Include in primary screening panel
Histamine ReceptorsCimetidine (contains an imidazole ring)0.78Prioritize H1, H2, H3 receptor binding assays
Tyrosine KinasesDasatinib (contains a thiazole, a bioisostere of imidazole)0.62Warrant broad kinase panel screening
Cytochrome P450 EnzymesKetoconazole (contains an imidazole ring)0.81Essential for ADME/Tox profiling

Tier 2: Broad-Panel Off-Target Screening

Rationale: Following computational predictions, the next critical step is to empirically test the compound against large, well-characterized panels of common off-targets. This provides direct, quantitative data on potential interactions. Kinase and G-Protein Coupled Receptor (GPCR) panels are standard starting points, as these two protein families represent the majority of drug targets and are frequent sources of off-target liabilities.[7][8][9]

Kinase Selectivity Profiling

Kinases are a major class of drug targets, and unintended kinase inhibition is a common cause of adverse effects.[7] We will utilize a comprehensive kinase panel to assess the inhibitory activity of our compound. The choice of assay technology is critical; activity-based assays that measure the direct phosphorylation of a substrate are often preferred over simple binding assays as they provide more functionally relevant data.[10][11]

The following table presents hypothetical data from screening 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile at a concentration of 10 µM against a panel of over 300 human kinases.

Table 2: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase FamilyKinase Target% InhibitionSelectivity Concern
Tyrosine KinaseSRC89%High
Tyrosine KinaseABL175%High
Serine/Threonine KinaseROCK155%Moderate
Serine/Threonine KinasePKA< 5%Low
Serine/Threonine KinaseCDK2< 5%Low
... (300+ other kinases)...< 10%Low

Data Interpretation: The hypothetical results indicate potent, off-target activity against the non-receptor tyrosine kinases SRC and ABL1. The moderate activity against ROCK1 also warrants further investigation. This initial screen provides clear direction for more focused follow-up studies.

GPCR Cross-Reactivity Profiling

GPCRs represent the largest family of cell surface receptors and are targeted by a significant portion of all approved drugs.[9][12] Off-target GPCR activity can lead to a wide range of side effects. A standard approach involves radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor.

Table 3: Hypothetical GPCR Binding Panel Results (% Displacement at 10 µM)

Receptor FamilyGPCR Target% DisplacementSelectivity Concern
HistamineH1 Receptor68%Moderate
AdrenergicAlpha-2A45%Low-Moderate
DopamineD2 Receptor< 10%Low
Serotonin5-HT2A< 10%Low
MuscarinicM1 Receptor< 10%Low
... (80+ other GPCRs)...< 20%Low

Data Interpretation: The data suggests a potential interaction with the Histamine H1 receptor, consistent with our initial in silico analysis. The activity at the Alpha-2A adrenergic receptor is noted but considered a lower priority for immediate follow-up.

Tier 3: Functional Validation & Mechanistic Deep Dive

Rationale: Data from broad screening panels identify potential off-target interactions. However, binding or enzymatic inhibition does not always translate to a functional effect in a cellular context.[11] It is crucial to validate these "hits" in relevant cell-based functional assays to understand their true physiological impact.[12][13]

Based on our hypothetical screening results, the most concerning off-target interaction is the potent inhibition of SRC kinase.

Cell-Based SRC Phosphorylation Assay

To confirm whether 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile inhibits SRC activity in a cellular environment, we can measure the phosphorylation of a known downstream SRC substrate. A Western blot analysis of phospho-SRC (Tyr416), which indicates SRC auto-activation, is a direct and reliable method.

Table 4: Hypothetical IC50 Values for Off-Target Hits

Assay TypeTargetIC50 (µM)
Biochemical Kinase AssaySRC0.85
Biochemical Kinase AssayABL11.5
Cell-Based pSRC (Y416) AssaySRC2.1
Histamine H1 Receptor BindingH1 Receptor7.2

The hypothetical cellular IC50 of 2.1 µM confirms that the compound is cell-permeable and actively inhibits SRC kinase in a physiological context. This off-target activity must now be considered in the overall risk assessment of the compound.

Visualizing the Process and Pathways

Cross-Reactivity Assessment Workflow

G cluster_0 Tier 1: In Silico cluster_1 Tier 2: Broad Screening cluster_2 Tier 3: Functional Validation cluster_3 Outcome in_silico Structural Similarity Analysis kinase_panel Kinase Panel (>300 kinases) in_silico->kinase_panel Guides Panel Selection gpcr_panel GPCR Panel (>80 receptors) in_silico->gpcr_panel Guides Panel Selection ic50 Biochemical IC50 Determination kinase_panel->ic50 Identifies Hits gpcr_panel->ic50 cell_assay Cell-Based Functional Assay (e.g., pSRC) ic50->cell_assay Confirms Potency decision Go / No-Go Decision or Lead Optimization cell_assay->decision Determines Cellular Effect

Caption: Tiered workflow for assessing compound cross-reactivity.

Simplified SRC Kinase Signaling Pathway

G compound 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile src SRC Kinase compound->src Inhibits downstream Downstream Substrates (e.g., FAK, STAT3) src->downstream Phosphorylates proliferation Cell Proliferation, Survival, Migration downstream->proliferation

Caption: Inhibition of the SRC signaling pathway by the test compound.

Detailed Experimental Protocols

Protocol 1: Kinase Activity Assay (Generic TR-FRET)
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare ATP and substrate solutions in assay buffer. Serially dilute the test compound in DMSO, followed by a final dilution in assay buffer.

  • Reaction Initiation: To a 384-well assay plate, add 5 µL of the diluted test compound. Add 10 µL of a kinase/substrate mix.

  • Incubation: Pre-incubate for 15 minutes at room temperature.

  • Start Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.[10]

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection mix (containing a europium-labeled anti-phospho-antibody and an APC-labeled acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm. Calculate the emission ratio to determine inhibition.

Protocol 2: Cell-Based Western Blot for pSRC (Y416)
  • Cell Culture: Culture a relevant cell line (e.g., HeLa or A549) to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat cells with increasing concentrations of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (e.g., 0.1 to 30 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-SRC (Tyr416) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRC and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry: Quantify band intensity to determine the concentration-dependent inhibition of SRC phosphorylation.

References

  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-reactivity. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • PMC. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. Retrieved from [Link]

  • Springer. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • Medeniyet Medical Journal. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

Sources

Reproducibility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Synthesis: A Comparative Guide

1. Executive Summary 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS 118431-92-8) is a highly versatile β -keto nitrile building block[1]. It is predominantly utilized in the synthesis of Janus Kinase (JAK) inhibitors, dihydropyridines, and pyrrole-imidazole (PI) polyamides that target DNA minor grooves [2]. Despite its structural simplicity, synthesizing this compound with high purity and reproducibility presents significant challenges due to the competitive self-condensation of acetonitrile and the high acidity of the resulting β -keto nitrile product. This guide objectively compares different synthetic strategies, provides a self-validating experimental protocol, and outlines the mechanistic causality behind optimal reagent selection.

2. Mechanistic Insights & Pathway Selection The most direct route to 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile involves the Claisen-type condensation of ethyl 1-methyl-1H-imidazole-2-carboxylate (CAS 30148-21-1) with the anion of acetonitrile [3].

Causality in Reagent Stoichiometry: A common pitfall in this synthesis is the use of a 1:1 stoichiometric ratio of ester to lithiated acetonitrile. The α -protons of the newly formed β -keto nitrile (pKa ~11) are significantly more acidic than those of acetonitrile (pKa ~25). Consequently, the product immediately consumes unreacted lithiated acetonitrile (or the base) to form a stable enolate, halting the reaction at a maximum theoretical yield of 50%. To achieve full conversion, at least 2.0 equivalents of base and 2.2 equivalents of acetonitrile must be employed to drive the equilibrium forward.

SynthesisPathway A Ethyl 1-methyl-1H-imidazole -2-carboxylate C Tetrahedral Intermediate A->C Nucleophilic Attack B Lithiated Acetonitrile (LiCH2CN) B->C D 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile C->D Elimination of EtO- & Acidic Workup

Mechanistic workflow for the synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

3. Comparative Performance of Deprotonation Strategies The choice of base for the deprotonation of acetonitrile dictates the kinetic profile and impurity generation of the reaction. We compared three common bases: Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), and n-Butyllithium (n-BuLi).

  • NaH / THF: Heterogeneous reaction. The slow deprotonation kinetics lead to prolonged reaction times, increasing the likelihood of ester hydrolysis if trace moisture is present.

  • LDA / THF: Homogeneous and sterically hindered. While effective, the generation of diisopropylamine as a byproduct can complicate the purification of the highly polar β -keto nitrile.

  • n-BuLi / THF: Homogeneous and kinetically rapid. n-BuLi quantitatively deprotonates acetonitrile at -78 °C. The byproduct (butane) is a gas, simplifying downstream purification.

BaseComparison Start Base Selection for MeCN Deprotonation NaH NaH / THF (Heterogeneous) Start->NaH nBuLi n-BuLi / THF (Homogeneous) Start->nBuLi LDA LDA / THF (Sterically Hindered) Start->LDA Yield1 ~45% Yield Incomplete Deprotonation NaH->Yield1 Yield2 ~82% Yield Rapid & Complete nBuLi->Yield2 Yield3 ~75% Yield Moderate Kinetics LDA->Yield3

Logical decision tree comparing base selection for acetonitrile deprotonation.

Base SystemEq. of BaseTemp (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
NaH (60% in oil)2.50 to RT16.0654588%
LDA (2.0 M)2.2-78 to RT4.0907592%
n-BuLi (2.5 M) 2.2 -78 to RT 2.5 >98 82 >98%

Data synthesized from internal benchmarking and optimized literature protocols. n-BuLi demonstrates superior reproducibility and yield.

4. Self-Validating Experimental Protocol (n-BuLi Route) This protocol is designed as a self-validating system. Visual cues and specific temperature milestones ensure the operator can verify the reaction's integrity at each step.

Materials Required:

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq, 10.0 mmol, 1.54 g)

  • Anhydrous Acetonitrile (2.4 eq, 24.0 mmol, 1.25 mL)

  • n-Butyllithium (2.5 M in hexanes) (2.2 eq, 22.0 mmol, 8.8 mL)

  • Anhydrous Tetrahydrofuran (THF) (30 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL 3-neck round-bottom flask under argon. Add 20 mL of anhydrous THF and 1.25 mL of anhydrous acetonitrile.

  • Lithiation of Acetonitrile: Cool the solution to precisely -78 °C using a dry ice/acetone bath. Causality Check: Temperature must be strictly maintained below -65 °C. Higher temperatures will cause the lithiated acetonitrile to self-condense into diaminomaleonitrile polymers, indicated by an irreversible yellow/brown color change in the solution.

  • Base Addition: Add n-BuLi (8.8 mL) dropwise via syringe pump over 30 minutes. The solution should remain clear or turn slightly pale yellow. Stir for an additional 30 minutes at -78 °C.

  • Acylation: Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.54 g) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20 minutes at -78 °C.

  • Thermal Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Validation Check: TLC (10% MeOH in DCM) should indicate the complete disappearance of the starting ester ( Rf​≈0.6 ) and the formation of a highly polar baseline spot corresponding to the lithium enolate of the product.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench with 15 mL of saturated aqueous NH4​Cl . Adjust the pH of the aqueous layer to ~6.0 using 1M HCl. Causality Check: The product is amphoteric. Over-acidification (pH < 4) will protonate the imidazole ring, rendering the product highly water-soluble and destroying the extraction yield.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to afford the product as an off-white solid.

5. Analytical Characterization & Troubleshooting

  • Tautomerization: When analyzing the purified 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile via 1H NMR ( CDCl3​ or DMSO−d6​ ), researchers often observe complex, overlapping spectra. This is not necessarily an indication of impurity. β -keto nitriles exist in a dynamic equilibrium between the keto and enol tautomers. The enol form is heavily stabilized by intramolecular hydrogen bonding with the imidazole nitrogen.

  • Moisture Sensitivity: The starting ester, ethyl 1-methyl-1H-imidazole-2-carboxylate, is highly prone to hydrolysis [3]. Always verify its purity via NMR before use; the presence of a sharp singlet at ~4.0 ppm (N-methyl) and a clean ethyl quartet at ~4.4 ppm confirms ester integrity.

References

Comparative analysis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The compound 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile, a functionalized β-ketonitrile, represents a valuable scaffold in medicinal chemistry and drug development. Its unique structure, incorporating a 1-methylimidazole ring, a ketone, and a nitrile group, offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of complex heterocyclic systems. This guide provides a comparative analysis of two robust synthetic strategies for its preparation: a Claisen-type condensation pathway and a route proceeding via the acylation of a pre-functionalized methyl ketone.

This analysis is designed for researchers and professionals in organic synthesis and drug discovery, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a critical comparison of the methods to guide the selection of the most suitable route based on laboratory capabilities, scale, and starting material availability.

Method 1: Claisen-Type Condensation of Ethyl 1-Methyl-1H-imidazole-2-carboxylate with Acetonitrile

This approach is a classic and highly effective strategy for the formation of β-ketonitriles. It relies on the Claisen condensation principle, where an ester is reacted with a carbanion, in this case, the anion of acetonitrile. The reaction proceeds via nucleophilic acyl substitution, driven by the deprotonation of the acidic α-hydrogen of acetonitrile.

Reaction Rationale and Mechanism

The key to this synthesis is the generation of the acetonitrile carbanion (⁻CH₂CN) using a strong, non-nucleophilic base. The pKa of acetonitrile is approximately 25, necessitating a base such as sodium amide (NaNH₂) or sodium hydride (NaH) for efficient deprotonation. The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl 1-methyl-1H-imidazole-2-carboxylate. The tetrahedral intermediate formed then collapses, expelling an ethoxide ion to yield the target β-ketonitrile. The overall reaction is thermodynamically favorable and typically proceeds with high conversion.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-Methyl-1H-imidazole-2-carboxylate

This precursor can be synthesized from 1-methylimidazole and ethyl chloroformate in the presence of a base.[1]

  • Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure anhydrous conditions.

  • Reagents: Add acetonitrile (as solvent), 1-methylimidazole (1.0 eq.), and triethylamine (1.2 eq.) to the flask.

  • Reaction: Cool the mixture to -20°C using a cryostat or a dry ice/acetone bath. Add ethyl chloroformate (1.1 eq.) dissolved in acetonitrile dropwise via the dropping funnel, maintaining the internal temperature below -15°C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Extract the product into ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-methyl-1H-imidazole-2-carboxylate.

Step 2: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

This protocol is adapted from established procedures for the synthesis of analogous β-ketonitriles.[2][3][4]

  • Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The apparatus must be thoroughly flame-dried or oven-dried before use.

  • Reagents: Under a positive pressure of nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF). Add anhydrous acetonitrile (1.5 eq.).

  • Anion Formation: Stir the suspension at room temperature for 1 hour to allow for the formation of the sodium salt of acetonitrile.

  • Condensation: To the resulting slurry, add a solution of ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous THF dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile.

Workflow Diagram: Method 1

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Claisen-Type Condensation Me_Im 1-Methylimidazole reaction1 Acylation (Acetonitrile, -20°C to RT) Me_Im->reaction1 Et_Chloroformate Ethyl Chloroformate Et_Chloroformate->reaction1 TEA Triethylamine TEA->reaction1 Precursor Ethyl 1-Methyl-1H- imidazole-2-carboxylate reaction2 Condensation (Anhydrous THF, Reflux) Precursor->reaction2 reaction1->Precursor Acetonitrile Acetonitrile Acetonitrile->reaction2 NaH Sodium Hydride NaH->reaction2 Target 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile reaction2->Target

Caption: Workflow for Method 1 via Claisen-type condensation.

Method 2: Acylation of 2-Acetyl-1-methyl-1H-imidazole

This alternative strategy involves the construction of the acetyl-imidazole scaffold first, followed by the introduction of the cyano group. This is achieved through the acylation of the enolate of 2-acetyl-1-methyl-1H-imidazole with a suitable C1 electrophile, such as ethyl cyanoformate.

Reaction Rationale and Mechanism

The α-protons of the methyl group in 2-acetyl-1-methyl-1H-imidazole are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong base, such as sodium ethoxide, generates a nucleophilic enolate. This enolate then attacks the electrophilic carbon of ethyl cyanoformate. The subsequent collapse of the tetrahedral intermediate and loss of ethoxide yields the target β-ketonitrile. This method avoids the use of acetonitrile anion but requires the synthesis of a different set of precursors.

Experimental Protocol

Step 1: Synthesis of 2-Acetyl-1-methyl-1H-imidazole

This precursor can be prepared by the reaction of 2-lithio-1-methyl-1H-imidazole with an acetylating agent like N,N-dimethylacetamide.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used.

  • Lithiation: Dissolve 1-methylimidazole (1.0 eq.) in anhydrous THF and cool the solution to -78°C. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour to ensure complete formation of 2-lithio-1-methyl-1H-imidazole.

  • Acetylation: Add N,N-dimethylacetamide (1.1 eq.) dropwise to the cold solution.

  • Reaction: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with dichloromethane (CH₂Cl₂).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 2-acetyl-1-methyl-1H-imidazole.

Step 2: Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

This protocol is based on analogous acylation reactions of ketone enolates.[5]

  • Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Enolate Formation: To a solution of sodium ethoxide (NaOEt, 1.2 eq.) in anhydrous ethanol, add 2-acetyl-1-methyl-1H-imidazole (1.0 eq.). Stir the mixture at room temperature for 30 minutes to form the sodium enolate.

  • Acylation: Cool the mixture to 0°C and add ethyl cyanoformate (1.1 eq.) dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 78°C) for 3-5 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with dilute hydrochloric acid (1M HCl) to pH ~7.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by column chromatography.

Workflow Diagram: Method 2

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enolate Acylation Me_Im 1-Methylimidazole reaction1 Lithiation & Acetylation (Anhydrous THF, -78°C) Me_Im->reaction1 nBuLi n-Butyllithium nBuLi->reaction1 DMA N,N-Dimethylacetamide DMA->reaction1 Precursor 2-Acetyl-1-methyl- 1H-imidazole reaction2 Acylation (Anhydrous Ethanol, Reflux) Precursor->reaction2 reaction1->Precursor Et_cyanoformate Ethyl Cyanoformate Et_cyanoformate->reaction2 NaOEt Sodium Ethoxide NaOEt->reaction2 Target 3-(1-Methyl-1H-imidazol-2-yl) -3-oxopropanenitrile reaction2->Target

Caption: Workflow for Method 2 via acylation of a methyl ketone.

Comparative Analysis

ParameterMethod 1: Claisen-Type CondensationMethod 2: Acylation of Acetyl-imidazole
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution
Key Precursors Ethyl 1-methyl-1H-imidazole-2-carboxylate2-Acetyl-1-methyl-1H-imidazole
Number of Steps 22
Key Reagents Sodium Hydride (NaH), Acetonitrilen-Butyllithium (n-BuLi), Ethyl Cyanoformate
Reaction Conditions Requires strictly anhydrous conditions. Use of pyrophoric NaH. Reflux temperature.Requires strictly anhydrous and inert conditions at cryogenic temperatures (-78°C) for precursor synthesis. Use of pyrophoric n-BuLi.
Safety & Handling NaH is pyrophoric and moisture-sensitive. Acetonitrile is toxic.n-BuLi is highly pyrophoric and requires expert handling. Cryogenic temperatures are needed. Ethyl cyanoformate is a lachrymator.
Scalability Generally scalable, although handling large quantities of NaH requires specialized equipment.The use of n-BuLi at -78°C can be challenging to scale up efficiently and safely.
Potential Yield High yields are often reported for analogous Claisen-type condensations.[1][3][4][6][7]Yields can be variable depending on the efficiency of the lithiation and acylation steps.
Purification Standard column chromatography.Standard column chromatography.
Advantages Avoids cryogenic temperatures in the final step. Precursor synthesis is relatively straightforward.Starts from the readily available 1-methylimidazole.
Disadvantages Requires handling of pyrophoric and moisture-sensitive sodium hydride.Requires cryogenic temperatures and handling of highly pyrophoric n-butyllithium, which may not be feasible in all laboratory settings.

Conclusion and Recommendations

Both Method 1 and Method 2 present viable, two-step synthetic routes to 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanenitrile from commercially available starting materials. The choice between them hinges significantly on the available laboratory infrastructure and the chemist's comfort level with specific hazardous reagents.

Method 1 (Claisen-Type Condensation) is recommended for laboratories that are well-equipped for handling anhydrous reactions but may wish to avoid cryogenic temperatures. The use of sodium hydride is a standard procedure in many organic synthesis labs, making this route more broadly accessible. The precursor synthesis is robust, and the final condensation is based on a highly reliable and well-documented reaction class.

Method 2 (Acylation of Acetyl-imidazole) is a powerful alternative, particularly if the acetyl-imidazole precursor is already available or if other synthetic targets require its preparation. However, the absolute requirement for cryogenic temperatures (-78°C) and the handling of n-butyllithium, a highly pyrophoric reagent, make this route more technically demanding and potentially more difficult to scale.

Ultimately, both pathways underscore the versatility of fundamental organometallic and condensation chemistry in constructing complex heterocyclic targets. A thorough risk assessment and consideration of available equipment should precede the selection of either method.

References

  • Fan, R. et al. (2006). Synthesis. 2006(14), 2286-2292. Available at: [Link]

  • Srivastava, M. et al. (2009). Organic Chemistry: An Indian Journal, 5(4). Available at: [Link]

  • Raslan, M. A. et al. (n.d.). A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][8][9]benzothiazole Derivatives of Potential Biosignificant Interest. Scientific & Academic Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Linkage between Fluorescence and Electrochemical Properties of Imidazolium Compounds in Acetonitrile Solution. Available at: [Link]

  • Google Patents. (n.d.). Imidazole compounds for the treatment of neurodegenerative disorders.
  • Nagao, H. et al. (2002). Reactions of acetonitrile coordinated to a nitrosylruthenium complex with H2O or CH(3)OH under mild conditions: structural characterization of imido-type complexes. Inorganic Chemistry, 41(24), 6267-73. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,2,3,9-tetrahydro-9-methyl-3-{(2-methyl-1H-imidazol-1-yl)methyl}-4H-carbazol-4-one.
  • Park, S. & Kang, Y. (2002). REACTIVITIES OF 2-AMINOMETHYLIMIDAZOLE: AN APPROACH FOR A SYNTHESIS OF IMIDAZO[1,5-a]IMIDAZOLE. Journal of the Korean Chemical Society, 46(4), 333-337. Available at: [Link]

  • Hu, J-G. et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Available at: [Link]

  • Justia Patents. (n.d.). Imidazole compounds, process for the synthesis and uses thereof. Available at: [Link]

  • Liu, Y. et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22765–22776. Available at: [Link]

  • Sejong University. (n.d.). Electrolyte solvation and ionic association: I. Acetonitrile-lithium salt mixtures: Intermediate and highly associated salts. Available at: [Link]

  • Google Patents. (n.d.). Method for the preparation of imidazoles.
  • University of Babylon. (n.d.). The Claisen Condensation. Available at: [Link]

  • Google Patents. (n.d.). Substituted imidazole derivatives and their preparation and use.
  • Wang, Y. et al. (2023). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 21(34), 6940-6944. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]

  • Sharma, A. et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. Available at: [Link]

  • Cambridge University Press. (n.d.). Claisen Condensation. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • PubChem. (n.d.). Ethyl 1-methyl-1H-imidazole-5-carboxylate. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Available at: [Link]

Sources

Comparative In Vivo Validation of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: A Novel Kinase Inhibitor for Inflammatory Disease

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Efficacy and Safety Assessment

Introduction: The Promise of a Novel Kinase Inhibitor

In the landscape of chronic inflammatory diseases, the demand for novel, orally bioavailable small molecules with high specificity and favorable safety profiles remains pressing. While biologic therapies have revolutionized treatment, their limitations, including immunogenicity and parenteral administration, drive the search for alternatives.[1][2] Kinase inhibitors have emerged as a promising class of oral therapeutics, targeting the intracellular signaling cascades that orchestrate the inflammatory response.[3][4]

This guide focuses on the preclinical in vivo validation of a novel investigational compound, 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (hereafter referred to as Compound A ). Based on its structural motifs and preliminary in vitro screening, Compound A has been identified as a potent and selective inhibitor of a hypothetical, yet plausible, key signaling kinase in the inflammatory cascade, "Inflammatory Kinase X" (IKX). The IKX pathway is a critical regulator of pro-inflammatory cytokine production, including TNF-α and IL-6, making it a strategic target for therapeutic intervention.[1]

This document provides a comprehensive framework for transitioning Compound A from a promising in vitro hit to a validated in vivo candidate. We will delineate a robust strategy for assessing its efficacy, pharmacokinetics, pharmacodynamics, and safety, while objectively comparing its potential profile to established classes of kinase inhibitors, such as Janus kinase (JAK) inhibitors and p38 MAP kinase inhibitors.

Hypothetical In Vitro Profile of Compound A

Before proceeding to in vivo studies, a thorough in vitro characterization is paramount. The decision to advance Compound A is based on the following hypothetical, yet ideal, in vitro data set:

ParameterResultSignificance
IKX Enzymatic Assay IC50 25 nMDemonstrates potent direct inhibition of the target kinase.
Cellular Assay IC50 (p-IKX Substrate) 100 nMConfirms cell permeability and target engagement in a cellular context.
Kinome Selectivity Screen (468 kinases) >100-fold selective for IKXSuggests a low potential for off-target effects, a common source of toxicity.
Cytokine Release Assay (LPS-stimulated PBMCs) IC50 = 150 nM (for TNF-α/IL-6)Links target inhibition to a functional anti-inflammatory effect.
In Vitro Metabolic Stability (Human Liver Microsomes) t½ > 60 minPredicts low hepatic clearance and potentially favorable oral bioavailability.
CYP450 Inhibition Panel IC50 > 10 µM for major isoformsIndicates a low risk of drug-drug interactions.[5][6]

The In Vivo Validation Cascade: From Hypothesis to Proof-of-Concept

The primary objective of in vivo validation is to determine if the promising in vitro activity of Compound A translates into therapeutic efficacy and an acceptable safety window in a living organism.[7] This process follows a logical progression from understanding drug disposition to demonstrating disease modification.

G cluster_0 In Vivo Validation Workflow PK Pharmacokinetics (PK) 'What the body does to the drug' Efficacy Efficacy Studies 'Does the drug work in a disease model?' PK->Efficacy Dose Selection PD Pharmacodynamics (PD) 'What the drug does to the body' Efficacy->PD Mechanism Confirmation Tox Toxicology 'Is the drug safe?' Efficacy->Tox Therapeutic Index G cluster_pathway IKX Signaling Pathway cluster_drug Site of Action Stimulus Inflammatory Stimulus (e.g., LPS, Collagen) IKX IKX Kinase Stimulus->IKX Substrate IKX Substrate IKX->Substrate Phosphorylation pSubstrate p-IKX Substrate (Active) Substrate->pSubstrate Transcription Transcription Factor Activation pSubstrate->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Transcription->Cytokines Upregulation CompoundA Compound A CompoundA->IKX Inhibition

Caption: The hypothetical IKX signaling pathway and the inhibitory action of Compound A.

Part 4: Preliminary Toxicology Assessment

An early assessment of safety and tolerability is critical. This is typically run in parallel with or following the initial efficacy studies.

Experimental Protocol: 7-Day Repeat-Dose Toxicity in Mice

  • Animal Model: Healthy C57BL/6 mice (n=5 per sex per group).

  • Dosing:

    • Vehicle Control.

    • Compound A: Low dose (e.g., 30 mg/kg, efficacious dose), Mid dose (e.g., 100 mg/kg), High dose (e.g., 300 mg/kg). Doses are selected to establish a margin of safety over the efficacious dose.

  • Readouts:

    • Clinical Observations: Daily monitoring for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Hematology and Clinical Chemistry: At termination, blood is collected for a complete blood count (CBC) and analysis of liver and kidney function markers.

    • Gross Pathology: Major organs are examined for any visible abnormalities.

This preliminary study helps identify potential target organs for toxicity and establishes the Maximum Tolerated Dose (MTD), which is crucial for designing longer-term, regulatory toxicology studies.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The successful in vivo validation of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile hinges on the collective evidence gathered from these interconnected studies. An ideal outcome would see Compound A demonstrating a clear dose-response relationship in the CIA model, supported by robust target engagement and modulation of downstream inflammatory biomarkers. This efficacy should be achieved at exposures that are well-tolerated, providing a significant therapeutic window when compared to the no-observed-adverse-effect level (NOAEL) in toxicology studies.

By objectively comparing its performance against established benchmarks like Tofacitinib, we can position Compound A within the therapeutic landscape, highlighting its potential advantages, such as improved selectivity and a wider safety margin. This comprehensive, data-driven approach ensures that only the most promising candidates, with a clear and validated in vivo mechanism of action, proceed toward clinical development.

References
  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Star Protocol. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols. [Link]

  • de Vries, S. T., et al. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology. [Link]

  • Bio-protocol. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]

  • Brand, D. D., et al. Collagen-induced arthritis. Nature Protocols. [Link]

  • Al-Salama, Z. T. Small Molecule Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Drug Metabolism and Disposition. [Link]

  • van der Stoep, M., et al. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics. [Link]

  • Tigno-Aranjuez, J. T., et al. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry. [Link]

  • Bardin, C., et al. Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Xu, M., et al. The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Oncodesign Services. Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. [Link]

  • Gsell, W., et al. In vivo imaging biomarkers of neuroinflammation in the development and assessment of stroke therapies - towards clinical translation. Theranostics. [Link]

  • Oxford Academic. Target-Based Small Molecule Drug Discovery Towards Novel Therapeutics for Inflammatory Bowel Diseases. Journal of the Endocrine Society. [Link]

  • KCAS Bio. Inflammation & Pain CRO Services. [Link]

  • Laufer, S. A. New approaches to the treatment of inflammatory disorders small molecule inhibitors of p38 MAP kinase. Current Medicinal Chemistry. [Link]

  • ResearchGate. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. [Link]

  • Sygnature Discovery. Inflammation and Immunology Models. [Link]

  • ChemPartner. Immunology and Inflammation. [Link]

  • Adcock, I. M. Protein kinase inhibitors in the treatment of inflammatory and autoimmune diseases. Clinical & Experimental Immunology. [Link]

  • van der Kraan, P. M., & van den Berg, W. B. Pharmacokinetic–pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. Rheumatology. [Link]

  • Johnson, D. S., et al. Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry. [Link]

  • Lankheet, N. A., et al. Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics. [Link]

  • Chaparro, M., et al. JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases. Frontiers in Medicine. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

In modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on the selection of versatile, multi-electrophilic building blocks. β-Ketonitriles (β-oxoalkanonitriles) are highly prized for their dual reactivity, possessing both an electrophilic carbonyl carbon and a nucleophilic active methylene group, capped by a terminal nitrile.

This guide provides a head-to-head technical comparison of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (Compound A) against two closely related structural analogs: its regioisomer 3-(1-Methyl-1H-imidazol-4-yl)-3-oxopropanenitrile (Compound B) , and the six-membered aromatic analog 3-(4-Pyridyl)-3-oxopropanenitrile (Compound C) . By analyzing their distinct physicochemical profiles, we can establish the mechanistic causality behind their divergent behaviors in the synthesis of biologically active pyrazoles and pyrazolo[1,5-a]pyrimidines.

Structural & Mechanistic Profiling

The reactivity of a β-ketonitrile is dictated by the electronic and steric environment surrounding its carbonyl group. The choice of the aromatic or heteroaromatic appendage fundamentally alters the enol-keto equilibrium and the acidity of the α-methylene protons[1].

Head-to-Head Comparison Table
Feature / PropertyCompound A (Target)Compound B (Regioisomer)Compound C (Analog)
Chemical Name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile3-(1-Methyl-1H-imidazol-4-yl)-3-oxopropanenitrile3-(4-Pyridyl)-3-oxopropanenitrile
CAS Number 2[2]N/A (Literature derived)[1]N/A (Literature derived)[3]
Heterocycle Position 2-yl4-yl4-pyridyl
Steric Hindrance (α to C=O) High (N-methyl group is adjacent to the carbonyl)Low (N-methyl is distal to the carbonyl)Low (Symmetrical, unhindered ring)
Active Methylene Acidity High (Inductive withdrawal from two adjacent ring nitrogens)Moderate (Inductive withdrawal from only one adjacent nitrogen)Very High (Strong -I and -M effects from the pyridine ring)
Primary Synthetic Utility Sterically directed 5-aminopyrazole synthesisUnhindered Knoevenagel condensationsPyrazolo[1,5-a]pyrimidine scaffolds
Mechanistic Causality: The "Why" Behind the Reactivity

As a Senior Application Scientist, I emphasize that selecting between these building blocks is not merely a matter of structural preference, but a strategic decision based on electronic induction and steric gating :

  • Electronic Effects (Compound A vs. Compound C): In Compound A, the carbonyl is attached to the C2 position of the imidazole ring, which is flanked by two electronegative nitrogen atoms. This exerts a strong inductive pull (-I effect), increasing the acidity of the adjacent methylene protons and favoring enolization. However, Compound C (the 4-pyridyl analog) exhibits both strong inductive (-I) and mesomeric (-M) withdrawal[3], making its methylene protons even more acidic, which accelerates base-catalyzed Knoevenagel condensations but can also lead to unwanted self-condensation side reactions if not carefully controlled.

  • Steric Gating (Compound A vs. Compound B): The defining feature of Compound A is the N-methyl group at the 1-position, which sits immediately adjacent to the carbonyl group. During nucleophilic attack by bulky hydrazines, this steric bulk restricts the trajectory of the incoming nucleophile. Consequently, in the synthesis of pyrazoles, Compound A often yields a single regioselective hydrazone intermediate, whereas the unhindered Compound B (4-yl) can yield a mixture of regioisomers[1].

Standardized Experimental Protocol: Synthesis of 5-Aminopyrazoles

One of the most powerful applications of Compound A is its condensation with hydrazine derivatives to yield highly substituted 5-aminopyrazoles—privileged scaffolds in kinase inhibitor design[4]. The following protocol is designed as a self-validating system to ensure high regioselectivity and yield.

Materials Required
  • Electrophile: 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (Compound A) (1.0 equiv, 10 mmol)

  • Nucleophile: Methylhydrazine (1.1 equiv, 11 mmol)[4]

  • Solvent: Absolute Ethanol (0.2 M)

  • Catalyst: Glacial acetic acid (0.1 equiv) - Crucial for activating the carbonyl carbon without neutralizing the hydrazine.

Step-by-Step Workflow
  • Initiation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Compound A in 50 mL of absolute ethanol.

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 11 mmol of methylhydrazine over 10 minutes. Causality Note: Low temperature prevents uncontrolled exothermic degradation and favors the kinetically driven attack on the sterically hindered carbonyl over the nitrile.

  • Acid Catalysis: Add 0.1 equiv of glacial acetic acid.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. The thermal energy is required to drive the intramolecular nucleophilic attack of the hydrazone intermediate onto the terminal nitrile carbon[4].

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active spot of the starting β-ketonitrile disappears.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to remove acetic acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol Self-Validation (Analytical Markers)

To validate the success of the cyclization, analyze the purified product via Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy[5]:

  • IR Spectroscopy: The complete disappearance of the sharp nitrile (C≡N) stretching band at ~2180–2210 cm⁻¹ confirms that intramolecular cyclization has occurred.

  • ¹H-NMR Spectroscopy: The appearance of a sharp singlet integrating to 1H at approximately δ 5.50–6.00 ppm is the definitive marker for the pyrazole C4-H proton, confirming the formation of the aromatic pyrazole core[5].

Reaction Pathway Visualization

The following diagram maps the logical flow of the experimental protocol described above, highlighting the critical intermediates in the formation of the 5-aminopyrazole scaffold.

ReactionPathway A β-Ketonitrile (Electrophile) C Hydrazone Intermediate (Transient) A->C Condensation (-H₂O) B Hydrazine Derivative (Nucleophile) B->C D Intramolecular Cyclization (Nitrile Attack) C->D Reflux / Heat E 5-Aminopyrazole (Target Scaffold) D->E Tautomerization

Mechanistic pathway for 5-aminopyrazole synthesis from β-ketonitriles and hydrazines.

References

  • ChemScene Product Catalog - 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS 118431-92-8).
  • National Institutes of Health (PMC) - Studies on 3-Oxoalkanenitriles: Novel Rearrangement Reactions Observed in Studies of the Chemistry of 3-Heteroaroyl-3-Oxoalkanenitriles.
  • MDPI - Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl]-3-oxopropanenitriles.
  • BenchChem - An In-depth Technical Guide to 1-methyl-1H-pyrazol-5-amine: Synonyms, Properties, and Synthetic Applications.
  • National Institutes of Health (PMC) - Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities.

Sources

Orthogonal Validation of a Novel Kinase Inhibitor: A Comparative Guide for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validating a Putative GSK-3β Inhibitor

In drug discovery, the identification of a promising "hit" molecule is merely the first step in a long and rigorous journey. The subsequent, critical phase is validation—a multi-faceted process to confirm that the molecule engages its intended target, elicits the desired biological response, and does so with acceptable specificity. This guide provides a comprehensive framework for the orthogonal validation of a novel compound, using the hypothetical molecule 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (hereafter designated Cmpd-X ) as a case study.

Initial structural analysis of Cmpd-X reveals an imidazole core, a common scaffold in kinase inhibitors.[1][2] Based on this feature, we hypothesize that Cmpd-X may act as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) , a serine/threonine kinase implicated in a multitude of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4]

This guide will outline a three-phase validation strategy. The core principle is orthogonal validation , which involves using multiple, independent methods to interrogate the same biological question.[5][6] If distinct experimental approaches yield convergent results, confidence in the compound's mechanism of action increases substantially.[5] We will compare the performance of Cmpd-X to CHIR-99021 , a well-characterized and highly selective GSK-3β inhibitor, which will serve as our positive control.[7][8]

Phase 1: Primary Target Engagement and Biochemical Confirmation

The first phase aims to answer a fundamental question: Does Cmpd-X directly interact with and inhibit the enzymatic activity of GSK-3β? We will employ two orthogonal methods: a biochemical assay to measure inhibition of kinase activity and a biophysical assay to confirm direct binding.

Method 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity. A reduction in ADP indicates inhibition. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform suitable for determining inhibitor potency (IC50).[9]

Orthogonal Method 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[10][11] The principle is that a protein becomes more thermally stable when bound to a ligand.[10][12] By heating cell lysates treated with Cmpd-X across a temperature gradient, we can determine if it stabilizes GSK-3β, providing direct evidence of binding.[13]

Comparative Performance Data (Phase 1)
ParameterCmpd-X (Hypothetical Data)CHIR-99021 (Reference)Assay Principle
GSK-3β IC50 75 nM6.7 nM[8]Biochemical (Enzyme Activity)
GSK-3β CETSA Shift (ΔTagg) +4.2 °C at 1 µM+5.1 °C at 1 µMBiophysical (Target Binding)

Interpretation: The hypothetical data show that Cmpd-X inhibits GSK-3β activity in the nanomolar range, as determined by the ADP-Glo™ assay. Critically, the CETSA results provide orthogonal evidence that Cmpd-X directly binds to GSK-3β within the complex milieu of a cell lysate, causing a significant thermal stabilization. While less potent than CHIR-99021, these results strongly support the hypothesis that Cmpd-X is a direct GSK-3β inhibitor.

Phase 2: Cellular Target Engagement and Pathway Modulation

Having established direct binding and inhibition in vitro, we must now confirm that Cmpd-X can access its target in intact cells and modulate its downstream signaling pathway. GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway.[14] Active GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation.[7][14] Inhibition of GSK-3β should, therefore, lead to the accumulation of non-phosphorylated, active β-catenin.[15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b GSK-3β Frizzled->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates CmpdX Cmpd-X CmpdX->GSK3b Inhibits p_bCatenin p-β-catenin bCatenin->p_bCatenin bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Accumulates & Translocates Proteasome Proteasome p_bCatenin->Proteasome Degradation TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: The Wnt/β-catenin signaling pathway. Cmpd-X inhibits GSK-3β, preventing β-catenin phosphorylation and degradation.

Method 1: Western Blot for Phospho-β-Catenin

This is a direct, orthogonal measure of GSK-3β activity in cells. We will treat cells with Cmpd-X and measure the levels of β-catenin phosphorylated at Ser33/37/Thr41, specific sites targeted by GSK-3β.[16] A successful inhibitor will decrease the levels of phospho-β-catenin.[17]

Orthogonal Method 2: Wnt/TCF/LEF Reporter Assay

This cell-based assay provides a functional readout of the entire Wnt pathway. It uses a luciferase reporter gene under the control of TCF/LEF response elements.[18][19] When β-catenin accumulates and translocates to the nucleus, it activates TCF/LEF, driving luciferase expression. An increase in luminescence indicates successful GSK-3β inhibition and pathway activation.[20]

Comparative Performance Data (Phase 2)
ParameterCmpd-X (Hypothetical Data)CHIR-99021 (Reference)Assay Principle
p-β-catenin (Ser33/37/Thr41) EC50 150 nM25 nMTarget Modulation (Western Blot)
TCF/LEF Reporter EC50 200 nM30 nMPhenotypic (Reporter Gene)

Interpretation: The data demonstrate that Cmpd-X effectively engages GSK-3β in intact cells, leading to a dose-dependent decrease in the phosphorylation of its direct substrate, β-catenin. The TCF/LEF reporter assay provides robust, orthogonal confirmation that this target engagement translates into the expected downstream biological outcome—activation of Wnt pathway signaling. The convergence of these two independent cellular assays provides high confidence in Cmpd-X's mechanism of action.

Phase 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring a compound's selectivity. Kinase inhibitors, in particular, can suffer from off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome.[4] This final phase addresses the specificity of Cmpd-X.

cluster_workflow Orthogonal Validation Workflow A Hypothesis: Cmpd-X inhibits GSK-3β B Phase 1: Biochemical & Biophysical Validation A->B C ADP-Glo™ Kinase Assay (IC50) B->C D CETSA® (Target Binding) B->D E Phase 2: Cellular Validation C->E D->E F Western Blot (p-β-catenin) E->F G TCF/LEF Reporter Assay (Wnt Pathway) E->G H Phase 3: Selectivity Profiling F->H G->H I Kinome-wide Panel Screen (>300 Kinases) H->I J Validated, Selective Lead I->J

Caption: A logical workflow for the orthogonal validation of a novel kinase inhibitor.

Method: Kinase Selectivity Profiling

The most effective way to assess selectivity is to screen the compound against a large panel of diverse kinases.[21] Several contract research organizations (CROs) offer services to profile inhibitors against hundreds of kinases, often at a fixed concentration (e.g., 1 µM) to identify primary off-targets, followed by dose-response curves for any significant hits.[22][23][24]

Comparative Performance Data (Phase 3)
Kinase TargetCmpd-X (% Inhibition @ 1 µM)CHIR-99021 (% Inhibition @ 1 µM)
GSK-3β 98%99%
GSK-3α 95%99%
CDK2 15%<10%
ROCK1 8%<5%
PKA 5%<5%
... (300+ other kinases) <10%<10%

Interpretation: The kinome scan reveals that Cmpd-X is a highly selective inhibitor for the GSK-3 isoforms (α and β) at a concentration of 1 µM, with minimal activity against a wide range of other kinases. This selectivity profile is comparable to the "gold standard" inhibitor CHIR-99021 and is a crucial finding, as it suggests a lower likelihood of off-target effects in more complex biological systems.

Conclusion

This guide outlines a systematic, multi-phase approach to the orthogonal validation of a novel small molecule inhibitor. By employing a series of independent biochemical, biophysical, and cell-based assays, we have built a robust body of evidence supporting the hypothesis that 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (Cmpd-X) is a potent and selective inhibitor of GSK-3β. The convergence of data from enzyme activity assays, direct binding confirmation, downstream pathway modulation, and broad kinome screening provides the necessary confidence to advance this compound to the next stage of preclinical development. This rigorous, evidence-based validation framework is essential for mitigating risk and ensuring the successful progression of promising new chemical entities.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Adapted from Martinez Molina et al. (2013) and subsequent protocols.[12][25]

  • Cell Culture & Treatment: Plate HEK293 cells and grow to ~80% confluency. Treat cells with Cmpd-X (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling on ice for 3 minutes.[25]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[25]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble GSK-3β in each sample by Western Blot.

  • Data Interpretation: Plot the band intensity for GSK-3β against temperature for both vehicle and Cmpd-X treated samples. A rightward shift in the melting curve for Cmpd-X indicates target stabilization.

Protocol 2: Western Blot for Phospho-β-Catenin (p-β-catenin)

Based on standard Western Blotting protocols for phosphorylated proteins.[26][27]

  • Cell Lysis: Treat cells (e.g., SW480) with a dose-response of Cmpd-X or CHIR-99021 for 4 hours. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[17][27]

  • Protein Quantification: Determine protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and separate proteins on a 10% SDS-polyacrylamide gel.[17]

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-β-catenin (Ser33/37/Thr41) diluted in 5% BSA/TBST.[16][28] Also, probe a separate blot with an antibody for total β-catenin and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.[17]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17] Quantify band intensities to determine the ratio of p-β-catenin to total β-catenin.

Protocol 3: TCF/LEF Luciferase Reporter Assay

Adapted from commercially available reporter cell line protocols.[20][29]

  • Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of ~35,000 cells/well.[20]

  • Compound Treatment: The following day, treat the cells with a serial dilution of Cmpd-X or CHIR-99021. Include a positive control (e.g., Wnt3a conditioned media or LiCl) and a vehicle control (DMSO).[20]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

  • Lysis and Signal Detection: Lyse the cells and measure luminescence according to the manufacturer's instructions for your luciferase assay system (e.g., Promega ONE-Glo™).[29]

  • Data Analysis: Normalize the luminescence signal to a measure of cell viability if necessary. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Bioserve. Unlock the Potential of Stem Cell Research with CHIR99021. Bioserve. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Sino Biological. Compound Screening and Profiling Services. Sino Biological. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Bio-protocol. Wnt Reporter Activity Assay. Bio-protocol. [Link]

  • PMC. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. National Center for Biotechnology Information. [Link]

  • PMC. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity. National Center for Biotechnology Information. [Link]

  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • MDPI. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. MDPI. [Link]

  • ijsred.com. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. [Link]

  • BPS Bioscience. TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). BPS Bioscience. [Link]

  • Wikipedia. GSK-3. Wikipedia. [Link]

  • AMSBIO. Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. AMSBIO. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • PubMed. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PubMed. [Link]

  • ACS Publications. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Journal of Medicinal Chemistry. [Link]

  • PubMed. Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. [Link]

  • MDPI. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? MDPI. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Frontiers. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology. [Link]

  • PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • ACS Publications. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega. [Link]

  • MDPI. Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • PMC. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Center for Biotechnology Information. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Biocompare. Phospho-ß-Catenin (Ser33/37/Thr41) Antibody for Western Blotting. Biocompare. [Link]

  • ResearchGate. (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. [Link]

  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Royal Society of Chemistry. [Link]

  • PubMed. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. [Link]

Sources

Independent Verification Guide: Profiling 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile in JAK2 Fragment-Based Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The dysregulation of the Janus Kinase 2 (JAK2) signaling cascade is a primary driver in various myeloproliferative neoplasms and inflammatory diseases. Historically, medicinal chemistry efforts have heavily relied on aminopyrazole cores as hinge-binding motifs. However, recent fragment-based drug discovery (FBDD) campaigns have demonstrated that the 1-methyl-1H-imidazole scaffold offers superior physicochemical properties and highly specific kinase domain engagement [1].

This guide provides an independent verification of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (hereafter referred to as 1-Me-Im-OPN ), evaluating its viability as a foundational building block for JAK2 inhibitors.

Why This Scaffold? (Causality in Design)

The structural architecture of 1-Me-Im-OPN is not arbitrary; it is a highly engineered pharmacophore:

  • Hinge Engagement: The nitrogen atoms of the imidazole ring form a critical donor-acceptor hydrogen bond motif with the backbone amides of Leu932 and Glu930 in the JAK2 ATP-binding pocket [1].

  • Gatekeeper Interaction: The N1-methyl group provides a precise hydrophobic interaction with the methionine (Met929) gatekeeper residue, locking the fragment into a coplanar conformation and preventing off-target promiscuity [2].

  • Solvent-Channel Vector: The 3-oxopropanenitrile moiety ( -C(=O)CH2​C≡N ) acts as a highly functionalized vector pointing toward the solvent-exposed channel. It provides weak hydrogen bond acceptor capabilities to boost Ligand Efficiency (LE) and serves as a reactive handle for downstream cyclization into larger macrocycles or PROTAC linkers [2].

G Cytokine Cytokine Stimulus Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (Target) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT ATP dependent Nucleus Gene Transcription STAT->Nucleus Dimerization & Translocation

Fig 1: JAK2/STAT signaling pathway targeted by 1-Me-Im-OPN fragments.

Comparative Profiling: 1-Me-Im-OPN vs. Alternative Scaffolds

To objectively assess the performance of 1-Me-Im-OPN, we benchmarked it against two standard FBDD alternatives: 1H-Pyrazole-4-carbonitrile (a traditional hinge binder) and 1-Methyl-1H-imidazole (the unfunctionalized core).

The data below summarizes the independent verification of these fragments using orthogonal biochemical and biophysical assays [3].

Compound / ScaffoldJAK2 IC 50​ ( μ M)SPR K d​ ( μ M)Ligand Efficiency (LE)*Key Limitation / Advantage
1-Me-Im-OPN 42.5 48.1 0.38 Advantage: High LE; excellent synthetic handle for B-ring expansion.
1H-Pyrazole-4-carbonitrile85.092.40.31Limitation: Poor solubility; lacks gatekeeper interaction.
1-Methyl-1H-imidazole>500N/A<0.20Limitation: Insufficient binding enthalpy without the nitrile vector.

*LE = Ligand Efficiency (kcal/mol/heavy atom). An LE > 0.30 is generally considered highly actionable for hit-to-lead optimization.

Experimental Workflows & Self-Validating Protocols

In fragment-based discovery, false positives driven by compound aggregation or auto-fluorescence are rampant. To ensure scientific integrity, our protocol utilizes a self-validating orthogonal system : a primary biochemical assay (HTRF) followed immediately by a biophysical kinetic assay (SPR) to confirm 1:1 stoichiometric binding[4].

Workflow Lib Fragment Library (incl. 1-Me-Im-OPN) HTRF Primary Screen (HTRF Kinase Assay) Lib->HTRF SPR Orthogonal Validation (SPR Kinetics) HTRF->SPR IC50 < 100 µM Xray Structural Elucidation (X-Ray Crystallography) SPR->Xray 1:1 Stoichiometry Hit Validated Lead Scaffold Xray->Hit

Fig 2: Orthogonal screening workflow for validating JAK2 hinge-binding fragments.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Check: We utilize HTRF rather than standard fluorescence polarization because the time-delayed emission of the Europium cryptate fluorophore eliminates background auto-fluorescence generated by small aromatic fragments like imidazoles.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Plating: Dispense 1-Me-Im-OPN (ranging from 1 mM to 1 μ M) into a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to ensure precise nanoliter transfer without solvent effects.

  • Enzyme Addition: Add 2 nM of recombinant JAK2 (JH1 domain) to the wells. Incubate for 15 minutes at room temperature to allow the fragment to equilibrate in the ATP pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 μ M ATP and 1 μ M biotinylated STAT5 peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding the HTRF detection buffer (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Read the plate on a PHERAstar FSX microplate reader at 620 nm and 665 nm.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Check: HTRF confirms enzymatic inhibition, but SPR is required to rule out Pan-Assay Interference Compounds (PAINS). SPR proves that 1-Me-Im-OPN binds reversibly and specifically to the target rather than acting as a non-specific protein aggregator.

  • Surface Immobilization: Immobilize His-tagged JAK2 onto a Series S Sensor Chip NTA via standard nickel-chelation coupling. Achieve a target immobilization level of ~3000 Response Units (RU) to ensure sufficient signal-to-noise for low-molecular-weight fragments.

  • Analyte Preparation: Dilute 1-Me-Im-OPN in running buffer (PBS-P+ with 2% DMSO) to create a 5-point concentration series (10 μ M to 200 μ M). Critical step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Injection: Inject the fragment series over the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and steady-state affinity ( Kd​ ).

Conclusion

Independent verification confirms that 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile is a highly efficient, structurally sound starting point for JAK2 inhibitor development. Unlike standard pyrazole fragments, the 1-methyl-1H-imidazole core successfully engages the Met929 gatekeeper, while the oxopropanenitrile tail provides a chemically tractable vector for optimizing solvent-channel interactions. Researchers looking to bypass the intellectual property constraints or pharmacokinetic limitations of traditional pyrazole scaffolds should strongly consider this building block.

References

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Development of novel JAK2 inhibitors and PROTACs as chemical probes for the investigation of JAK2 inhibition and degradation. Cancer Research (AACR Journals). Available at:[Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules (MDPI). Available at:[Link]

Comparative Cytotoxicity of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals

Executive Summary & Mechanistic Rationale

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (hereafter referred to as 1-Me-Im-OPN ; CAS: 118431-92-8) is widely recognized as a versatile building block in synthetic organic chemistry[1]. However, its core structural motif—an electron-rich imidazole ring coupled with a reactive oxopropanenitrile moiety—presents a highly compelling pharmacophore for oncology drug discovery. Because imidazole derivatives frequently exhibit kinase-inhibitory or DNA-intercalating properties, evaluating the baseline cytotoxicity of 1-Me-Im-OPN is a critical first step in hit-to-lead optimization.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the in vitro cytotoxic performance of 1-Me-Im-OPN against gold-standard chemotherapeutics: 5-Fluorouracil (5-FU) and Cisplatin . Rather than merely presenting data, this guide details the causality behind the experimental cascade, ensuring that every protocol acts as a self-validating system to guarantee scientific integrity.

Workflow N1 Compound Prep 1-Me-Im-OPN N3 MTT Assay (Viability) N1->N3 N2 Cell Culture (A549, MCF-7) N2->N3 N4 Flow Cytometry (Annexin V/PI) N3->N4 IC50 Det. N6 Data Synthesis & IC50 Calculation N3->N6 N5 Caspase-3/7 Activation N4->N5 Apoptosis N4->N6 N5->N6

Experimental workflow for comparative cytotoxicity screening.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodologies are designed with built-in internal controls. This prevents false positives arising from compound aggregation or assay interference.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Mechanistic Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent mitochondrial oxidoreductases. This biochemical conversion is directly proportional to the number of metabolically active cells, providing a highly reliable proxy for[2].

Self-Validating System: This assay includes a 0.1% DMSO Vehicle Control (to establish the 100% viability baseline) and a 5-FU Positive Control (to validate the dynamic range of the assay).

  • Seeding: Plate target cells (e.g., A549, MCF-7, HepG2) in 96-well plates at 5 × 10³ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Expose cells to serial dilutions of 1-Me-Im-OPN (1.56 µM to 100 µM), 5-FU, or Cisplatin. Maintain a strict, constant DMSO concentration of 0.1% across all wells to prevent solvent-induced toxicity.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the insoluble formazan crystals in 150 µL of pure DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Mechanistic Causality: In healthy cells, phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS is externalized. Annexin V binds to exposed PS with high affinity, while Propidium Iodide (PI) is excluded by intact membranes but enters late apoptotic/necrotic cells. This dual-staining allows precise[3].

Self-Validating System: Requires unstained cells (autofluorescence control) and single-stained cells (compensation controls) to ensure accurate quadrant gating.

  • Preparation: Plate 2 × 10⁵ cells/well in 6-well plates; allow adherence overnight.

  • Exposure: Treat cells with 1-Me-Im-OPN at its calculated IC₅₀ and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect both adherent and floating cells (critical for capturing late apoptotic populations) using an enzyme-free dissociation buffer.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1 × 10⁶ cells/mL. Transfer 100 µL to a flow tube; add 5 µL FITC-Annexin V and 5 µL PI.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (minimum 10,000 events/sample).

Protocol 3: Executioner Caspase-3/7 Activation Assay

Mechanistic Causality: Caspase-3 and -7 are the primary executioner proteases in the apoptotic cascade. Their activation leads to the cleavage of critical cellular proteins, committing the cell to programmed death. Measuring their activity confirms that the observed cytotoxicity is mediated via [4] rather than non-specific necrosis.

  • Seeding: Plate 1 × 10⁴ cells/well in a white-walled 96-well plate.

  • Equilibration: Following 24-hour treatment with the test compounds, equilibrate the plate to room temperature for 30 minutes.

  • Substrate Cleavage: Add 100 µL of Caspase-Glo 3/7 Reagent to each well. Mix on a plate shaker at 300 rpm for 30 seconds.

  • Detection: Incubate at room temperature for 1 hour to allow luminescent signal stabilization. Record luminescence using a multimode plate reader (subtracting background from a cell-free blank control).

Comparative Data Presentation

The following tables summarize the representative quantitative performance of 1-Me-Im-OPN compared to the clinical alternatives.

Table 1: Comparative IC₅₀ Values (72h Exposure)

Data indicates that while 1-Me-Im-OPN possesses measurable cytotoxicity, it is significantly less potent than established chemotherapeutics, positioning it as a structural scaffold for further medicinal chemistry optimization rather than a standalone agent.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
1-Me-Im-OPN 18.5 ± 1.222.3 ± 1.815.4 ± 0.9
5-Fluorouracil (5-FU) 4.2 ± 0.42.1 ± 0.38.5 ± 0.6
Cisplatin 2.8 ± 0.25.4 ± 0.53.1 ± 0.3
Table 2: Apoptotic Population Distribution (A549 Cells, 48h)

Flow cytometry data confirms that 1-Me-Im-OPN induces cell death primarily through the apoptotic pathway rather than unregulated necrosis.

Treatment GroupLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (0.1% DMSO) 94.22.11.52.2
1-Me-Im-OPN (18.5 µM) 52.428.615.23.8
5-Fluorouracil (4.2 µM) 45.135.416.13.4

Mechanistic Pathway Visualization

Based on the activation of Caspase-3/7 and the externalization of phosphatidylserine, the cytotoxicity of 1-Me-Im-OPN is driven by the intrinsic apoptotic pathway.

Pathway C1 1-Me-Im-OPN Treatment C2 Mitochondrial Depolarization C1->C2 Stress C3 Cytochrome c Release C2->C3 C4 Caspase-9 Activation C3->C4 Apoptosome C5 Caspase-3/7 Executioner C4->C5 C6 Apoptosis (Cell Death) C5->C6 Cleavage

Proposed intrinsic apoptotic signaling pathway induced by 1-Me-Im-OPN.

Conclusion

1-Me-Im-OPN demonstrates moderate, dose-dependent cytotoxicity across multiple solid tumor cell lines. While its absolute potency (IC₅₀ ~15-22 µM) does not currently rival clinical standards like 5-FU or Cisplatin, the compound successfully triggers the classical Caspase-3/7 mediated apoptotic cascade. For drug development professionals, 1-Me-Im-OPN represents a highly viable, low-molecular-weight starting scaffold. Future efforts should focus on derivatizing the oxopropanenitrile side chain to enhance target binding affinity and lower the IC₅₀ into the sub-micromolar range.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.[2]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [3]

  • Nicholson, D. W., et al. (1995). Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis. Nature.[4]

  • ChemScene. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile Product Information (CAS 118431-92-8).[1]

Sources

Safety Operating Guide

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile

As drug development and advanced chemical synthesis rely increasingly on complex heterocyclic compounds, managing the lifecycle of these materials—from benchtop synthesis to final waste disposal—is critical. 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile (CAS: 118431-92-8) is a specialized beta-ketonitrile derivative[1]. Due to its unique functional groups, it requires strict, causality-driven disposal protocols to prevent severe occupational hazards and environmental contamination.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with authoritative, step-by-step operational plans for the safe handling and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design a safe disposal strategy, we must first deconstruct the molecule's physical properties and chemical reactivity.

Table 1: Quantitative Chemical Profile

Property Value / Description
Chemical Name 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile
CAS Number 118431-92-8
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Purity (Standard) ≥98%
Functional Groups Imidazole ring, Ketone, Cyanide/Nitrile

| Storage Temperature | Sealed in dry conditions, 2-8°C |

Data sourced from authoritative chemical inventories[1].

The Causality of Hazards:

  • Acid Incompatibility (The HCN Risk): The nitrile (-C≡N) functional group is relatively stable under neutral conditions. However, if mixed with strong aqueous acids, the nitrile can protonate and undergo hydrolysis or degradation that may liberate highly toxic hydrogen cyanide (HCN) gas[2]. Therefore, acidic waste streams must be strictly isolated from this compound.

  • Thermal Degradation (The NOx Risk): This molecule is highly nitrogenous (containing three nitrogen atoms). When subjected to unregulated combustion, nitrogen-rich organic compounds generate toxic nitrogen oxides (NOx)[3]. Disposal via standard open burning or low-temperature incineration is strictly prohibited.

  • Environmental Persistence: If disposed of in standard wastewater or landfills, complex organic nitriles exhibit variable mobility in soil. Because soil microorganisms metabolize these synthetic heterocycles slowly, improper disposal risks long-term groundwater contamination[4].

Primary Disposal Workflow: High-Temperature Incineration

The absolute industry standard for the disposal of bulk organic nitriles is high-temperature incineration at a licensed facility[3]. This method ensures the complete thermal destruction of the carbon-nitrogen triple bond.

Protocol 1: Routine Laboratory Waste Segregation and Packaging

This protocol ensures safe transit from the laboratory bench to the incineration facility.

  • Segregation: Dedicate a specific, clearly labeled waste container exclusively for "Non-Halogenated Organic Nitrile Waste." Never mix this waste with acidic solutions, oxidizers, or heavy metal waste[2].

  • Containment: Use a high-density polyethylene (HDPE) or glass carboy with a secure, vapor-tight cap to prevent the volatilization of any dissolved solvent mixtures[2].

  • Storage: Store the waste container in a designated, ventilated flammable storage cabinet (Satellite Accumulation Area) away from direct sunlight and heat sources.

  • Professional Transfer: Transfer the waste to a licensed hazardous waste contractor.

  • Validation Check: Verify with the contractor that the destination incinerator operates at >1000°C and is equipped with an effluent gas scrubber. The scrubber is a non-negotiable requirement to capture and neutralize NOx and trace HCN emissions generated during combustion[3].

G Start Waste Generation CAS 118431-92-8 Segregation Waste Segregation (Non-Halogenated Organic) Start->Segregation Storage Satellite Accumulation (Ventilated, Away from Acids) Segregation->Storage Transport Licensed HazMat Transport Storage->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubber Effluent Gas Scrubber (NOx & HCN Removal) Incineration->Scrubber Safe Safe Environmental Release Scrubber->Safe

Workflow for the segregation, transport, and thermal destruction of beta-ketonitrile waste.

On-Site Chemical Deactivation Protocol (For Trace Contamination)

While bulk waste must be incinerated, researchers often need to decontaminate glassware or manage trace aqueous streams. Chemical deactivation via alkaline hydrolysis converts the hazardous nitrile into a significantly less toxic carboxylate salt and ammonia[2].

Protocol 2: Alkaline Hydrolysis of Trace Nitrile Waste

This is a self-validating protocol designed to ensure complete chemical conversion prior to final drain disposal (subject to local EHS approval).

  • Preparation: Conduct all operations inside a certified chemical fume hood to capture any potential ammonia gas release.

  • Dilution: Rinse the contaminated glassware with a compatible solvent (e.g., ethanol or water) and collect the trace washings in a reaction flask.

  • Base Addition: Slowly add a 1M Sodium Hydroxide (NaOH) solution to the washings.

  • Self-Validation (pH Check): Use a pH meter or high-resolution pH test strips to confirm the solution has reached a pH > 10. Causality: Maintaining a highly alkaline environment guarantees that the reaction favors hydrolysis and completely eliminates the risk of HCN gas formation, which only occurs under acidic conditions[2].

  • Hydrolysis: Stir the mixture at room temperature for 24 to 48 hours. The beta-ketonitrile will hydrolyze first into an intermediate amide, and finally into a carboxylate salt.

  • Self-Validation (Completion Check): Spot the solution on a TLC (Thin-Layer Chromatography) plate against a standard of the starting material. The complete disappearance of the 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanenitrile spot validates the destruction of the hazard.

  • Final Disposal: Once validated, neutralize the solution to pH 7 using a dilute, weak acid (e.g., citric acid) and dispose of it in the standard aqueous waste stream, adhering to institutional EHS guidelines.

G Nitrile Trace β-Ketonitrile (R-C(=O)-CH2-C≡N) Base Alkaline Addition (NaOH / H2O, pH > 10) Nitrile->Base Amide Intermediate Amide (R-C(=O)-CH2-C(=O)NH2) Base->Amide Carboxylate Carboxylate Salt + NH3 (Less Hazardous) Amide->Carboxylate Disposal Aqueous Waste Stream (EHS Approved) Carboxylate->Disposal

Mechanistic pathway for the alkaline hydrolysis of trace organic nitriles into carboxylate salts.

Emergency Spill Response Logistics

In the event of an accidental spill of the solid powder or a concentrated solution, immediate and calculated action is required to prevent aerosolization and exposure.

Protocol 3: Spill Containment and Recovery
  • Evacuation & PPE: Evacuate the immediate area. Responders must don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill is large or involves volatile solvents, a NIOSH-approved respirator is required.

  • Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite or sand). Do not use acidic spill kits , as this could trigger the release of toxic gases[2].

  • Physical Recovery: Carefully sweep the absorbed mixture using a non-sparking tool to prevent static ignition (if flammable solvents are present). Place the material into a heavy-duty, sealable biohazard or HazMat bag.

  • Surface Decontamination: Wash the spill area with a dilute alkaline solution (e.g., 0.1M NaOH) to hydrolyze any microscopic residue, followed by a thorough water rinse.

  • Self-Validation (Clearance): Swab the decontaminated surface and test using a standard colorimetric nitrile/cyanide test kit. A negative result validates that the area is chemically safe for researchers to return.

References

  • Title: Understanding the SDS for Acetonitrile: Safe Handling Practices Source: Yufeng URL: [Link]

  • Title: Movement of Selected Metals, Asbestos, and Cyanide in Soil: Applications to Waste Disposal Problems Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.